3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid
Description
Properties
IUPAC Name |
3-chlorosulfonyl-4,5-dimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSJQUSYMFGYHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397043 | |
| Record name | 3-chlorosulfonyl-4,5-dimethyl-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151104-64-2 | |
| Record name | 3-chlorosulfonyl-4,5-dimethyl-benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid CAS number
An In-Depth Technical Guide to 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid
This guide provides a comprehensive technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights to empower your research and development endeavors.
Introduction: A Versatile Bifunctional Reagent
This compound, identified by the CAS Number 151104-64-2 , is an aromatic organic compound distinguished by its bifunctional nature.[1] It incorporates both a highly reactive chlorosulfonyl group and a carboxylic acid moiety on a dimethyl-substituted benzene ring. This unique arrangement makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals. The strategic placement of the methyl groups influences the electronic properties and steric environment of the reactive sites, offering a nuanced tool for synthetic chemists.
Core Physicochemical & Structural Data
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 151104-64-2 | [1] |
| Molecular Formula | C₉H₉ClO₄S | [1][2] |
| Molecular Weight | 248.68 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| SMILES | CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)O | [2] |
| InChI Key | QQSJQUSYMFGYHR-UHFFFAOYSA-N | [2] |
Predicted physicochemical data, such as partition coefficient (XlogP), can be found in databases like PubChem to assist in experimental design.[2]
Synthesis Pathway: Chlorosulfonation of Dimethylbenzoic Acid
While specific industrial-scale synthesis routes for this compound are proprietary, the general and most logical laboratory-scale synthesis involves the electrophilic aromatic substitution of 3,4-dimethylbenzoic acid. This process, known as chlorosulfonation, utilizes a strong chlorosulfonating agent.
The parent molecule, 3,4-dimethylbenzoic acid, is a known pharmaceutical intermediate itself, valued for its role in creating analgesics and other active pharmaceutical ingredients (APIs).[3] The synthesis of the title compound builds upon this foundation.
Caption: General workflow for the synthesis of this compound.
The causality behind this choice of reaction is clear: chlorosulfonic acid is a powerful electrophile that readily reacts with activated aromatic rings. The two methyl groups on the benzene ring are electron-donating, activating the ring towards electrophilic substitution and directing the incoming chlorosulfonyl group. The reaction is typically performed at low temperatures to control its high reactivity and minimize side-product formation.
Chemical Reactivity and Mechanistic Insights
The utility of this compound stems from the differential reactivity of its two functional groups. This allows for selective, stepwise modifications, a crucial strategy in multi-step organic synthesis.
The Chlorosulfonyl Group: A Gateway to Sulfonamides and Sulfonate Esters
The chlorosulfonyl (-SO₂Cl) group is a highly reactive moiety. The sulfur atom is strongly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its application in drug development.
-
Reaction with Amines: Its most common application is the reaction with primary or secondary amines to form stable sulfonamide linkages (-SO₂NR₂). Sulfonamides are a critical pharmacophore found in numerous drug classes, including antibiotics, diuretics, and anti-inflammatory agents.
-
Reaction with Alcohols/Phenols: Reaction with alcohols or phenols yields sulfonate esters (-SO₂OR).
Caption: Reactivity of the chlorosulfonyl group with common nucleophiles.
The Carboxylic Acid Group: A Handle for Esterification and Amidation
The carboxylic acid (-COOH) group offers a second site for modification. It can undergo standard reactions such as:
-
Esterification: Reaction with an alcohol, typically under acidic conditions, to form an ester.
-
Amidation: Reaction with an amine, usually requiring an activating agent (e.g., DCC, EDC), to form an amide bond.
This dual reactivity allows chemists to first form a sulfonamide and then modify the carboxylic acid, or vice-versa, providing significant synthetic flexibility.
Experimental Protocol: Synthesis of a Sulfonamide Derivative
To ensure trustworthiness and reproducibility, the following is a detailed, self-validating protocol for a typical nucleophilic substitution reaction.
Objective: To synthesize N-benzyl-3-(sulfamoyl)-4,5-dimethylbenzoic acid from this compound and benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Pyridine or Triethylamine (as a base, 2.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous DCM.
-
Cooling: Place the flask in an ice bath and stir for 10-15 minutes until the solution temperature reaches 0-5°C.
-
Base and Nucleophile Addition: Slowly add the base (e.g., pyridine), followed by the dropwise addition of benzylamine. The base is crucial to neutralize the HCl byproduct generated during the reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl to remove excess base, then with water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield the pure sulfonamide derivative.
Safety, Handling, and Storage
As a reactive chemical, proper handling of this compound is paramount for laboratory safety.
-
Hazards: This compound is corrosive and a water-reactive substance. Contact with moisture or water can release corrosive and toxic gases like hydrogen chloride.[4] It causes severe skin burns and eye damage.[5]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a chemical fume hood.[4] Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and face shield).[6][7]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust or fumes.[4][6] Ensure adequate ventilation.[7] Wash hands thoroughly after handling.[6]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and moisture.[4][6][7] For long-term storage, a temperature of 2-8°C is recommended.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7]
Conclusion
This compound (CAS: 151104-64-2) is more than just a chemical intermediate; it is a strategic tool for molecular design. Its bifunctional nature, characterized by the distinct and predictable reactivity of its chlorosulfonyl and carboxylic acid groups, provides chemists with a reliable platform for constructing complex molecular architectures. For professionals in drug discovery and materials science, mastering the application of this reagent opens up avenues for creating novel sulfonamide-based compounds and other tailored molecules with high potential for therapeutic or functional applications.
References
An In-Depth Technical Guide to 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid: Structure, Properties, Synthesis, and Applications
Introduction
3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid is a polysubstituted aromatic compound featuring a unique combination of reactive functional groups. As a derivative of benzoic acid, it incorporates a highly reactive chlorosulfonyl moiety and a dimethylated benzene ring, making it a valuable and versatile intermediate in synthetic organic chemistry. Its structural architecture positions it as a key building block, particularly in the fields of medicinal chemistry and materials science. For researchers and drug development professionals, understanding the specific properties, reactivity, and handling of this compound is crucial for leveraging its synthetic potential in the creation of novel molecules, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview, synthesizing core chemical data with practical, field-proven insights into its synthesis and application.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular identity and physical characteristics of a compound is the foundation of its effective application in research and development.
Molecular Identity
The fundamental identifiers for this compound are summarized below, providing a clear reference for procurement, registration, and literature searches.
| Identifier | Value | Source |
| CAS Number | 151104-64-2 | [1] |
| Molecular Formula | C₉H₉ClO₄S | [1][2] |
| Molecular Weight | 248.68 g/mol | [1][3] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)O | [2] |
| InChI | InChI=1S/C9H9ClO4S/c1-5-3-7(9(11)12)4-8(6(5)2)15(10,13)14/h3-4H,1-2H3,(H,11,12) | [2] |
| InChIKey | QQSJQUSYMFGYHR-UHFFFAOYSA-N | [2] |
Structural Analysis
The molecular architecture of this compound dictates its chemical behavior. The molecule is built upon a benzene ring with substituents at the 1, 3, 4, and 5 positions.
Caption: 2D structure of this compound.
The key functional groups are:
-
Carboxylic Acid (-COOH): Located at position 1, this group imparts acidic properties to the molecule and provides a reactive site for esterification or salt formation.[3]
-
Chlorosulfonyl (-SO₂Cl): Positioned at C3, this is the most reactive site for nucleophilic attack. The strong electron-withdrawing nature of the sulfonyl group, combined with the electronegativity of chlorine, makes the sulfur atom highly electrophilic. This group is the primary handle for derivatization into sulfonamides and sulfonate esters.[3]
-
Dimethyl Groups (-CH₃): The methyl groups at C4 and C5 are electron-donating, which influences the reactivity of the aromatic ring. They also add steric bulk and increase the lipophilicity of the molecule, which can be a critical factor in modulating the pharmacokinetic properties of its derivatives in drug development.
Physicochemical Data
While comprehensive, experimentally verified physicochemical data for this specific compound is not widely published, properties can be predicted or inferred from structurally related molecules.
| Property | Value / Observation | Rationale / Comparative Data |
| Physical State | Expected to be a crystalline solid. | Benzoic acid and its derivatives, such as 3,4-dimethylbenzoic acid (m.p. 163-165°C), are typically solids at room temperature.[4] |
| Melting Point | Not reported. | For comparison, 3-(chlorosulfonyl)benzoic acid has a melting point of 128-130 °C.[5] The addition of methyl groups may alter crystal packing and influence this value. |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, ethers) and reacts with protic solvents like alcohols and water. | The presence of both a polar carboxylic acid and a reactive sulfonyl chloride group dictates this solubility profile. |
| Chemical Stability | The product is expected to be chemically stable under standard ambient conditions (room temperature) when kept dry. However, it is highly sensitive to moisture due to the reactive chlorosulfonyl group. | The S-Cl bond is readily hydrolyzed by water, which would convert the chlorosulfonyl group to a sulfonic acid. |
Synthesis and Purification
The synthesis of this compound is typically achieved through the chlorosulfonation of its corresponding benzoic acid precursor. This method is a cornerstone of electrophilic aromatic substitution reactions.
Synthetic Strategy
The most direct and industrially scalable approach is the reaction of 4,5-dimethylbenzoic acid with an excess of chlorosulfonic acid (ClSO₃H). The causality behind this choice is twofold:
-
Reagent Efficacy: Chlorosulfonic acid serves as both the reactant and the solvent, providing a high concentration of the electrophilic species (SO₂Cl⁺) required for the substitution reaction.[3]
-
Reaction Control: The reaction is highly exothermic. Performing the addition at low temperatures (0–5°C) is critical to minimize the formation of undesired side products, such as sulfones or polysubstituted derivatives.[3]
The workflow involves a controlled reaction followed by a careful quenching step, where the reaction mixture is poured into ice-water. This precipitates the water-insoluble product while decomposing the excess chlorosulfonic acid.
Detailed Experimental Protocol
This protocol is a representative method based on established procedures for analogous compounds and should be adapted and optimized under appropriate laboratory safety protocols.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4,5-dimethylbenzoic acid (1.0 eq).
-
Cooling: Place the flask in an ice-salt bath and cool the contents to 0°C.
-
Reagent Addition: Slowly add chlorosulfonic acid (3.0–5.0 eq) dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0–5°C for an additional 4–6 hours until the reaction is complete (monitored by TLC or HPLC).
-
Quenching: In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully, pour the reaction mixture onto the ice-water with vigorous stirring. A solid precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration, washing the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification: Dry the crude solid under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ether or an aqueous ethanol mixture, to yield the pure this compound.[3]
Synthetic Workflow Visualization
Caption: Workflow for the synthesis of the target compound.
Chemical Reactivity and Applications in Drug Development
The synthetic utility of this compound is primarily derived from the high reactivity of its chlorosulfonyl group.
Core Reactivity
The electrophilic sulfur atom of the -SO₂Cl group is susceptible to nucleophilic attack by a wide range of nucleophiles (Nu-H), including amines, alcohols, and thiols. This reaction proceeds via a nucleophilic substitution mechanism, displacing the chloride ion and forming a stable sulfur-nucleophile bond.
Caption: General reaction scheme for the chlorosulfonyl group.
This reactivity allows for the straightforward synthesis of:
-
Sulfonamides: By reacting with primary or secondary amines.
-
Sulfonate Esters: By reacting with alcohols.
-
Thiosulfonates: By reacting with thiols.[3]
Role as a Pharmaceutical Intermediate
The ability to easily form sulfonamides makes this compound a highly attractive intermediate for drug discovery. The sulfonamide functional group is a well-established pharmacophore found in a multitude of approved drugs with diverse therapeutic actions, including:
-
Antibacterial agents
-
Anti-inflammatory drugs
-
Diuretics [6]
Furthermore, the 3,4-dimethylbenzoic acid scaffold itself is utilized in the synthesis pathways for analgesics and other complex APIs.[4] The combination of these structural features in a single, reactive molecule provides a powerful platform for generating libraries of novel compounds for high-throughput screening and lead optimization in drug development programs.
Safety, Handling, and Storage
Given its reactive nature, strict adherence to safety protocols is mandatory when handling this compound. The safety profile is inferred from analogous hazardous compounds.
Hazard Identification
This chemical is considered hazardous and corrosive.[7][8]
| Hazard Class | GHS Statement | Precautionary Codes (Examples) |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[9] | P260, P280, P302+P352, P303+P361+P353 |
| Serious Eye Damage | Causes serious eye damage/irritation.[7] | P305+P351+P338 |
| Respiratory Irritation | May cause respiratory irritation.[7][10] | P261, P304+P340 |
Recommended Handling Procedures
-
Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles along with a face shield.[7]
-
Dispensing: Avoid creating dust when weighing or transferring the solid. Use appropriate tools and techniques for handling solids.
-
Exposure Response:
-
Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[7][9] Seek immediate medical attention.
-
Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[7][9] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7][9]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[9] Seek immediate medical attention.
-
Storage and Stability
-
Conditions: Store in a dry, cool, and well-ventilated place.[7] The container must be kept tightly closed to prevent contact with moisture, which will degrade the material.
-
Incompatibilities: Keep away from strong oxidizing agents, strong bases, and water/moisture.[7][9]
-
Segregation: Store in a designated corrosives area, away from incompatible materials.
Conclusion
This compound is a potent chemical intermediate whose value lies in the strategic placement of its reactive functional groups. The interplay between the reactive chlorosulfonyl handle, the acidic carboxyl group, and the lipophilic dimethylated ring makes it an ideal scaffold for building molecular complexity. For researchers in pharmaceutical and chemical sciences, this compound offers a reliable and versatile starting point for the synthesis of diverse compound libraries, enabling the exploration of new chemical space in the quest for next-generation therapeutics and materials. Proper understanding of its synthesis, reactivity, and stringent safety requirements is paramount to unlocking its full potential.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]
- 3. 3-(Chlorosulfonyl)-4-ethylbenzoic acid (500596-03-2) for sale [vulcanchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 3-(Chlorosulfonyl)benzoic acid 95 4025-64-3 [sigmaaldrich.com]
- 6. 3-(Chlorosulfonyl)-4-methoxybenzoic acid [myskinrecipes.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. 3-(Fluorosulfonyl)-4,5-dimethylbenzoic acid | C9H9FO4S | CID 122236113 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document delves into the primary synthetic pathway, detailing the underlying chemical principles, step-by-step experimental protocols, and critical considerations for process optimization and safety. The guide is designed to equip researchers and drug development professionals with the necessary knowledge to confidently and efficiently synthesize this important building block.
Introduction: The Significance of this compound
This compound (CAS 151104-64-2) is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1] Its structure incorporates a carboxylic acid and a reactive sulfonyl chloride group, making it a versatile scaffold for the synthesis of a wide array of derivatives, particularly sulfonamides. The dimethyl substitution pattern on the benzene ring provides specific steric and electronic properties that can be exploited to fine-tune the pharmacological profile of target molecules.
The primary utility of this compound lies in its role as a precursor to novel therapeutic agents. The sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamide linkages, a functional group present in numerous established drugs, including diuretics, antibacterials, and hypoglycemic agents. The carboxylic acid group offers a handle for further functionalization, such as esterification or amidation, allowing for the creation of diverse chemical libraries for drug discovery.
The Primary Synthetic Pathway: Electrophilic Aromatic Substitution
The most direct and industrially viable route to this compound is the electrophilic aromatic substitution (EAS) reaction of 3,4-dimethylbenzoic acid with chlorosulfonic acid. This reaction is a classic example of sulfonation followed by chlorination of the resulting sulfonic acid in a one-pot process.
Mechanistic Insights
The reaction proceeds through the following key steps:
-
Generation of the Electrophile: Chlorosulfonic acid (ClSO₃H) is a highly reactive reagent that can act as both a sulfonating and chlorinating agent. In the presence of a strong acid (itself), it can generate the highly electrophilic sulfur trioxide (SO₃) or a related electrophilic species.
-
Electrophilic Attack: The electron-rich aromatic ring of 3,4-dimethylbenzoic acid acts as a nucleophile, attacking the electrophilic sulfur species. The two methyl groups are ortho, para-directing and activating, while the carboxylic acid group is meta-directing and deactivating. The directing effects of the activating methyl groups are dominant, leading to substitution at positions ortho or para to them.
-
Regioselectivity: The substitution pattern is dictated by the directing effects of the substituents on the benzene ring. The two methyl groups at positions 3 and 4 strongly activate the ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. The carboxylic acid at position 1 is a deactivating group and directs to the meta position. In this case, the powerful activating effect of the methyl groups governs the regioselectivity. The position C-5 is sterically hindered by the adjacent methyl group at C-4 and the carboxylic acid at C-1. Therefore, the electrophile preferentially attacks the C-3 position, which is ortho to the C-4 methyl group and meta to the carboxylic acid.
-
Formation of the Sulfonyl Chloride: The initially formed sulfonic acid is subsequently converted to the sulfonyl chloride by reaction with excess chlorosulfonic acid.
Potential Side Reactions
Several side reactions can occur during the chlorosulfonation of 3,4-dimethylbenzoic acid, impacting the yield and purity of the desired product:
-
Sulfone Formation: At elevated temperatures, the newly formed sulfonyl chloride can react with another molecule of 3,4-dimethylbenzoic acid to form a diaryl sulfone byproduct. Careful temperature control is crucial to minimize this side reaction.
-
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, reverting to the sulfonic acid. This is particularly problematic during the work-up procedure. Quenching the reaction mixture in ice-cold water and minimizing the time the product is in contact with aqueous media can mitigate this issue.
-
Polysulfonation: Under harsh reaction conditions (high temperature, long reaction time), the introduction of a second sulfonyl chloride group is possible, though less likely given the deactivating effect of the first sulfonyl chloride and the carboxylic acid group.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for the chlorosulfonation of aromatic compounds. Optimization may be required for specific laboratory conditions and scales.
Materials and Equipment
| Material/Equipment | Specifications |
| 3,4-Dimethylbenzoic acid | >98% purity |
| Chlorosulfonic acid | >99% purity |
| Crushed ice | --- |
| Deionized water | --- |
| Dichloromethane (DCM) | Anhydrous |
| Sodium sulfate (Na₂SO₄) | Anhydrous |
| Three-necked round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | --- |
| Dropping funnel | --- |
| Thermometer | --- |
| Gas outlet connected to a scrubber | To neutralize evolved HCl gas |
| Ice-water bath | --- |
| Buchner funnel and vacuum flask | --- |
| Rotary evaporator | --- |
Step-by-Step Procedure
Caution: This reaction should be performed in a well-ventilated fume hood due to the corrosive nature of chlorosulfonic acid and the evolution of hydrogen chloride gas. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
Reaction Setup: Equip a dry three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. The third neck should be fitted with a gas outlet connected to a scrubber containing a dilute sodium hydroxide solution to neutralize the evolved HCl gas.
-
Charging the Reagent: Carefully charge the flask with chlorosulfonic acid (3-5 molar equivalents relative to 3,4-dimethylbenzoic acid).
-
Cooling: Cool the chlorosulfonic acid to 0-5 °C using an ice-water bath.
-
Addition of Starting Material: Slowly add 3,4-dimethylbenzoic acid (1 molar equivalent) portion-wise to the stirred, cold chlorosulfonic acid. Maintain the internal temperature of the reaction mixture below 10 °C during the addition. The addition should be controlled to manage the exothermic nature of the reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water with continuous stirring. A white precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any residual acid.
-
Drying: Dry the product under vacuum to a constant weight.
Purification
The crude product can be purified by recrystallization. A suitable solvent system can be a mixture of a chlorinated solvent like dichloromethane and a non-polar solvent like hexane.
-
Dissolve the crude product in a minimal amount of hot dichloromethane.
-
Slowly add hexane until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Data Presentation and Characterization
| Parameter | Expected Value |
| Molecular Formula | C₉H₉ClO₄S[1] |
| Molecular Weight | 248.68 g/mol [1] |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Purity (by HPLC) | >95% after recrystallization |
| Yield | 60-80% (typical) |
Characterization Techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and the position of the substituents on the aromatic ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon skeleton of the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the carboxylic acid (C=O and O-H stretch), the sulfonyl chloride (S=O stretch), and the aromatic C-H bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Logical and Experimental Workflows
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of this compound.
Reaction Mechanism Diagram
Caption: Simplified mechanism of the electrophilic aromatic substitution for the synthesis of this compound.
Conclusion
The synthesis of this compound via direct chlorosulfonation of 3,4-dimethylbenzoic acid is a robust and efficient method for producing this valuable synthetic intermediate. By understanding the underlying reaction mechanism, potential side reactions, and adhering to a well-defined experimental protocol, researchers can consistently obtain high yields of the desired product with excellent purity. This guide provides the foundational knowledge and practical steps necessary for the successful synthesis of this compound, thereby facilitating its application in the discovery and development of new pharmaceutical agents.
References
3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling protocols for this compound (CAS RN: 151104-64-2)[1][2]. The information herein is synthesized from authoritative safety data sheets and chemical databases to ensure the well-being of laboratory personnel and the integrity of research outcomes. As a reactive chlorosulfonyl compound, stringent adherence to these protocols is imperative to mitigate risks of chemical burns, allergic reactions, and environmental contamination.
Chemical and Physical Properties
A thorough understanding of the chemical's properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C9H9ClO4S | [1][2][3] |
| Molecular Weight | 248.68 g/mol | [1][2] |
| Appearance | Solid | [4] |
| Purity | ≥95% | [5] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications, which inform the necessary safety precautions.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 1A/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1/2A | H318/H319: Causes serious eye damage / Causes serious eye irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
Note: Classifications can vary slightly between suppliers. The most stringent classifications have been presented.
Signal Word: Danger[6]
Core Handling Protocols
Adherence to the following protocols is critical to minimize exposure and ensure a safe laboratory environment.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous solids is to minimize dust generation and ensure adequate ventilation.
-
Fume Hood: All handling of this compound that may generate dust, such as weighing or transferring, must be conducted in a certified chemical fume hood.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[6] Facilities should be equipped with an eyewash fountain and safety shower.[6]
Personal Protective Equipment (PPE): A Necessary Barrier
The appropriate PPE provides a crucial barrier between the researcher and the hazardous chemical.
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.[1]
-
Skin Protection:
-
Respiratory Protection: If dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator should be used.[1][8][9]
Experimental Workflow: Weighing and Transferring Solid this compound
Caption: Workflow for weighing and transferring the solid.
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][6]
Logical Relationship: Emergency Response to Exposure
Caption: Logical flow for responding to an exposure event.
Accidental Release Measures
-
Small Spills:
-
Evacuate unnecessary personnel.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.
-
Place the spilled material into a suitable, labeled container for disposal.[1][6]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department.
-
Prevent the spill from entering drains or waterways.[4]
-
Storage and Disposal
Proper storage and disposal are essential to maintain the chemical's integrity and prevent environmental contamination.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6]
-
Recommended long-term storage is at 2-8°C.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, bases, and moisture. The chlorosulfonyl group is reactive and can hydrolyze.
-
Keep away from sources of ignition.[6]
Disposal
-
Dispose of waste in accordance with all applicable federal, state, and local regulations.[4]
-
Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[6]
-
Do not dispose of down the drain or in the general waste stream.
References
- 1. aaronchem.com [aaronchem.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 151104-64-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. aksci.com [aksci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
- 9. store.sangon.com [store.sangon.com]
solubility of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid in common organic solvents
An In-Depth Technical Guide to the Solubility of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid in Common Organic Solvents
Introduction
This compound (CAS No. 151104-64-2) is a bespoke chemical intermediate of significant interest in medicinal chemistry and drug development.[1] Its bifunctional nature, featuring a reactive chlorosulfonyl group and a carboxylic acid moiety, makes it a versatile building block for the synthesis of novel sulfonamides and other complex organic molecules.[2] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its determination, and the necessary safety precautions for its handling.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are crucial in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₉ClO₄S | [1] |
| Molecular Weight | 248.68 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Predicted XlogP | 2.2 | [3] |
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively available in the public domain, a qualitative and semi-quantitative solubility profile can be predicted based on its structure and the principle of "like dissolves like". The presence of a polar carboxylic acid group and a highly polar sulfonyl chloride group suggests that the molecule will exhibit a preference for polar aprotic solvents.
Important Note on Protic Solvents: The chlorosulfonyl group is highly reactive towards protic solvents such as water, alcohols (e.g., methanol, ethanol), and primary/secondary amines.[4] This interaction is not a simple dissolution but a chemical reaction (solvolysis) that leads to the formation of the corresponding sulfonic acid or sulfonamide. Therefore, protic solvents are generally unsuitable for dissolving this compound without chemical modification and should be considered reactive.
The following table summarizes the predicted solubility in a range of common anhydrous organic solvents.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | High polarity and ability to accept hydrogen bonds. |
| Dimethyl sulfoxide (DMSO) | Soluble | High polarity and ability to dissolve a wide range of compounds. | |
| Acetonitrile (MeCN) | Soluble | Good polarity, suitable for many organic reactions.[5] | |
| Ethers | Tetrahydrofuran (THF) | Soluble to Partially Soluble | Moderate polarity, a common solvent for organic synthesis. |
| 1,4-Dioxane | Soluble to Partially Soluble | Cyclic ether with moderate polarity. | |
| Diethyl ether | Sparingly Soluble | Lower polarity compared to cyclic ethers. | |
| Ketones | Acetone | Soluble | Polar aprotic solvent, effective for many organic compounds. |
| Halogenated | Dichloromethane (DCM) | Soluble to Partially Soluble | Good solvent for moderately polar compounds. |
| Chloroform | Soluble to Partially Soluble | Similar to DCM in solvent properties. | |
| Aromatic | Toluene | Sparingly Soluble | Non-polar solvent, less likely to dissolve a polar compound. |
| Non-Polar | Hexanes | Insoluble | Very low polarity, unlikely to dissolve a polar compound. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable solubility data, the following experimental protocols are recommended. It is imperative that all solvents used are anhydrous to prevent the hydrolysis of the chlorosulfonyl group.[6]
Qualitative Solubility Assessment
This method provides a rapid, preliminary assessment of solubility.[4]
3.1.1. Protocol Steps
-
Add approximately 10-20 mg of this compound to a dry glass vial.
-
Add 1 mL of the chosen anhydrous solvent to the vial.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.
-
Visually inspect the solution against a contrasting background.
-
Record the observation as "Soluble" (clear solution), "Partially Soluble" (some solid dissolves, but undissolved particles remain), or "Insoluble" (no apparent dissolution).[4]
3.1.2. Workflow for Qualitative Solubility Assessment
Caption: Workflow for the qualitative determination of solubility.
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the thermodynamic equilibrium solubility of a compound.[7][8] This gravimetric approach provides accurate and reproducible quantitative data.[9]
3.2.1. Protocol Steps
-
Preparation: Add an excess amount of this compound to a sealable vial containing a known volume (e.g., 5.0 mL) of the selected anhydrous solvent. The presence of undissolved solid is essential to ensure saturation.[4]
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure that equilibrium is reached.[8]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe fitted with a solvent-compatible 0.45 µm filter to remove any undissolved microparticles.[7] Transfer the filtrate to a pre-weighed, dry container (e.g., a glass dish or vial).
-
Solvent Evaporation: Remove the solvent from the filtrate under a gentle stream of inert gas (e.g., nitrogen) or by using a rotary evaporator at a controlled temperature.
-
Gravimetric Analysis: Once the solvent is completely removed, place the container with the solid residue in a vacuum oven at a mild temperature until a constant weight is achieved.
-
Calculation: Weigh the container with the dried solid residue. The solubility can be calculated using the following formula:
Solubility (mg/mL) = (Final Weight of Container - Initial Weight of Container) / Volume of Filtrate Withdrawn
3.2.2. Workflow for Quantitative Solubility Determination
Caption: Workflow for quantitative solubility determination via the shake-flask method.
Safety Precautions
This compound is a sulfonyl chloride derivative and should be handled with appropriate care. While specific data for this compound is limited, related compounds like chlorosulfonyl isocyanate are known to be toxic, corrosive, and react violently with water.[5][10][11]
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, appropriate chemical-resistant gloves, and a lab coat.[10]
-
Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[10]
-
Moisture Sensitivity: This compound is expected to react with moisture. Store it in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a dry environment.[10] All glassware and equipment must be scrupulously dry.
-
Spills: In case of a spill, absorb the material with an inert, dry substance like sand or vermiculite and place it in a suitable container for disposal. Do not use water to clean up spills.[12]
-
First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]
References
- 1. scbt.com [scbt.com]
- 2. 3-(Chlorosulfonyl)-4-methoxybenzoic acid [myskinrecipes.com]
- 3. PubChemLite - this compound (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]
- 4. benchchem.com [benchchem.com]
- 5. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]
- 6. 3-(Chlorosulfonyl)-4-ethylbenzoic acid (500596-03-2) for sale [vulcanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pharmajournal.net [pharmajournal.net]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
electrophilicity of the sulfur atom in aromatic sulfonyl chlorides
An In-Depth Technical Guide to the Electrophilicity of the Sulfur Atom in Aromatic Sulfonyl Chlorides: Principles, Modulation, and Application
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
Aromatic sulfonyl chlorides are foundational reagents in modern organic synthesis, prized for their capacity to form sulfonamides and sulfonate esters—motifs of immense importance in pharmaceuticals and materials science.[1] The reactivity of these compounds is overwhelmingly governed by the electrophilic character of the hexavalent sulfur atom. A comprehensive understanding of this electrophilicity is paramount for controlling reaction outcomes, optimizing conditions, and designing novel synthetic strategies. This technical guide provides a deep dive into the electronic structure of the aromatic sulfonyl chloride group, explores the electronic and steric factors that modulate the sulfur atom's reactivity, presents detailed protocols for quantifying these effects, and illustrates the application of these principles in key synthetic transformations. By synthesizing mechanistic theory with practical, field-proven insights, this document serves as a resource for professionals seeking to master the application of this versatile class of reagents.
The Electronic Architecture and Inherent Reactivity of the Sulfonyl Chloride Group
The utility of an aromatic sulfonyl chloride (Ar-SO₂Cl) as a synthetic intermediate is a direct consequence of the electronic environment surrounding the sulfur atom. The sulfur center is tetrahedral, bonded to two highly electronegative oxygen atoms, a chlorine atom, and an aromatic ring.[2] This arrangement renders the sulfur atom significantly electron-deficient and thus highly electrophilic.
This pronounced electrophilicity can be rationalized by two primary factors:
-
Inductive Effects: The two oxygen atoms and the chlorine atom are strongly electron-withdrawing, pulling electron density away from the central sulfur atom via sigma bonds.
-
Resonance Stabilization: The sulfur-oxygen bonds have significant double-bond character. Resonance structures can be drawn where the oxygen atoms bear a negative charge and the sulfur atom a positive charge, further highlighting its electron-deficient nature.
This inherent electronic bias makes the sulfur atom a prime target for nucleophilic attack. The subsequent displacement of the chloride ion, a competent leaving group, drives the overall substitution reaction.[3][4]
Caption: Electronic nature of the aromatic sulfonyl chloride group.
Modulating the Electrophilic Character: A Chemist's Toolkit
The reactivity of the sulfonyl sulfur is not static; it can be precisely tuned by altering the substituents on the aromatic ring. This ability to modulate electrophilicity is a cornerstone of rational synthesis design.
Electronic Effects of Aromatic Substituents
The electronic nature of substituents on the aromatic ring profoundly influences the reactivity of the sulfonyl chloride group.[5]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) withdraw electron density from the aromatic ring and, by extension, from the sulfonyl group. This intensifies the partial positive charge on the sulfur atom, increasing its electrophilicity and accelerating the rate of nucleophilic attack.[5]
-
Electron-Donating Groups (EDGs): Substituents such as methyl (-CH₃) or methoxy (-OCH₃) donate electron density to the ring. This has the opposite effect, slightly reducing the electrophilicity of the sulfur atom and slowing the reaction rate.[5]
This relationship is quantitatively described by the Hammett equation , log(k/k₀) = ρσ, which provides a linear free-energy relationship between reaction rates and substituent electronic properties.[6][7] For nucleophilic attacks on aromatic sulfonyl chlorides, the reaction constant (ρ) is positive, signifying that electron-withdrawing substituents (with positive σ values) accelerate the reaction.[8][9]
| Sulfonyl Chloride | Common Acronym | Aromatic Substituent | Electronic Effect | Relative Reactivity |
| 4-Nitrobenzenesulfonyl chloride | NsCl | -NO₂ (para) | Strongly EWG | Highest |
| 4-(Trifluoromethyl)benzenesulfonyl chloride | - | -CF₃ (para) | Strongly EWG | High |
| Benzenesulfonyl chloride | BsCl | -H | Neutral | Baseline |
| 4-Toluenesulfonyl chloride | TsCl | -CH₃ (para) | Weakly EDG | Lower |
| 4-Methoxybenzenesulfonyl chloride | - | -OCH₃ (para) | EDG | Lowest |
| Caption: Influence of aromatic substituents on reactivity. |
Steric Effects: Hindrance and Acceleration
Steric effects also play a critical role. As expected, bulky substituents on either the sulfonyl chloride or the incoming nucleophile can hinder the reaction. For example, the rates of reaction are retarded by ortho-methyl substituents in the nucleophilic aniline.
However, a counterintuitive phenomenon known as "steric acceleration" has been observed in the solvolysis of ortho-alkyl substituted benzenesulfonyl chlorides.[10][11] While both inductive and steric effects of ortho-alkyl groups would be expected to decrease reactivity, di-ortho-alkyl substituted sulfonyl chlorides often show enhanced reactivity. This is attributed to a relief of ground-state steric strain upon moving to the trigonal bipyramidal transition state.[10][11] This expert insight is crucial for predicting reactivity in highly substituted systems.
Harnessing Electrophilicity: Core Synthetic Applications
The predictable and tunable electrophilicity of aromatic sulfonyl chlorides makes them indispensable for several key transformations.
Sulfonamide Synthesis
The reaction between a sulfonyl chloride and a primary or secondary amine to form a sulfonamide is arguably its most important application, particularly in medicinal chemistry where the sulfonamide moiety is a privileged structure.[12][13] The reaction is typically carried out in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.[14]
The mechanism is a subject of study but is generally considered to proceed via a nucleophilic attack of the amine on the electrophilic sulfur, passing through a trigonal bipyramidal intermediate or transition state, leading to the expulsion of the chloride ion.[3][10]
Caption: General mechanism for sulfonamide formation.
Experimental Protocol: General Synthesis of an N-Aryl Sulfonamide
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or pyridine (2.0 eq.), to the solution and stir for 5 minutes.
-
Sulfonyl Chloride Addition: Dissolve the aromatic sulfonyl chloride (1.05 eq.) in a minimal amount of the reaction solvent and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a dilute aqueous HCl solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography to yield the pure sulfonamide.
Sulfonate Ester Synthesis: Activation of Alcohols
Aromatic sulfonyl chlorides are widely used to "activate" alcohols.[15] The hydroxyl group (-OH) is a notoriously poor leaving group in nucleophilic substitution reactions. By reacting an alcohol with a sulfonyl chloride (e.g., tosyl chloride), it is converted into a sulfonate ester (e.g., a tosylate, -OTs). The resulting sulfonate anion is an excellent leaving group due to the charge delocalization across the three oxygen atoms, facilitating subsequent Sₙ2 or E2 reactions.[4][16] This reaction also proceeds with retention of configuration at the alcohol's stereocenter.[15]
Caption: Conversion of an alcohol to a tosylate leaving group.
Quantifying Electrophilicity: A Guide to Kinetic Analysis
To move from qualitative understanding to predictive synthesis, quantitative data is essential. Kinetic studies are the primary tool for measuring the electrophilicity of sulfonyl chlorides.
Protocol: Pseudo-First-Order Kinetic Analysis via UV-Vis Spectrophotometry
This protocol describes a common method for determining the rate of reaction between a sulfonyl chloride and a nucleophile (e.g., an aniline derivative).
-
Objective: To determine the second-order rate constant for the reaction by creating pseudo-first-order conditions.
-
Materials:
-
Aromatic sulfonyl chloride of interest.
-
Nucleophile (e.g., 4-methoxyaniline).
-
Anhydrous solvent (e.g., acetonitrile).
-
Thermostatted UV-Vis spectrophotometer with quartz cuvettes.
-
-
Procedure:
-
Stock Solutions: Prepare a stock solution of the sulfonyl chloride (~10 mM) and a series of stock solutions of the aniline nucleophile at much higher concentrations (e.g., 100 mM, 150 mM, 200 mM, 250 mM) in the chosen solvent.
-
Wavelength Determination: Determine the λ_max of the sulfonamide product and confirm that the starting materials have minimal absorbance at this wavelength.
-
Kinetic Run: Place a cuvette containing a specific concentration of the aniline solution (in large excess) into the thermostatted cell holder of the spectrophotometer and allow it to equilibrate.
-
Initiation: Initiate the reaction by rapidly injecting a small, known volume of the sulfonyl chloride stock solution into the cuvette and immediately begin recording the absorbance at the predetermined λ_max over time.
-
Data Analysis: The observed rate (k_obs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t).
-
Second-Order Rate Constant: Plot the values of k_obs against the corresponding concentrations of the aniline nucleophile. The slope of this line will be the second-order rate constant (k₂) for the reaction.
-
Table of Representative Hammett ρ Values
The reaction constant ρ is a powerful indicator of the transition state's electronic demand. A larger positive ρ value implies a greater buildup of negative charge (or loss of positive charge) at the reaction center in the transition state, making the reaction more sensitive to the electronic effects of substituents.
| Reaction | Solvent | ρ Value | Interpretation |
| Chloride exchange in ArSO₂Cl | Acetonitrile | +2.02[10] | Significant negative charge buildup on sulfur in the transition state. |
| Reaction of ArSO₂Cl with anilines | Methanol | +0.565[8] | Moderate sensitivity to substituents; transition state has less charge buildup. |
| Hydrolysis of ArSO₂Cl | Water | ~ +1.5 | Highly sensitive to electronic effects, indicating a charge-separated transition state. |
Conclusion
The is a well-defined, predictable, and tunable property. It is fundamentally derived from the inductive and resonance effects of the sulfonyl group's substituents. This reactivity can be further modulated by the electronic nature of groups on the aromatic ring, a phenomenon elegantly quantified by the Hammett relationship, and influenced by steric factors that can, in some cases, lead to counterintuitive rate accelerations. A thorough grasp of these principles, combined with robust quantitative methods for their analysis, empowers researchers to effectively harness aromatic sulfonyl chlorides for the synthesis of complex and valuable molecules, particularly in the realm of drug discovery where the sulfonamide linkage remains a cornerstone of molecular design.
References
- 1. Reactions of Sulfonyl Chlorides and Unsaturated Compounds [manu56.magtech.com.cn]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. Redox-transfer. Part VI. Determination of Hammett's ρ-constant for the oxidation of cuprous chloride by aromatic sulphonyl chlorides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. cbijournal.com [cbijournal.com]
- 13. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Recent advances in heterolytic nucleofugal leaving groups - PMC [pmc.ncbi.nlm.nih.gov]
Guide to the Stability and Storage of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid is a bifunctional molecule featuring both a reactive sulfonyl chloride and a carboxylic acid group.[1][2] This structural arrangement makes it a valuable building block in medicinal chemistry and organic synthesis, enabling the introduction of a sulfonyl group for the construction of sulfonamides or sulfonate esters. However, the very reactivity that makes this compound useful also renders it susceptible to degradation if not handled and stored with meticulous care. The integrity of starting materials is paramount in drug development and scientific research, as impurities can lead to ambiguous results, failed reactions, and compromised data.
This guide provides an in-depth analysis of the chemical stability of this compound. Moving beyond a simple list of storage parameters, we will explore the underlying chemical principles governing its stability, outline field-proven protocols for its handling and storage, and provide a workflow for assessing its quality over time. Our objective is to equip researchers with the necessary knowledge to preserve the fidelity of this important reagent.
Chemical Identity and Core Physicochemical Properties
A foundational understanding of the molecule's properties is essential before delving into its stability profile.
| Property | Value |
| CAS Number | 151104-64-2[1] |
| Molecular Formula | C₉H₉ClO₄S[1][2] |
| Molecular Weight | 248.68 g/mol [1] |
| Appearance | Solid (Typically a powder) |
| Functional Groups | Carboxylic Acid, Sulfonyl Chloride |
Caption: 2D Structure of this compound.
The Critical Factor: Chemical Stability and Degradation Pathways
The stability of this compound is predominantly dictated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This functional group is highly susceptible to nucleophilic attack, with hydrolysis being the most common degradation pathway in a laboratory setting.
Hydrolysis: The Primary Degradation Route
Sulfonyl chlorides react readily with water to yield the corresponding sulfonic acid and hydrochloric acid (HCl).[3][4][5] This reaction is often vigorous and is the principal reason for the compound's moisture sensitivity.[6][7][8] Even ambient atmospheric moisture is sufficient to initiate this degradation process over time.
The consequence of hydrolysis is twofold:
-
Loss of Purity: The intended reagent is consumed and converted into an impurity, 3-(sulfo)-4,5-dimethylbenzoic acid.
-
Alteration of Reaction Stoichiometry: If used in a subsequent reaction, the actual concentration of the active sulfonyl chloride will be lower than calculated, leading to incomplete conversions and yield loss.
Caption: Primary degradation pathway via hydrolysis.
Thermal and Photolytic Stability
While hydrolysis is the main concern, thermal and light-induced degradation are also potential issues for highly reactive compounds.
-
Light Sensitivity: Prolonged exposure to light, particularly UV radiation, can sometimes contribute to the degradation of sulfonyl chlorides, often indicated by a gradual yellowing of the material.[7][11][12]
Incompatibilities with Other Reagents
The high reactivity of the sulfonyl chloride group means it is incompatible with a range of common laboratory chemicals. Storage or co-mingling with these substances must be strictly avoided.
-
Nucleophiles: Alcohols and amines will react to form sulfonate esters and sulfonamides, respectively.[3][13]
-
Strong Bases: Can promote hydrolysis and other side reactions.[8]
-
Strong Oxidizing Agents: May lead to unwanted and potentially hazardous reactions.[8][14]
Authoritative Protocols for Storage and Handling
Based on the chemical stability profile, a stringent set of protocols must be followed to maintain the integrity of this compound.
Recommended Storage Conditions
The primary goal of storage is the rigorous exclusion of atmospheric moisture.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated)[15] | Slows the rate of all potential degradation reactions, including hydrolysis and thermal decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces air, thereby eliminating atmospheric moisture and oxygen, which is the most effective way to prevent hydrolysis.[16] |
| Container | Tightly-sealed Amber Glass Bottle | Glass is inert. A tight seal is crucial to prevent moisture ingress.[17][18] Amber color protects against light-induced degradation.[10] |
| Desiccation | Store within a desiccator or with desiccant packs | Provides a secondary barrier against moisture, absorbing any that may penetrate the container upon opening.[19][20][21] |
Safe Handling Workflow
Due to its moisture sensitivity and corrosive nature, all handling steps must be performed in a controlled environment.
-
Environment Preparation: All manipulations (weighing, aliquoting, adding to a reaction) should ideally be performed inside a glove box with a dry, inert atmosphere.[16] If a glove box is unavailable, work swiftly in a well-ventilated fume hood on a day with low ambient humidity.
-
Acclimatization: Before opening, allow the container to warm to room temperature while still sealed. This prevents condensation of atmospheric moisture onto the cold solid.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[15][22] The compound and its hydrolysis product (HCl) are corrosive and can cause skin and eye irritation or burns.[8][17]
-
Dispensing: Use clean, dry spatulas and glassware. Quickly dispense the required amount and immediately and securely reseal the main container. It is good practice to backfill the container headspace with an inert gas before sealing.
-
Cleanup: Clean any spills promptly. Wash hands and any exposed skin thoroughly after handling.[14][17]
Experimental Protocol: Quality Assessment of Stored Material
It is prudent to periodically verify the purity of the stored reagent, especially if it has been stored for an extended period or the container has been opened multiple times.
Objective: To determine the purity and detect the presence of the primary hydrolysis byproduct in a sample of this compound.
Methodology
-
Visual Inspection:
-
Examine the solid for any change in color from its original appearance (e.g., white/off-white). Note any yellowing.
-
Check for clumping or changes in texture, which can indicate moisture absorption.
-
-
¹H NMR Spectroscopy:
-
Sample Preparation: In a glove box or under a stream of inert gas, accurately weigh a small amount of the compound (5-10 mg) into a clean, dry NMR tube. Add a dry, aprotic deuterated solvent (e.g., Chloroform-d, CDCl₃) and cap immediately.
-
Analysis: Acquire a standard ¹H NMR spectrum.
-
Interpretation:
-
Pure Compound: Observe the characteristic aromatic and methyl proton signals for the parent compound.
-
Degradation: The presence of the sulfonic acid hydrolysis product will likely result in new, distinct peaks, potentially with a slight shift in the aromatic signals due to the change in the electronic nature of the sulfonyl group. The presence of water will also be visible in the spectrum.
-
-
-
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: Prepare a stock solution of a known concentration in a suitable dry solvent (e.g., acetonitrile).
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic or trifluoroacetic acid) and acetonitrile.
-
Detector: UV detector set to an appropriate wavelength based on the compound's chromophore (e.g., ~254 nm).
-
-
Analysis: Inject the sample and analyze the resulting chromatogram.
-
Interpretation: The pure compound will show a single major peak at a specific retention time. The hydrolysis product, being more polar, will typically elute earlier. The area of the impurity peak relative to the main peak can be used to quantify the extent of degradation.
-
Caption: Quality assessment workflow for stored material.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]
- 3. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. reddit.com [reddit.com]
- 7. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Sulfuryl chloride - Wikipedia [en.wikipedia.org]
- 12. Sulfuryl chloride | SO2Cl2 | CID 24648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. fishersci.com [fishersci.com]
- 15. aksci.com [aksci.com]
- 16. inertcorp.com [inertcorp.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. xinfuda-group.com [xinfuda-group.com]
- 20. Moisture Absorbent Packaging: The Ultimate Guide for Industrial Use - IP Products [ipproducts.com]
- 21. tigerpak.com [tigerpak.com]
- 22. 3-CHLOROSULFONYL-4-FLUORO-BENZOIC ACID - Safety Data Sheet [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling Protein Function with a Reactive Probe
In the intricate landscape of cellular biology and drug discovery, understanding the functional roles of proteins is paramount. Chemical probes serve as powerful tools to elucidate these functions by covalently modifying specific amino acid residues, enabling researchers to identify protein targets, assess enzyme activity, and screen for potential therapeutic agents. This guide details the application of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid , a member of the sulfonyl halide class of chemical probes, for covalent protein modification and target discovery.
The utility of sulfonyl halides as chemical probes stems from their "privileged" reactivity. The electrophilic sulfur atom of the sulfonyl chloride moiety is susceptible to nucleophilic attack by a range of amino acid side chains, including the canonical nucleophiles like serine, threonine, and cysteine, as well as tyrosine, lysine, and histidine. This broad reactivity spectrum, coupled with relative stability in aqueous environments, makes probes like this compound versatile instruments for activity-based protein profiling (ABPP) and chemoproteomic studies.[1][2][3] The dimethylbenzoic acid scaffold provides a framework that can be further functionalized, for instance, with a reporter tag for visualization or an affinity handle for enrichment of labeled proteins.
This document provides a comprehensive overview of the properties, synthesis, and safe handling of this compound, along with detailed protocols for its application in identifying and validating protein targets in complex biological systems.
Physicochemical Properties and Synthesis
A thorough understanding of the probe's characteristics is essential for its effective application.
| Property | Value | Source |
| CAS Number | 151104-64-2 | [4] |
| Molecular Formula | C₉H₉ClO₄S | [4] |
| Molecular Weight | 248.68 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents (DMSO, DMF) |
Synthesis:
The synthesis of this compound typically involves the chlorosulfonation of 4,5-dimethylbenzoic acid. A general and established method for creating aryl sulfonyl chlorides is through a modified Sandmeyer reaction, which involves the reaction of a diazonium salt with sulfur dioxide in the presence of a copper salt.[5][6] Another common route is the direct chlorosulfonation of the corresponding benzoic acid derivative using chlorosulfonic acid.[]
Safety and Handling
Sulfonyl chlorides are reactive compounds that require careful handling to ensure laboratory safety.
Hazard Summary:
-
Harmful if swallowed. [8]
-
May cause respiratory irritation. [8]
-
Reacts with water and moisture , potentially releasing corrosive hydrogen chloride gas.[10][11][12]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or a face shield.[10]
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container to prevent contact with moisture.[10][11] Glass containers are recommended.[11]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Neutralization with an alkaline solution should be performed with caution in a well-ventilated area.[11]
Mechanism of Action: Covalent Modification of Nucleophilic Residues
The scientific utility of this compound as a chemical probe is rooted in the reactivity of its sulfonyl chloride group. This functional group acts as an electrophile, readily undergoing nucleophilic substitution with various amino acid residues within a protein's binding pocket. This reaction results in the formation of a stable covalent bond between the probe and its protein target, effectively "tagging" the protein for subsequent identification and characterization.
Caption: Covalent modification of a protein target by this compound.
Application: Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes and other proteins directly in complex biological systems.[11][13][14] The following protocols outline a general workflow for using this compound in an ABPP experiment for protein target identification. For these experiments, it is often necessary to synthesize a derivative of the probe containing a reporter tag (e.g., a fluorophore for in-gel visualization) or a bioorthogonal handle (e.g., an alkyne or azide for "click" chemistry-based enrichment).
Protocol 1: In-Gel Fluorescence Visualization of Protein Labeling
This protocol is designed to rapidly assess the extent of protein labeling by a fluorescently tagged version of this compound.
Materials:
-
Fluorescently-tagged this compound probe
-
Cell lysate or purified protein
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare cell lysate by standard methods (e.g., sonication, freeze-thaw cycles) in a suitable buffer (e.g., PBS). Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Probe Labeling: In a microcentrifuge tube, incubate the cell lysate (e.g., 50 µg of total protein) with the fluorescently-tagged probe at a final concentration of 1-10 µM. Include a DMSO vehicle control.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes.
-
Quenching and Sample Preparation: Stop the reaction by adding 4x SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and perform electrophoresis according to standard procedures.
-
Visualization: After electrophoresis, visualize the fluorescently labeled proteins using a fluorescence gel scanner.[][9][15]
Protocol 2: Target Identification using "Click" Chemistry and Mass Spectrometry
This protocol describes a more in-depth workflow for identifying the specific protein targets of an alkyne- or azide-tagged this compound probe.
Caption: A typical workflow for ABPP using an alkyne-tagged probe and "click" chemistry.
Materials:
-
Alkyne- or azide-tagged this compound probe
-
Cell culture or tissue samples
-
Lysis buffer
-
Biotin-azide or biotin-alkyne (for "click" chemistry)
-
Copper(I) catalyst solution (for CuAAC "click" chemistry)
-
Streptavidin-agarose beads
-
Wash buffers
-
Trypsin
-
LC-MS/MS instrumentation
Procedure:
-
Proteome Labeling: Treat live cells or cell lysate with the tagged probe (1-10 µM) for a specified time (e.g., 30-60 minutes).
-
"Click" Chemistry: After labeling, perform a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction to attach a biotin tag to the probe-labeled proteins.[4]
-
Enrichment: Incubate the biotinylated proteome with streptavidin-agarose beads to enrich for the labeled proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the enriched proteins into peptides.
-
Peptide Elution and Analysis: Collect the supernatant containing the digested peptides and analyze them by LC-MS/MS.[16]
-
Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the proteins that were labeled by the probe.[16][17]
Protocol 3: Competitive Profiling for Target Validation and Inhibitor Screening
This protocol is used to validate that the probe binds to a specific target and can be used to screen for other small molecules that bind to the same site.
Procedure:
-
Pre-incubation: Pre-incubate the cell lysate with a known or potential inhibitor of the target protein for 30 minutes at room temperature.
-
Probe Addition: Add the tagged this compound probe to the lysate.
-
Incubation and Analysis: Incubate for an additional 30-60 minutes and proceed with either the in-gel fluorescence analysis (Protocol 1) or the "click" chemistry and mass spectrometry workflow (Protocol 2). A decrease in the signal from the probe-labeled protein in the presence of the competitor indicates that they bind to the same or an allosterically linked site.[4]
Concluding Remarks
This compound represents a versatile and powerful chemical probe for the exploration of protein function and the discovery of novel drug targets. Its broad reactivity with nucleophilic amino acid residues allows for the covalent modification and subsequent identification of a wide range of proteins. The protocols outlined in this guide provide a foundation for researchers to employ this probe in their own experimental systems. As with any chemical probe, careful optimization of reaction conditions, including probe concentration and incubation time, is crucial for successful and reproducible results. The continued development and application of such covalent probes will undoubtedly continue to advance our understanding of complex biological processes and accelerate the development of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 12. nbinno.com [nbinno.com]
- 13. teledynevisionsolutions.com [teledynevisionsolutions.com]
- 14. Chemoproteomic Discovery of Covalent Small Molecule Ligands for Undruggable Targets in Living Cells [chomixbio.com]
- 15. Different Ways to Add Fluorescent Labels | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
experimental setup for reactions with 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid
An In-Depth Guide to the Strategic Use of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid in Synthetic Chemistry
Abstract
This compound is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a highly reactive sulfonyl chloride and a modifiable carboxylic acid on a substituted benzene ring, allows for the strategic construction of complex molecular architectures. The differential reactivity of these two functional groups enables selective and orthogonal synthetic strategies. This guide provides a comprehensive overview of the reagent's properties, core reactivity, and detailed, field-tested protocols for its application in the synthesis of sulfonamide derivatives. It further explores advanced orthogonal strategies, troubleshooting, and analytical methodologies to ensure robust and reproducible outcomes.
Physicochemical Properties, Safety, and Handling
A thorough understanding of the reagent's properties and safe handling procedures is paramount for successful and safe experimentation. The sulfonyl chloride moiety is highly reactive and susceptible to hydrolysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 151104-64-2 | [1] |
| Molecular Formula | C₉H₉ClO₄S | [1][2] |
| Molecular Weight | 248.68 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Purity | Typically ≥95% | [4] |
| SMILES | CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)O | [2] |
| InChIKey | QQSJQUSYMFGYHR-UHFFFAOYSA-N | [2] |
Safety and Handling Precautions
Aryl sulfonyl chlorides are corrosive and react with moisture, releasing hydrochloric acid (HCl) gas.[5][6] Therefore, stringent safety measures are required.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[5][7] Work should be conducted exclusively within a certified chemical fume hood.[5]
-
Moisture Sensitivity: The sulfonyl chloride group readily hydrolyzes to the corresponding sulfonic acid in the presence of water.[8] All glassware must be thoroughly dried (oven or flame-dried) and reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[5][8]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and alcohols.[5]
-
Waste Disposal and Quenching: Excess or unreacted sulfonyl chloride should be quenched carefully. This can be achieved by slowly adding the reagent to a stirred, cold aqueous solution of a mild base, such as sodium bicarbonate.[9] Alternatively, for non-aqueous workups, a nucleophilic scavenger can be used. The resulting waste must be disposed of according to institutional and local regulations.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the predictable and differential reactivity of its two functional groups.
The Sulfonyl Chloride Moiety: A Highly Reactive Electrophile
The sulfur atom of the sulfonyl chloride group (-SO₂Cl) is highly electrophilic. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages.[3] This reaction is the cornerstone of sulfa drug synthesis and is widely used in medicinal chemistry.[3]
The reaction with an amine proceeds rapidly and generates one equivalent of HCl as a byproduct. To drive the reaction to completion and prevent the protonation of the unreacted amine, a non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) is typically added as an acid scavenger.[3][10]
The Carboxylic Acid Moiety: A Versatile Handle
The carboxylic acid group (-COOH) is significantly less reactive than the sulfonyl chloride under the conditions used for sulfonamide formation. It provides a secondary reaction site for further diversification of the molecule. Standard transformations include:
-
Esterification: Reaction with an alcohol under acidic catalysis.
-
Amide Formation: Coupling with an amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).
-
Reduction: Conversion to a primary alcohol using reducing agents like borane or lithium aluminum hydride (note: these will also reduce the sulfonamide).
Chemoselectivity and Orthogonal Synthesis
The significant difference in reactivity between the sulfonyl chloride and the carboxylic acid is the key to the molecule's utility. The sulfonyl chloride can be selectively reacted with amines under mild basic conditions, leaving the carboxylic acid untouched. This allows for a modular and strategic approach to synthesis.
This principle enables orthogonal synthesis , a strategy where different functional groups in a molecule are reacted in a stepwise manner with specific reagents that do not interfere with other groups.[11] This allows for the controlled, sequential introduction of different chemical entities. For example, a sulfonamide can be formed first, and in a subsequent, independent step, the carboxylic acid can be converted into an ester or another amide.[11][12]
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - this compound (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. 151104-64-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. fishersci.com [fishersci.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-(Chlorosulfonyl)-4-ethylbenzoic acid (500596-03-2) for sale [vulcanchem.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid as a Versatile Precursor for Novel Heterocyclic Scaffolds
Introduction: Unlocking New Chemical Space with a Bifunctional Building Block
In the landscape of modern drug discovery and materials science, the quest for novel molecular architectures with unique biological activities and material properties is perpetual. Heterocyclic compounds, particularly those incorporating the sulfonamide moiety, form the cornerstone of numerous therapeutic agents and functional materials.[1][2][3][4][5] The inherent properties of the sulfonamide group—its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its capacity to coordinate with metal ions—make it a privileged scaffold in medicinal chemistry.[1][3][4] 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid emerges as a particularly compelling starting material for the synthesis of novel heterocycles due to its bifunctional nature, possessing both a highly reactive sulfonyl chloride and a carboxylic acid group. This unique arrangement allows for a variety of selective transformations, paving the way for the construction of diverse and complex heterocyclic systems.
These application notes provide detailed protocols for the synthesis of two distinct classes of novel heterocycles derived from this compound: 6,7-dimethyl-1,1-dioxo-1,2-benzisothiazol-3(2H)-ones (novel saccharin analogs) and 3-(4,5-dimethyl-3-oxo-3,4-dihydro-2H-benzo[e][1][6]thiazin-2-yl)propanoic acids . The protocols are designed for researchers and scientists in drug development and organic synthesis, offering step-by-step guidance and insights into the underlying chemical principles.
PART 1: Synthesis of Novel 6,7-Dimethyl-1,1-dioxo-1,2-benzisothiazol-3(2H)-one Scaffolds
The synthesis of saccharin and its derivatives has been a subject of interest due to their wide range of biological activities and applications as catalysts.[7][8][9][10] The intramolecular cyclization of this compound offers a direct route to a novel, substituted saccharin analog. This protocol details the initial conversion of the carboxylic acid to an amide, followed by a base-mediated intramolecular cyclization.
Reaction Scheme:
Caption: Synthetic workflow for novel saccharin analogs.
Experimental Protocol: Two-Step Synthesis of 2-Alkyl/Aryl-6,7-dimethyl-1,1-dioxo-1,2-benzisothiazol-3(2H)-ones
Step 1: Amidation of this compound
This initial step involves the reaction of the sulfonyl chloride with a primary amine to form the corresponding sulfonamide. It is crucial to perform this reaction at a low temperature to control the exothermicity and prevent side reactions.
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve this compound (5.0 g, 20.1 mmol) in anhydrous dichloromethane (DCM, 100 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Amine Addition: Slowly add a solution of the desired primary amine (e.g., benzylamine, 2.37 g, 22.1 mmol, 1.1 equivalents) in DCM (20 mL) dropwise over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding 1 M HCl (50 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. The crude product, 2-(N-alkyl/aryl-sulfamoyl)-4,5-dimethylbenzoic acid, can be purified by recrystallization or column chromatography.
Step 2: Intramolecular Cyclization to the Saccharin Analog
This step utilizes a base to deprotonate the sulfonamide nitrogen, which then acts as a nucleophile to displace the hydroxyl group of the carboxylic acid (after conversion to a more reactive species in situ, or via direct attack at elevated temperatures).
-
Preparation: In a 100 mL round-bottom flask, suspend the crude 2-(N-alkyl/aryl-sulfamoyl)-4,5-dimethylbenzoic acid from the previous step (assuming quantitative yield, ~20.1 mmol) in toluene (50 mL).
-
Base Addition: Add potassium carbonate (4.17 g, 30.2 mmol, 1.5 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 110 °C) and stir for 12-18 hours. A Dean-Stark trap can be used to remove water formed during the reaction.
-
Cooling and Filtration: Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield the desired 2-alkyl/aryl-6,7-dimethyl-1,1-dioxo-1,2-benzisothiazol-3(2H)-one.
| Compound | R-Group | Hypothetical Yield (%) | Hypothetical M.P. (°C) |
| 1a | Benzyl | 75-85 | 155-160 |
| 1b | Propyl | 70-80 | 130-135 |
| 1c | Phenyl | 65-75 | 170-175 |
PART 2: Synthesis of Novel 3-(4,5-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[e][1][6]thiazin-2-yl)propanoic Acids
This protocol leverages the reactivity of both the sulfonyl chloride and the carboxylic acid functionalities of the starting material in a sequential manner to construct a novel thiazinone-containing scaffold. This class of compounds is of interest due to the prevalence of the thiazinone core in biologically active molecules.
Reaction Scheme:
Caption: Synthesis of novel thiazinone derivatives.
Experimental Protocol: Multi-step Synthesis
Step 1: Sulfonamide Formation
-
Preparation: In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 20.1 mmol) in anhydrous DCM (100 mL).
-
Amine and Base Addition: Add β-alanine ethyl ester hydrochloride (3.39 g, 22.1 mmol, 1.1 equivalents) followed by the slow, dropwise addition of pyridine (4.8 mL, 60.3 mmol, 3.0 equivalents) at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Wash the reaction mixture with 1 M HCl (2 x 50 mL), followed by brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfonamide intermediate.
Step 2: Intramolecular Amide Bond Formation (Cyclization)
-
Preparation: Dissolve the crude sulfonamide from the previous step in anhydrous DCM (100 mL).
-
Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (4.56 g, 22.1 mmol, 1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to yield the ethyl 3-(4,5-dimethyl-3-oxo-3,4-dihydro-2H-benzo[e][1][6]thiazin-2-yl)propanoate.
Step 3: Ester Hydrolysis
-
Preparation: Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and water (3:1, 80 mL).
-
Hydrolysis: Add lithium hydroxide (LiOH) (0.96 g, 40.2 mmol, 2.0 equivalents) and stir at room temperature for 4 hours.
-
Acidification: Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-(4,5-dimethyl-3-oxo-3,4-dihydro-2H-benzo[e][1][6]thiazin-2-yl)propanoic acid.
| Compound | Description | Hypothetical Yield (%) | Hypothetical M.P. (°C) |
| 2a | White to off-white solid | 60-70 (over 3 steps) | 180-185 |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established synthetic transformations in organic chemistry.[6][11] The formation of sulfonamides from sulfonyl chlorides and amines is a robust and widely used reaction.[1][5] Similarly, intramolecular cyclization reactions to form amides and lactams are standard procedures. For each step, monitoring by TLC is recommended to ensure the reaction has gone to completion before proceeding to the next step or work-up. The final products should be characterized by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm their structures.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel heterocyclic compounds. The presence of two distinct reactive functional groups allows for the selective and sequential formation of new bonds, leading to the construction of complex molecular architectures. The protocols provided here for the synthesis of novel saccharin analogs and thiazinone derivatives serve as a starting point for the exploration of new chemical space and the development of potentially bioactive molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. ajchem-b.com [ajchem-b.com]
- 3. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersrj.com [frontiersrj.com]
- 6. Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Artificial sugar saccharin and its derivatives: role as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful design and synthesis of novel therapeutic agents. 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid, a bifunctional aromatic compound, has emerged as a valuable intermediate for the construction of complex molecular architectures with diverse pharmacological activities. Its unique structural features—a reactive sulfonyl chloride and a modifiable carboxylic acid moiety on a substituted phenyl ring—offer chemists a versatile platform for library synthesis and lead optimization.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its role in the synthesis of targeted inhibitors, supported by detailed experimental protocols and an examination of the underlying chemical principles.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis. The presence of both a highly reactive sulfonyl chloride and a carboxylic acid group dictates its handling, storage, and reaction conditions.
| Property | Value |
| CAS Number | 151104-64-2[1] |
| Molecular Formula | C₉H₉ClO₄S[1] |
| Molecular Weight | 248.68 g/mol [1] |
| Appearance | Off-white to white crystalline solid |
| Key Functional Groups | Sulfonyl chloride (-SO₂Cl), Carboxylic acid (-COOH) |
| Reactivity | The sulfonyl chloride is a potent electrophile, readily undergoing nucleophilic attack by amines, alcohols, and phenols. The carboxylic acid can participate in esterification, amidation, and other acid-catalyzed reactions. |
Handling and Storage: Due to the moisture-sensitive nature of the sulfonyl chloride group, this compound should be stored under anhydrous conditions in a tightly sealed container, preferably in a desiccator. Care should be taken to avoid inhalation of dust and contact with skin and eyes.
Core Application: Synthesis of Sulfonamide-Containing Bioactive Molecules
The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial agents, diuretics, anticonvulsants, and anticancer therapies.[2] The reaction of the sulfonyl chloride with a primary or secondary amine is a robust and high-yielding method for the formation of a stable sulfonamide linkage.
The general reaction scheme is as follows:
Caption: General workflow for sulfonamide synthesis.
This reaction allows for the introduction of diverse substituents (R-groups) through the choice of the amine, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of a molecule's pharmacological profile.
Exemplary Application: Synthesis of Novel Kinase Inhibitors
While a specific, named drug candidate synthesized from this compound is not prominently featured in publicly available literature, its structural motifs are highly relevant to the design of kinase inhibitors. The sulfonamide moiety can act as a hydrogen bond donor and/or acceptor, crucial for anchoring a ligand within the ATP-binding pocket of a kinase. The dimethyl-substituted benzoic acid portion can be tailored to occupy hydrophobic pockets and provide additional points for interaction or further functionalization.
Below is a detailed, generalized protocol for the synthesis of a hypothetical library of N-aryl sulfonamide kinase inhibitor precursors using this compound.
Protocol: Synthesis of N-Aryl-3-(sulfamoyl)-4,5-dimethylbenzoic Acids
This protocol outlines the synthesis of a small library of N-aryl sulfonamides, which can serve as intermediates for the development of kinase inhibitors.
Materials:
-
This compound
-
Various substituted anilines (e.g., 4-fluoroaniline, 3-methoxyaniline, 4-(trifluoromethyl)aniline)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Addition of Amine and Base: To the stirred solution, add the substituted aniline (1.1 eq.) followed by the slow, dropwise addition of anhydrous pyridine (2.0 eq.) at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-aryl-3-(sulfamoyl)-4,5-dimethylbenzoic acid.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for N-aryl sulfonamide synthesis.
The Rationale Behind Experimental Choices
-
Anhydrous Conditions: The sulfonyl chloride functional group is highly susceptible to hydrolysis. Therefore, the use of anhydrous solvents and reagents, as well as an inert atmosphere, is crucial to prevent the formation of the corresponding sulfonic acid byproduct and ensure a high yield of the desired sulfonamide.
-
Use of a Base: The reaction between a sulfonyl chloride and an amine generates hydrochloric acid (HCl) as a byproduct. A non-nucleophilic organic base, such as pyridine or triethylamine, is added to neutralize the in-situ generated HCl, driving the reaction to completion.
-
Reaction Monitoring: TLC is a simple and effective technique to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot. This allows for the determination of the optimal reaction time.
-
Aqueous Work-up: The series of washes with acidic, neutral, and saturated salt solutions is designed to remove unreacted starting materials, the base, and any water-soluble byproducts, leading to a cleaner crude product before purification.
-
Chromatographic Purification: Silica gel column chromatography is a standard and effective method for purifying organic compounds based on their polarity, ensuring the isolation of the target sulfonamide in high purity.
Conclusion
This compound stands as a potent and versatile building block in the medicinal chemist's toolbox. Its bifunctional nature allows for the straightforward synthesis of sulfonamide-containing molecules, a privileged scaffold in drug discovery. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this reagent in the design and synthesis of novel therapeutic agents, particularly in the pursuit of targeted inhibitors for various disease indications. The ability to readily introduce molecular diversity through the amine component makes this reagent particularly valuable for the generation of compound libraries for high-throughput screening and lead optimization campaigns.
References
protecting group strategies for the carboxylic acid moiety of the compound
Application Note: Strategic Protection of the Carboxylic Acid Moiety
Introduction: The Strategic Imperative for Carboxylic Acid Protection
In the landscape of multi-step organic synthesis, the carboxylic acid functional group presents a unique challenge. Its inherent reactivity, characterized by an acidic proton (pKa ≈ 4-5) and an electrophilic carbonyl carbon, makes it susceptible to a wide range of reagents, including bases, nucleophiles, and reducing agents.[1] Unchecked, this reactivity can lead to undesired side reactions, compromising the yield and purity of the target molecule. Consequently, the temporary masking or "protection" of the carboxylic acid is not merely a tactical step but a strategic necessity for the successful execution of complex synthetic routes.[2]
An ideal protecting group strategy is defined by several key characteristics: the group must be introduced efficiently under mild conditions, remain inert (stable) to a specific set of subsequent reaction conditions, and be removed selectively in high yield, again under mild conditions that do not affect other functionalities within the molecule.[3][4] The concept of orthogonality —the ability to deprotect one group in the presence of others using a unique set of non-interfering reagents—is the cornerstone of modern protecting group strategy, enabling chemists to navigate intricate synthetic pathways with precision and control.[5][6][7]
This guide provides an in-depth exploration of the most robust and versatile protecting groups for carboxylic acids, detailing the causality behind their selection and providing field-proven protocols for their application and removal.
Figure 1: A generalized workflow illustrating the strategic application of a protecting group (PG) to a carboxylic acid.
I. The Ester Family: The Workhorse of Carboxylic Acid Protection
Esters are the most widely employed class of protecting groups for carboxylic acids due to their relative ease of formation and the diverse array of cleavage conditions available.[1][3][7][8] The choice of ester is dictated by the planned synthetic route and the stability requirements of the molecule.
A. Simple Alkyl Esters (Methyl & Ethyl)
Methyl and ethyl esters are valued for their simplicity and stability under many non-hydrolytic conditions.
-
Mechanism & Rationale: Protection is typically achieved via Fischer esterification (acid-catalyzed reaction with the corresponding alcohol) or by reaction with an alkylating agent like diazomethane or an alkyl halide in the presence of a base.[9] Their stability profile makes them suitable for reactions involving organometallics or mild reducing agents. However, their removal requires harsh conditions—saponification with a strong base (e.g., NaOH, LiOH) or strong acid hydrolysis—which can be detrimental to sensitive substrates or chiral centers prone to racemization.[1][10][11] Saponification is an irreversible process, as the resulting carboxylate anion is resistant to nucleophilic attack by the alcohol byproduct.[10][12]
-
Limitations: The aggressive deprotection conditions limit their utility in complex syntheses where base- or acid-labile functionalities are present.
B. tert-Butyl (t-Bu) Esters: The Acid-Labile Guardian
The tert-butyl ester is a cornerstone of modern synthesis, particularly in peptide chemistry, due to its unique cleavage mechanism.[5][13][14]
-
Mechanism & Rationale: The t-butyl group is introduced under acidic conditions using isobutylene or tert-butanol.[13][15] Its defining feature is its stability to a wide array of basic, nucleophilic, and reductive conditions.[5][13] Deprotection is achieved under anhydrous acidic conditions, most commonly with trifluoroacetic acid (TFA).[5] The mechanism does not involve nucleophilic acyl substitution but rather an E1-type elimination initiated by protonation of the ester oxygen, leading to the formation of a highly stable tert-butyl cation, which is then quenched to form isobutylene.[5][15] This mild, non-hydrolytic cleavage makes it orthogonal to base-labile and hydrogenolysis-labile protecting groups.
Figure 2: The mechanism for the acidic removal of a t-butyl ester proceeds via a stable carbocation intermediate.
C. Benzyl (Bn) Esters: Cleavage by Hydrogenolysis
The benzyl ester offers another layer of orthogonality, being stable to both acidic and basic conditions while being selectively cleaved by catalytic hydrogenolysis.[16][17]
-
Mechanism & Rationale: Formed by reacting the carboxylic acid with benzyl alcohol or benzyl bromide, the benzyl ester is robust.[18] Its removal is elegantly achieved under neutral conditions using hydrogen gas (H₂) and a palladium catalyst (e.g., Pd/C).[16][18] The reaction proceeds via cleavage of the benzylic C-O bond, liberating the free carboxylic acid and toluene as a readily removable byproduct.[16] This exceptionally mild deprotection method is compatible with a vast range of functional groups, including most other esters, ethers, and carbamates.
-
Limitations: This method is incompatible with functional groups that are also reduced by hydrogenolysis, such as alkynes, alkenes, or some nitrogen-containing heterocycles.
D. Silyl Esters: The Labile Option
Silyl esters are generally too labile for widespread use but can be advantageous in specific contexts where extremely mild deprotection is required.[19][20] Their stability increases with the steric bulk of the silicon substituents (e.g., TMS < TES < TBS < TIPS).[20] They are readily cleaved by mild acid, base, or fluoride ion sources (e.g., TBAF).[6][20] Their primary utility lies in protecting a carboxyl group during a reaction that is intolerant of even weakly acidic protons, such as certain hydroboration reactions.[20]
II. Beyond Esters: Alternative Protection Strategies
While esters are dominant, other protecting groups offer unique stability profiles, particularly against powerful nucleophiles.
Oxazolines
The oxazoline ring system is an excellent choice for protecting a carboxylic acid against attack by strong nucleophiles like Grignard reagents and organolithiums, or reducing agents like LiAlH₄.[21][22][23]
-
Mechanism & Rationale: Oxazolines are formed by the cyclization of a carboxylic acid with a 2-amino alcohol.[1][21] The resulting heterocyclic ring is exceptionally stable to basic and nucleophilic conditions.[6][21] Deprotection requires strong acidic hydrolysis (e.g., hot HCl) to regenerate the carboxylic acid.[1][24] This stability makes them valuable in syntheses involving the construction of complex carbon skeletons using organometallic reagents.
III. Comparative Stability and Orthogonal Strategies
The strategic power of protecting groups is fully realized when they are used in an orthogonal manner. A common scenario in peptide synthesis involves protecting an amino acid's side-chain carboxyl group as an acid-labile t-butyl ester while the N-terminus is protected with a base-labile Fmoc group.[5][7] This allows for selective deprotection and chain elongation at the N-terminus without affecting the side-chain protection.
Figure 3: Visualization of an orthogonal strategy, allowing selective deprotection of either the N-terminus or the side-chain.
Summary of Protecting Group Stability
The following table provides a comparative overview of the stability of common carboxylic acid protecting groups under various reaction conditions.[25][26]
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., LiOH, K₂CO₃) | Hydrogenolysis (e.g., H₂, Pd/C) | Strong Nucleophiles (e.g., RLi, RMgX) |
| Methyl/Ethyl Ester | Stable (mild), Labile (strong) | Labile | Stable | Labile |
| tert-Butyl Ester | Labile | Generally Stable | Stable | Stable |
| Benzyl Ester | Stable (mild), Labile (strong) | Generally Stable | Labile | Labile |
| Silyl Ester | Labile | Labile | Stable | Labile |
| Oxazoline | Labile (strong, hot) | Stable | Stable | Stable |
IV. Experimental Protocols
The following protocols are provided as validated, representative procedures for the protection and deprotection of carboxylic acids.
Protocol 1: Protection as a tert-Butyl (t-Bu) Ester
This protocol describes the acid-catalyzed addition of a carboxylic acid to isobutylene.[13]
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
Dichloromethane (DCM) or tert-butyl acetate
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, ~1-2 mol%)
-
Isobutylene (gas or condensed liquid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the carboxylic acid in DCM in a pressure-rated flask or a thick-walled round-bottom flask fitted with a cold finger condenser (-78 °C).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Carefully add a catalytic amount of concentrated H₂SO₄.
-
Condense an excess of isobutylene (approx. 5-10 equivalents) into the flask.
-
Seal the flask tightly and allow it to warm to room temperature. Stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the flask back to 0 °C before carefully venting.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting tert-butyl ester by column chromatography or distillation as required.
-
Protocol 2: Deprotection of a tert-Butyl (t-Bu) Ester
This protocol uses trifluoroacetic acid (TFA) for the efficient cleavage of the t-butyl group.[5]
-
Materials:
-
tert-Butyl ester (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA, 5-10 equiv or as a 25-50% solution in DCM)
-
Toluene or hexanes
-
-
Procedure:
-
Dissolve the tert-butyl ester in DCM at room temperature.
-
Add TFA dropwise to the stirred solution. Gas evolution (isobutylene) should be observed.
-
Stir the reaction at room temperature for 1-4 hours. Monitor deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Co-evaporate the residue with toluene or hexanes (3x) to ensure complete removal of residual TFA.
-
The resulting carboxylic acid can be used directly or purified further by crystallization or chromatography.
-
Protocol 3: Protection as a Benzyl (Bn) Ester
This protocol uses benzyl bromide and a mild base for esterification.
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃, 1.5-2.0 equiv) or Cesium carbonate (Cs₂CO₃, 1.2 equiv)
-
Benzyl bromide (BnBr, 1.1-1.2 equiv)
-
Ethyl acetate
-
Water
-
-
Procedure:
-
Dissolve the carboxylic acid in DMF.
-
Add the base (K₂CO₃ or Cs₂CO₃) and stir the suspension for 15-30 minutes at room temperature to form the carboxylate salt.
-
Add benzyl bromide dropwise to the mixture.
-
Stir the reaction at room temperature (or heat gently to 40-50 °C if necessary) for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude benzyl ester by flash column chromatography.
-
Protocol 4: Deprotection of a Benzyl (Bn) Ester by Hydrogenolysis
This protocol describes the standard procedure for catalytic hydrogenation.[16][18]
-
Materials:
-
Benzyl ester (1.0 equiv)
-
Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Palladium on activated carbon (Pd/C, 10% w/w, 1-5 mol% Pd)
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
-
-
Procedure:
-
Dissolve the benzyl ester in a suitable solvent (e.g., MeOH).
-
Carefully add the Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; add it under an inert atmosphere (N₂ or Ar) if dry.
-
Purge the flask with H₂ gas (evacuate and backfill 3x).
-
Stir the reaction vigorously under a positive pressure of H₂ (typically a balloon) at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, carefully purge the flask with N₂ or Ar to remove excess H₂.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid. The product is often pure enough for subsequent steps without further purification.
-
References
- 1. learninglink.oup.com [learninglink.oup.com]
- 2. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. Protecting group - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. chemrevise.org [chemrevise.org]
- 11. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. m.youtube.com [m.youtube.com]
- 16. nbinno.com [nbinno.com]
- 17. m.youtube.com [m.youtube.com]
- 18. synarchive.com [synarchive.com]
- 19. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. Oxazoline - Wikipedia [en.wikipedia.org]
- 22. The Synthetic Utility of 2‐Oxazolines | Scilit [scilit.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. benchchem.com [benchchem.com]
- 26. Carboxyl Protecting Groups Stability [organic-chemistry.org]
catalytic methods for the sulfonylation reaction of the compound
An In-Depth Guide to Catalytic Methods for Sulfonylation Reactions
Introduction: The Enduring Importance of the Sulfonyl Moiety
The sulfonyl group (—SO₂—) is a cornerstone of modern medicinal chemistry and drug development. Its presence in molecules can profoundly influence their physicochemical properties, including solubility, metabolic stability, and receptor binding affinity. From the earliest sulfa antibiotics to contemporary treatments for a range of diseases, sulfonamides and sulfones are privileged structures in pharmaceuticals. Classical methods for creating these vital C–S and N–S bonds often require harsh conditions, stoichiometric reagents, and suffer from limited substrate scope. The evolution of catalytic methods has revolutionized the field, offering milder, more efficient, and highly selective pathways to complex sulfonated molecules. This guide provides an in-depth exploration of key catalytic strategies, detailing the underlying principles and providing field-proven protocols for their application.
Transition-Metal Catalysis: Precision in C–H Functionalization and Cross-Coupling
Transition metals have enabled unprecedented advances in sulfonylation, primarily through their ability to catalyze the activation of otherwise inert C–H bonds and facilitate cross-coupling reactions. These methods provide direct access to arylsulfones from simple aromatic precursors, avoiding multi-step syntheses.
Copper-Catalyzed C–H Sulfonylation
Copper is an abundant, inexpensive, and versatile catalyst for C–S bond formation. Copper(II) catalysts are particularly effective in directing-group-assisted ortho-C–H sulfonylation, where a chelating group on the substrate positions the catalyst for selective activation of a specific C–H bond.
Scientific Rationale: The directing group, often a pyridyl or similar nitrogen-containing heterocycle, coordinates to the copper center. This brings the catalyst into close proximity to the target C–H bond, facilitating its cleavage in a process that is often the rate-determining step. The resulting organocopper intermediate then reacts with a sulfonylating agent to forge the C–S bond. Recent innovations have introduced novel sulfonylating reagents like p-Tolylsulfonylmethyl isocyanide (TosMIC), expanding the toolkit for these transformations.[1][2]
Workflow for Directed C–H Sulfonylation
Caption: General workflow for a copper-catalyzed C–H sulfonylation experiment.
Protocol 1: Copper-Mediated ortho-C–H Sulfonylation of 2-Phenylpyridine
This protocol is adapted from methodologies describing the use of TosMIC as a sulfonylating agent with a copper catalyst.[2]
-
Materials:
-
2-Phenylpyridine (1.0 mmol, 1 equiv)
-
p-Tolylsulfonylmethyl isocyanide (TosMIC) (1.2 mmol, 1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Silver carbonate (Ag₂CO₃, 2.0 mmol, 2.0 equiv) as oxidant
-
1,2-Dichloroethane (DCE), anhydrous (5 mL)
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
-
-
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2-phenylpyridine, TosMIC, Cu(OAc)₂, and Ag₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen) three times.
-
Add anhydrous DCE (5 mL) via syringe.
-
Fit the flask with a condenser and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM, 20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the Celite pad with additional DCM (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired ortho-sulfonylated product.
-
Ruthenium-Catalyzed meta-C–H Sulfonylation
While ortho-sulfonylation is common via directed C-H activation, achieving meta-selectivity is a significant challenge. Ruthenium catalysts have emerged as a powerful solution to this problem.[3][4]
Scientific Rationale: The catalytic cycle often involves the formation of a stable six-membered ruthenacycle intermediate. This intermediate positions the ruthenium catalyst in such a way that it sterically hinders the ortho positions and electronically activates the meta position for electrophilic aromatic substitution by the sulfonylating agent (e.g., an arylsulfonyl chloride).[4][5] This unique mechanism overrides the substrate's intrinsic directing effects, providing a reliable route to meta-substituted products.
Table 1: Comparison of Selected Catalytic Sulfonylation Methods
| Catalytic System | Catalyst Example | Substrate Type | Selectivity | Typical Conditions | Yield Range | Ref. |
| Copper-Catalyzed | Cu(OAc)₂ / CuCl | Arenes with directing groups | Ortho | 100-120 °C, 12-24h | 50-90% | [1][3] |
| Ruthenium-Catalyzed | [Ru(p-cymene)Cl₂]₂ | 2-Phenylpyridines, Azoarenes | Meta | 110-130 °C, 12-24h | 40-85% | [3][5] |
| Photoredox | fac-Ir(ppy)₃ / Eosin Y | Alkenes, Arenes, Alkyl Halides | Varies | Room Temp, Blue/Green LEDs | 60-95% | [6][7] |
| Organocatalysis | DMAP / DABCO | Alcohols, Amines | N/A | 0 °C to Room Temp | 85-99% | [8][9] |
Photoredox Catalysis: A Radical Approach Under Mild Conditions
Visible-light photoredox catalysis has transformed organic synthesis by enabling radical-based reactions under exceptionally mild conditions. In sulfonylation, this strategy typically involves the generation of sulfonyl radicals from stable precursors, which can then engage with a wide variety of substrates.
Scientific Rationale: A photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) absorbs visible light and enters an excited state. This excited catalyst can then engage in a single-electron transfer (SET) event with a sulfonyl precursor, such as an arylsulfonyl chloride or a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct).[6][10] This generates a highly reactive sulfonyl radical. The radical can then add to alkenes or arenes, or participate in multicomponent reactions to form complex sulfone products.[11][12] The mild, room-temperature conditions tolerate a broad range of functional groups, making it ideal for late-stage functionalization in drug discovery.[13]
Simplified Photoredox Catalytic Cycle
Caption: A conceptual cycle for photoredox-catalyzed sulfonyl radical generation.
Protocol 2: Synergistic Photoredox and Copper Catalysis for Aminosulfonylation
This protocol is a representative example of a multicomponent reaction to form sulfonamides directly from an aryl radical precursor, an amine, and a sulfur dioxide source.[6]
-
Materials:
-
Aryl radical precursor (e.g., Aryldiazonium salt) (0.2 mmol, 1.0 equiv)
-
Amine (0.4 mmol, 2.0 equiv)
-
DABSO (SO₂ source) (0.2 mmol, 1.0 equiv)
-
fac-Ir(ppy)₃ (photocatalyst) (0.004 mmol, 2 mol%)
-
CuCl₂ (metal catalyst) (0.04 mmol, 20 mol%)
-
4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (ligand) (0.04 mmol, 20 mol%)
-
Pyridine (base) (0.4 mmol, 2.0 equiv)
-
Dichloromethane (DCM), anhydrous (2 mL)
-
Reaction vial, magnetic stirrer, blue LED light source (455 nm)
-
-
Procedure:
-
In a reaction vial, combine the aryl radical precursor, DABSO, fac-Ir(ppy)₃, CuCl₂, and dtbbpy.
-
Add a magnetic stir bar and seal the vial with a cap containing a septum.
-
Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar).
-
Add anhydrous DCM, followed by the amine and pyridine via syringe.
-
Place the vial approximately 5 cm from a 30W 455 nm blue LED strip, ensuring good ventilation or a cooling fan to maintain room temperature.
-
Stir the mixture under irradiation for 24 hours.
-
After the reaction, remove the solvent under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel to isolate the sulfonamide product.
-
Organocatalysis: The Metal-Free Alternative
Organocatalysis provides an attractive, metal-free approach to sulfonylation, often utilizing small, readily available organic molecules to accelerate the reaction. The most ubiquitous example is 4-(Dimethylamino)pyridine (DMAP).
Scientific Rationale: DMAP is a hypernucleophilic catalyst. In the presence of a sulfonyl chloride, the highly nucleophilic pyridine nitrogen of DMAP attacks the electrophilic sulfur atom, displacing the chloride and forming a highly reactive N-sulfonyl-4-dimethylaminopyridinium intermediate.[14][15] This intermediate is significantly more electrophilic than the starting sulfonyl chloride. A nucleophile, such as an alcohol or amine, can then readily attack this activated intermediate, forming the desired sulfonate ester or sulfonamide and regenerating the DMAP catalyst.[8][16] This mechanism avoids the need for strong, non-nucleophilic bases like triethylamine in stoichiometric amounts, although it is often used as an acid scavenger.[17]
Mechanism of DMAP-Catalyzed Sulfonylation
Caption: Catalytic cycle of DMAP in the sulfonylation of a nucleophile (Nu-H).
Protocol 3: DMAP-Catalyzed Tosylation of a Primary Alcohol
This protocol provides a general and highly efficient method for the sulfonylation of alcohols, which is faster and cleaner than the traditional pyridine method.[17]
-
Materials:
-
Primary Alcohol (e.g., benzyl alcohol) (1.0 mmol, 1.0 equiv)
-
p-Toluenesulfonyl chloride (TsCl) (1.5 mmol, 1.5 equiv)
-
Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)
-
DMAP (0.1 mmol, 10 mol%)
-
Dichloromethane (DCM) or Acetonitrile (CH₃CN), anhydrous (5 mL)
-
Round-bottom flask, magnetic stirrer, ice bath
-
-
Procedure:
-
Dissolve the alcohol, triethylamine, and DMAP in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the p-toluenesulfonyl chloride in a small amount of anhydrous DCM.
-
Add the TsCl solution dropwise to the alcohol solution over 5-10 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction by adding water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization to yield the pure sulfonate ester.
-
Conclusion and Future Perspectives
The catalytic sulfonylation of organic compounds has matured into a sophisticated and diverse field. Transition-metal catalysis offers unparalleled control over regioselectivity, particularly in C–H functionalization. Photoredox catalysis provides an exceptionally mild and versatile platform for radical-based transformations, while organocatalysis presents robust, metal-free alternatives for fundamental reactions. For researchers and drug development professionals, the choice of method will depend on the specific substrate, desired selectivity, and functional group tolerance. Future developments will likely focus on the discovery of even more sustainable catalysts (e.g., using earth-abundant metals), the development of enantioselective sulfonylation methods,[18] and the application of machine learning and high-throughput experimentation to rapidly optimize reaction conditions for complex pharmaceutical intermediates.
References
- 1. Cu(II)-Mediated Sulfonylation of (Hetero)arenes with TosMIC Using Monodentate Directing Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Photoredox-catalyzed sulfonylation of alkyl iodides, sulfur dioxide, and electron-deficient alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Photocatalytic Sulfonylation: Innovations and Applications [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Safety-Catch Linker for Solid-Phase Synthesis
In the landscape of solid-phase organic synthesis (SPOS), the choice of a linker is paramount to the success of a synthetic strategy. 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid is a bifunctional molecule that serves as a robust "safety-catch" linker, offering a stable anchoring point for a variety of molecules to a solid support, with the advantage of a tunable cleavage strategy. Its unique structure, featuring a reactive sulfonyl chloride and a carboxylic acid, allows for versatile attachment and derivatization, making it a valuable tool in the construction of small molecule libraries and complex organic compounds.
The core principle of a safety-catch linker lies in its stability to a range of reaction conditions until it is "activated" by a specific chemical transformation. In the case of linkers derived from this compound, the resulting sulfonamide bond is exceptionally stable under both acidic and basic conditions commonly employed in solid-phase synthesis.[1] This stability allows for a wide array of chemical modifications to be performed on the resin-bound substrate without premature cleavage. The release of the final product is then triggered by a selective activation step, typically N-alkylation of the sulfonamide, which renders the linkage susceptible to nucleophilic attack.[1]
This application note provides a comprehensive guide to the use of this compound in solid-phase synthesis, including detailed protocols for linker immobilization, substrate coupling, on-resin reactions, and final product cleavage.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| CAS Number | 151104-64-2 | [2][3] |
| Molecular Formula | C₉H₉ClO₄S | [2][4] |
| Molecular Weight | 248.68 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents like DMF, DCM, and THF |
Core Principles of the Sulfonamide Safety-Catch Strategy
The utility of this compound as a safety-catch linker is rooted in the chemical properties of the acylsulfonamide linkage it forms.
-
Stability: The acylsulfonamide bond is stable to a wide range of reagents, including strong acids and bases, which allows for extensive synthetic transformations on the solid support.[1]
-
Activation: The key to the safety-catch strategy is the activation of the sulfonamide for cleavage. This is typically achieved by N-alkylation, which converts the acidic sulfonamide proton into an alkyl group, thereby making the sulfur atom more electrophilic and susceptible to nucleophilic attack.
-
Cleavage: Once activated, the N-alkylated acylsulfonamide can be cleaved by a variety of nucleophiles, such as amines, alkoxides, or thiolates, to release the desired product from the solid support.[1]
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key stages of solid-phase synthesis using this compound as a linker.
Part 1: Immobilization of the Linker onto an Amino-Functionalized Resin
This protocol describes the attachment of this compound to an aminomethyl-functionalized polystyrene resin.
Workflow for Linker Immobilization
Caption: Workflow for immobilizing the linker onto the solid support.
Materials:
-
Aminomethyl polystyrene resin (100-200 mesh, 1% DVB)
-
This compound
-
Pyridine or Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or overhead stirrer
Procedure:
-
Resin Swelling: Place the aminomethyl polystyrene resin (1.0 g, ~1.0 mmol/g loading) in a solid-phase synthesis vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Linker Solution Preparation: In a separate flask, dissolve this compound (3.0 mmol) and pyridine (3.0 mmol) in anhydrous DCM (15 mL).
-
Coupling Reaction: Drain the DCM from the swollen resin and add the linker solution. Agitate the mixture at room temperature for 12-16 hours.
-
Washing: After the reaction is complete, drain the reaction mixture. Wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and MeOH (3 x 15 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the linker can be determined by elemental analysis for sulfur or by a colorimetric assay such as the Kaiser test on a sample of the resin after hydrolysis.
Part 2: Loading of the First Building Block (Example: Carboxylic Acid)
This protocol details the attachment of a carboxylic acid to the linker-functionalized resin.
Workflow for Loading the First Building Block
Caption: Workflow for loading a carboxylic acid onto the linker.
Materials:
-
Linker-functionalized resin
-
Carboxylic acid to be loaded
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the linker-functionalized resin (1.0 g) in anhydrous DMF (10 mL) for 30 minutes.
-
Activation of Carboxylic Acid: In a separate flask, dissolve the carboxylic acid (3.0 mmol) and DMAP (0.3 mmol) in anhydrous DMF (5 mL). Add DIC (3.0 mmol) and stir for 10 minutes at room temperature.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated carboxylic acid solution. Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking a small sample of the resin, washing it thoroughly, and performing a colorimetric test to detect any remaining free carboxylic acid groups on the linker.
-
Washing and Capping: Once the reaction is complete, drain the reaction mixture. Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL). To cap any unreacted sites, the resin can be treated with a solution of acetic anhydride and pyridine in DCM.
-
Drying: Dry the resin under vacuum.
Part 3: On-Resin Synthesis
With the first building block attached, a variety of synthetic transformations can be performed. The stability of the sulfonamide linker allows for the use of a wide range of reagents. It is crucial to ensure that the chosen reaction conditions are compatible with the solid support and any protecting groups on the substrate.
Part 4: Cleavage of the Final Product
This protocol describes the two-step activation and cleavage process to release the final product from the resin.
Workflow for Product Cleavage
Caption: Workflow for the activation and cleavage of the final product.
Materials:
-
Substrate-loaded resin
-
Trimethylsilyldiazomethane (TMS-diazomethane) solution or Iodoacetonitrile
-
Toluene/Methanol or appropriate solvent for N-alkylation
-
Cleavage nucleophile (e.g., ammonia in dioxane, sodium methoxide in methanol)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
Procedure:
-
Activation (N-Alkylation):
-
Swell the resin in a suitable solvent mixture (e.g., toluene/methanol 3:1).
-
Add a solution of TMS-diazomethane and agitate at room temperature until the yellow color disappears. Repeat until the color persists.
-
Alternatively, treat the resin with iodoacetonitrile in the presence of a base like DBU in DMF.
-
-
Washing: Wash the activated resin with THF (3 x 15 mL) and DCM (3 x 15 mL) to remove excess alkylating agent.
-
Cleavage:
-
Suspend the activated resin in a solution of the chosen nucleophile (e.g., 2 M ammonia in dioxane for amides, or 0.5 M sodium methoxide in methanol for methyl esters).
-
Agitate the mixture at room temperature for 12-24 hours.
-
-
Product Isolation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with the cleavage solvent (2 x 10 mL).
-
Combine the filtrate and washes.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by an appropriate method, such as chromatography or crystallization.
Analytical Monitoring of Solid-Phase Reactions
Effective monitoring of each synthetic step is crucial for successful solid-phase synthesis.[5]
| Technique | Application |
| Kaiser Test | A colorimetric test to detect the presence of primary amines. Useful for monitoring the completion of coupling reactions to an amino-functionalized resin or the deprotection of an amine. |
| Chloranil Test | A colorimetric test for secondary amines, useful when proline or other secondary amines are involved. |
| FT-IR Spectroscopy | Can be used to monitor the appearance or disappearance of characteristic vibrational bands (e.g., C=O stretch of the carboxylic acid, S=O stretch of the sulfonamide) directly on the resin beads. |
| Cleavage and Analysis | A small amount of resin can be cleaved, and the resulting product analyzed by LC-MS or HPLC to determine the progress and purity of the reaction. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Loading of Linker | Incomplete reaction; steric hindrance. | Increase reaction time and/or temperature; use a more polar solvent to improve swelling. |
| Incomplete Coupling of First Building Block | Inefficient activation; steric hindrance. | Use a more efficient coupling reagent; increase the excess of activated substrate; pre-activate the carboxylic acid for a longer time. |
| Premature Cleavage of Product | Instability of the linker to reaction conditions. | Ensure that the reaction conditions are compatible with the sulfonamide linkage; avoid highly nucleophilic reagents before the activation step. |
| Low Yield after Cleavage | Incomplete activation or cleavage. | Ensure complete N-alkylation by monitoring with a colorimetric test if possible; increase the concentration of the nucleophile and/or the cleavage time. |
Safety and Handling
This compound is a sulfonyl chloride and should be handled with care.
-
Corrosive: Causes severe skin burns and eye damage.
-
Moisture Sensitive: Reacts with water to produce hydrochloric acid and the corresponding sulfonic acid. Handle in a dry environment and store in a tightly sealed container.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this reagent. Work in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile tool for solid-phase organic synthesis. Its "safety-catch" nature provides a robust platform for the construction of diverse molecular libraries. The protocols and guidelines presented in this application note are intended to provide a solid foundation for researchers to successfully implement this linker in their synthetic strategies. Careful planning, execution, and monitoring of each step will lead to the efficient and reliable synthesis of target compounds.
References
- 1. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 151104-64-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. PubChemLite - this compound (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]
- 5. Analytical methods for the monitoring of solid phase organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid Reactions
Welcome to the technical support center for 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. As your Senior Application Scientist, I will provide not just protocols, but the rationale behind them to ensure your experiments are both successful and reproducible.
Understanding the Reactivity of this compound
This compound is a bifunctional molecule with two key reactive sites: a highly electrophilic sulfonyl chloride (-SO₂Cl) and a carboxylic acid (-COOH). The sulfonyl chloride is generally more reactive towards nucleophiles like amines than the carboxylic acid. However, the interplay between these two groups and their susceptibility to reaction conditions can lead to several common side products. This guide will help you identify, troubleshoot, and prevent their formation.
Troubleshooting Guides & FAQs
This section addresses the most common issues encountered in a practical, question-and-answer format.
Issue 1: My sulfonamide synthesis has a low yield, and I notice a significant loss of product during aqueous workup.
Question: Why is my yield of the desired N-substituted-4,5-dimethyl-3-sulfamoylbenzoic acid unexpectedly low, and what is the water-soluble impurity that I'm losing?
Answer: The most probable cause is the hydrolysis of the sulfonyl chloride group to form 3-sulfo-4,5-dimethylbenzoic acid. The sulfonyl chloride is highly reactive towards water, and even trace amounts in your solvent or exposure to atmospheric moisture can lead to this side reaction.[1] The resulting sulfonic acid is highly polar and often water-soluble, leading to its loss during the aqueous workup phase.
Causality and Prevention:
-
Mechanism: The electrophilic sulfur atom of the sulfonyl chloride is readily attacked by water, a nucleophile, leading to the displacement of the chloride ion and the formation of a sulfonic acid.
-
Prevention:
-
Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from interfering.
-
Controlled Quenching: When the reaction is complete, quench it by slowly adding the reaction mixture to ice-cold water or a slightly acidic aqueous solution (0-5°C).[1] This ensures that any unreacted sulfonyl chloride is rapidly precipitated or reacts in a controlled manner, minimizing hydrolysis during workup.
-
Order of Addition: In reactions with amines, the amine should be present to react with the sulfonyl chloride before significant exposure to water.
-
Issue 2: A high-melting point, insoluble white solid has precipitated from my reaction.
Question: What is this unexpected, highly insoluble white solid that has formed in my reaction, and how can I prevent it?
Answer: This is likely a diaryl sulfone, a common byproduct in reactions involving sulfonyl chlorides, especially at elevated temperatures.[1] This side product forms when the sulfonyl chloride of one molecule reacts with the electron-rich aromatic ring of another molecule of this compound or its derivatives.
Causality and Prevention:
-
Mechanism: This is a Friedel-Crafts-type reaction where the sulfonyl chloride acts as an electrophile. The reaction is catalyzed by heat or the presence of Lewis acids.
-
Prevention:
-
Strict Temperature Control: Maintain a low reaction temperature, especially during the initial addition of reagents. The chlorosulfonation process itself to create the starting material often requires careful temperature control to avoid this.[1] For subsequent reactions, avoid unnecessarily high temperatures.
-
Use of Excess Amine/Nucleophile: Using a slight excess of the desired nucleophile (e.g., an amine for sulfonamide formation) can favor the intended reaction pathway over the slower diaryl sulfone formation.
-
Solvent Choice: Use a solvent that does not promote Friedel-Crafts reactions.
-
Issue 3: My reaction with an amine is not clean, and I see evidence of multiple products.
Question: I am trying to form a sulfonamide, but my analytical data (NMR, MS) suggests the presence of multiple products. What could be happening?
Answer: With two reactive sites, you may be observing a lack of selectivity. While the sulfonyl chloride is more reactive, under certain conditions, the carboxylic acid can also react. This can lead to several side products:
-
Amide formation at the carboxylic acid: If you are using a coupling agent to form the sulfonamide, or if the reaction conditions are harsh, the amine can also react with the carboxylic acid.
-
Intramolecular or intermolecular condensation: At high temperatures, the carboxylic acid could potentially react with the sulfonyl chloride of another molecule to form a mixed anhydride, leading to oligomeric or polymeric materials.
Causality and Prevention:
-
Mechanism: The reactivity of the carboxylic acid can be enhanced by activating agents or high temperatures, leading to competition with the sulfonyl chloride.
-
Prevention:
-
Selective Reaction Conditions: For sulfonamide formation, the reaction of a sulfonyl chloride with a primary or secondary amine is typically fast and can be done at low temperatures (e.g., 0°C to room temperature) in the presence of a base to scavenge the HCl byproduct.[2][3] These conditions generally do not favor amide formation from the carboxylic acid without a specific activating agent.
-
Protecting Groups: If you intend to perform a reaction at the carboxylic acid (e.g., esterification or amide formation with a coupling agent), it is advisable to first protect the sulfonyl chloride group by converting it to a sulfonamide with a readily available amine, and then deprotecting it later if necessary. Conversely, if reacting at the sulfonyl chloride under conditions that might affect the carboxylic acid, consider protecting the -COOH group as an ester.
-
Summary of Common Side Products
| Side Product | Identification | Cause | Prevention Strategy |
| 3-Sulfo-4,5-dimethylbenzoic Acid | Water-soluble, appears in aqueous layer | Hydrolysis of sulfonyl chloride | Use anhydrous solvents, inert atmosphere, and controlled low-temperature quenching.[1] |
| Diaryl Sulfone | High melting point, insoluble white solid | High reaction temperatures | Maintain strict low-temperature control; use a slight excess of the nucleophile.[1] |
| Carboxylic Acid Amide/Ester | Unexpected amide or ester peaks in NMR/MS | Lack of selectivity, harsh conditions | Use mild reaction conditions favoring sulfonyl chloride reactivity; consider protecting groups. |
| Unreacted Starting Material | Presence of starting material in product | Incomplete reaction | Increase reaction time, temperature, or amount of nucleophile; monitor reaction progress via TLC or LC-MS. |
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction pathway versus common side-product formation.
Caption: Desired sulfonamide formation vs. hydrolysis side reaction.
Caption: Formation of the diaryl sulfone side product.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis Minimizing Side Products
This protocol is a general guideline and should be optimized for your specific amine.
-
Reaction Setup:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the amine (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane, THF).
-
Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) to the mixture.
-
Cool the flask to 0°C in an ice bath.
-
-
Reagent Addition:
-
Dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent and add it to the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the temperature remains below 5°C.
-
-
Reaction:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture again to 0°C.
-
Slowly add ice-cold 1M HCl to quench the reaction and neutralize the excess base.
-
If the product precipitates, it can be collected by vacuum filtration, washed with cold water, and dried.
-
Alternatively, the product can be extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography.
-
Protocol 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common impurities.
References
Technical Support Center: Troubleshooting Failed Sulfonylation Reactions
Welcome to the technical support center for sulfonylation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their sulfonylation experiments. Here, you will find answers to common questions and in-depth guides to resolve specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for a successful sulfonylation reaction?
A1: The success of a sulfonylation reaction hinges on several key factors: the purity of your starting materials (amine/alcohol and sulfonyl chloride), the complete absence of moisture, the appropriate choice of base and solvent, and maintaining the optimal reaction temperature.[1][2]
Q2: Which base should I choose for my sulfonylation reaction?
A2: For standard sulfonylation of primary and secondary amines or alcohols, tertiary amines like triethylamine or pyridine are commonly used.[1] For less reactive starting materials, a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be more effective. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also accelerate the reaction.[1]
Q3: What is the best solvent for a sulfonylation reaction?
A3: Aprotic solvents are generally the best choice for sulfonylation reactions. Dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF) are suitable for most applications.[1] If you are experiencing slow or incomplete reactions, switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) could be beneficial.[1]
Q4: How can I monitor the progress of my sulfonylation reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of your starting material and the formation of the product. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be employed.
In-Depth Troubleshooting Guides
Issue 1: Low or No Product Yield
A low or nonexistent yield is one of the most common frustrations in a sulfonylation reaction. The following Q&A section will guide you through the potential causes and their solutions.
Question: My sulfonylation reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
Answer: Low or no product yield in sulfonylation reactions can stem from several factors. Let's break down the possibilities:
-
Degraded Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis.[3] Exposure to moisture in the air or in your solvent will convert it to the unreactive sulfonic acid.
-
Solution: Use a fresh bottle of sulfonyl chloride or purify the existing one. Ensure that all glassware is oven-dried and that you are using anhydrous solvents.[1]
-
-
Inactive Nucleophile (Amine/Alcohol): The nucleophilicity of your amine or alcohol is crucial. Sterically hindered or electron-deficient nucleophiles will react more slowly.
-
Solution: For less reactive nucleophiles, consider using a stronger base like DBU or adding a catalyst such as DMAP to increase the reactivity of the sulfonyl chloride.[1] You may also need to increase the reaction temperature or allow for longer reaction times.
-
-
Inappropriate Base: The choice of base is critical. An inappropriate base can lead to a host of problems, from slow reaction rates to the formation of byproducts.
-
Solution: If you are using a standard base like triethylamine with a less reactive nucleophile, consider switching to a more potent, non-nucleophilic base.[1]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters.
-
Solution: Monitor your reaction by TLC. If the reaction has stalled, you can try incrementally increasing the temperature. However, be aware that higher temperatures can also lead to product degradation or side reactions.[2]
-
Issue 2: Formation of Multiple Products/Byproducts
The appearance of multiple spots on your TLC plate is a clear indicator of side reactions. Identifying and minimizing these byproducts is key to a successful outcome.
Question: My TLC shows multiple spots, indicating the formation of byproducts. What are the common side reactions, and how can I minimize them?
Answer: The formation of multiple products is often due to side reactions. Here are some common culprits and their solutions:
-
Bis-sulfonylation of Primary Amines: Primary amines have two N-H bonds, and both can potentially react with the sulfonyl chloride, especially with an excess of the electrophile and a strong base.[1]
-
Solution: To avoid this, use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride.[1]
-
-
Hydrolysis of Sulfonyl Chloride: As mentioned earlier, sulfonyl chlorides readily react with water to form the corresponding sulfonic acid.[1]
-
Solution: Rigorously exclude moisture from your reaction by using oven-dried glassware and anhydrous solvents.[1]
-
-
Reaction with Tertiary Amine Bases: While often used as bases, tertiary amines can sometimes react with sulfonyl chlorides, leading to complex mixtures.[1]
-
Solution: If you suspect this is happening, switch to a non-nucleophilic base like DBU or a hindered base like 2,6-lutidine.[1]
-
-
Elimination Reactions (with Alcohols): Secondary and tertiary alcohols can undergo elimination to form alkenes, a reaction that competes with the desired sulfonylation, particularly at elevated temperatures.[1]
-
Solution: Employ milder reaction conditions and a non-hindered base to minimize this side reaction.[1]
-
Issue 3: Difficult Product Purification
Even with a successful reaction, isolating the pure product can be a challenge.
Question: I am having trouble purifying my sulfonamide/sulfonate ester product from the reaction mixture. What are the best practices?
Answer: Purification can indeed be tricky. Here are some strategies:
-
Aqueous Workup: A standard aqueous workup is often the first step. This involves quenching the reaction with water and then performing extractions. Washing the organic layer with a mild acid (like 1M HCl) will remove excess amine base, and a wash with a mild base (like saturated aqueous sodium bicarbonate) will remove any unreacted sulfonyl chloride and the sulfonic acid byproduct.[1]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for purification.
-
Column Chromatography: For oils or solids that do not recrystallize well, silica gel column chromatography is the most common purification technique. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Dealing with Inorganic Salts: If you suspect inorganic salt contamination, you can try to precipitate them out by dissolving your crude product in a solvent like methanol and filtering.[4]
Troubleshooting Workflow
The following diagram provides a systematic approach to troubleshooting your failed sulfonylation reaction.
Caption: A step-by-step guide to troubleshooting sulfonylation reactions.
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.[1]
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve the sulfonyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C (ice bath).[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.[1]
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.[1]
-
Extraction and Washing: Extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by recrystallization or column chromatography.[1]
Data Presentation
| Base | Solvent | Nucleophile Reactivity | Notes |
| Triethylamine | DCM, THF, ACN | High | Standard conditions for most primary/secondary amines and alcohols. |
| Pyridine | DCM, THF, ACN | Moderate to High | Can also act as a nucleophilic catalyst. |
| DBU | DCM, THF, DMF | Low to Moderate | A strong, non-nucleophilic base for less reactive substrates. |
| 2,6-Lutidine | DCM, THF | Moderate | A hindered base that can minimize side reactions with the base. |
References
Technical Support Center: Optimizing Reaction Yield for 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid Derivatives
Welcome to the dedicated technical support guide for the synthesis and optimization of 3-(chlorosulfonyl)-4,5-dimethylbenzoic acid and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. Here, we will address common experimental challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you maximize your reaction yield and product purity.
The chlorosulfonation of 4,5-dimethylbenzoic acid is a powerful transformation, but it is not without its challenges. The high reactivity of the chlorosulfonyl group, which makes it a valuable synthetic handle, also renders it susceptible to undesirable side reactions, primarily hydrolysis.[1][2][3] This guide is structured to provide both preventative strategies and corrective actions, ensuring a robust and reproducible synthetic protocol.
Troubleshooting Guide: A Problem-Solution Approach
This section directly addresses specific issues you may encounter during the synthesis. Each problem is analyzed to its root cause, followed by actionable solutions grounded in chemical principles.
Problem 1: Low Yield of the Desired Product
A diminished yield is the most common issue, often stemming from several potential causes. A systematic diagnosis is key to identifying and resolving the underlying problem.
Question: My isolated yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?
Answer: Low yield can typically be traced back to three primary culprits: hydrolysis of the sulfonyl chloride group, incomplete reaction, or competing side reactions.
Cause A: Hydrolysis of the Sulfonyl Chloride Group
The chlorosulfonyl group (-SO₂Cl) is highly electrophilic and reacts readily with water to form the corresponding sulfonic acid (-SO₃H).[4] This sulfonic acid is highly water-soluble and will be lost in the aqueous filtrate during workup, drastically reducing your isolated yield.[2][3]
Solutions:
-
Rapid, Low-Temperature Quenching: The workup phase is critical. The reaction mixture should be poured swiftly onto a vigorously stirred mixture of crushed ice and water. The goal is to keep the temperature of the aqueous slurry between 0-5°C.[2][5] This slows the rate of hydrolysis significantly, allowing the less soluble sulfonyl chloride to precipitate before it can react.
-
Prompt Filtration: Do not allow the precipitated product to remain in the acidic aqueous environment for an extended period. The longer the contact time, the greater the extent of hydrolysis. Filter the solid immediately after precipitation is complete.[2]
-
Anhydrous Work-up (Advanced): For highly sensitive substrates or if hydrolysis remains a persistent issue, consider an anhydrous work-up. This involves removing the excess chlorosulfonic acid under high vacuum. This is a more hazardous procedure due to the corrosive nature of the reagent and should only be performed with appropriate safety precautions.
Cause B: Incomplete Reaction
If the starting 4,5-dimethylbenzoic acid is not fully consumed, the yield will naturally be low.
Solutions:
-
Optimize Reaction Time and Temperature: After the initial addition of the substrate to chlorosulfonic acid at low temperature, a heating phase is often required to drive the reaction to completion. For similar aromatic compounds, heating the reaction mixture to 80-90°C for 2-4 hours is effective.[2]
-
Reaction Monitoring: Do not rely on a fixed reaction time. The progress should be actively monitored. A simple method is to take a small aliquot of the reaction mixture, quench it carefully in ice/water, extract the product with a suitable organic solvent (e.g., ethyl acetate), and analyze the organic layer by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for the disappearance of the starting material.[6]
-
Sufficient Reagent Stoichiometry: Ensure an adequate excess of chlorosulfonic acid is used. A common molar ratio is between 4 to 10 equivalents of chlorosulfonic acid to the benzoic acid substrate.[7][8]
Cause C: Competing Side Reactions
The formation of byproducts consumes the starting material and can complicate purification.
Solutions:
-
Refer to Problem 2 and Problem 3 for detailed strategies to mitigate the formation of diaryl sulfones and disulfonated species.
Caption: Troubleshooting Decision Tree for Low Yield.
Problem 2: Formation of a High-Melting, Insoluble White Solid
Question: During my reaction, I observed the formation of a white solid that is very difficult to dissolve. What is this byproduct and how can I prevent it?
Answer: This is a classic sign of diaryl sulfone formation. This side reaction is particularly prevalent at elevated temperatures.[2][3] The initially formed this compound is a potent electrophile. It can react with another molecule of the starting material (4,5-dimethylbenzoic acid) in an electrophilic aromatic substitution reaction to form a sulfone bridge, eliminating HCl.
Caption: Main Reaction Pathway and Key Side Reactions.
Prevention Strategies:
-
Stringent Temperature Control: This is the most critical parameter. The addition of 4,5-dimethylbenzoic acid to the chlorosulfonic acid must be done slowly and portion-wise, ensuring the internal reaction temperature is maintained below 20°C, ideally between 0-10°C, using an ice bath.[2]
-
Use of Excess Chlorosulfonic Acid: Employing a moderate excess of chlorosulfonic acid helps to quickly convert the intermediate sulfonic acid to the sulfonyl chloride, reducing the concentration of the starting material available to participate in sulfone formation.[2]
Problem 3: Presence of Disulfonated Byproducts
Question: My analytical data (e.g., Mass Spec) suggests the presence of a species with two chlorosulfonyl groups. How does this happen?
Answer: The introduction of a second chlorosulfonyl group is favored by harsh reaction conditions. The initial electron-withdrawing chlorosulfonyl and carboxylic acid groups are deactivating, making a second substitution difficult. However, at high temperatures or with a very large excess of chlorosulfonic acid, disulfonation can occur.[2]
Prevention Strategies:
-
Avoid Excessive Temperatures: Do not overheat the reaction mixture beyond the optimal temperature required for monosulfonation.
-
Control Stoichiometry: While an excess of chlorosulfonic acid is necessary, an overly large excess can promote disulfonation. Stick to the validated range of 4-10 equivalents.
Frequently Asked Questions (FAQs)
Q1: What are the most critical reaction parameters to control for this synthesis? A1: The three most critical parameters are:
-
Temperature: Low temperature (<20°C) during substrate addition is crucial to prevent sulfone formation.[2] Controlled heating (e.g., 80-90°C) is then needed to drive the reaction to completion.
-
Stoichiometry: A sufficient excess of chlorosulfonic acid (4-10 eq.) is required for high conversion.[7]
-
Moisture Control: The reaction must be carried out under anhydrous conditions until the quenching step to prevent premature hydrolysis of the reagent and product.
Q2: How can I effectively monitor the reaction's progress? A2: The most reliable methods are TLC and HPLC.[6] Prepare a standard spot or injection of your starting material (4,5-dimethylbenzoic acid). To sample the reaction, carefully take a very small aliquot, quench it in a vial containing ice and a small amount of ethyl acetate. Shake well, and then spot the ethyl acetate layer on a TLC plate or inject it into the HPLC. The reaction is complete when the starting material spot/peak is no longer visible.
Q3: What is the best practice for purifying the final product? A3: The crude product isolated after filtration is often of sufficient purity for many applications. However, if further purification is needed, recrystallization is the method of choice. Suitable solvents can include toluene, a mixture of toluene and petroleum ether, or alcohol-free chloroform.[9] Avoid any solvents containing hydroxyl groups (like ethanol or methanol unless under specific esterification conditions) or excessive water. Washing the crude solid with cold, dilute HCl can help remove any basic impurities, followed by a wash with cold water to remove residual acid, and then drying thoroughly under vacuum.
Q4: The product is sensitive to moisture. How should it be handled and stored? A4: The chlorosulfonyl group is highly susceptible to hydrolysis.[1][3] Handle the solid product quickly in a dry environment (e.g., a glove box or under a stream of dry nitrogen). Store the compound in a tightly sealed container, preferably in a desiccator with a drying agent like phosphorus pentoxide or silica gel, at a low temperature (2-8°C) to minimize degradation over time.[10]
Q5: What analytical techniques are recommended for characterizing the final product? A5: A combination of techniques should be used to confirm the structure and purity:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[5][11]
-
Infrared (IR) Spectroscopy: To identify the characteristic stretches for the S=O bonds in the sulfonyl chloride (typically around 1375 and 1180 cm⁻¹), the C=O of the carboxylic acid, and the O-H bond.
Protocols & Data
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a general guideline. All procedures should be performed by trained personnel with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (5.0 eq.). Cool the flask to 0-5°C using an ice-salt bath.
-
Substrate Addition: Slowly add 4,5-dimethylbenzoic acid (1.0 eq.) in small portions over 30-60 minutes. Use the dropping funnel if the substrate is soluble in a small amount of an inert solvent, or add it as a solid. Crucially, maintain the internal reaction temperature below 20°C throughout the addition. [2]
-
Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90°C and maintain for 2-4 hours. Monitor the reaction's completion by TLC or HPLC.
-
Quenching: Cool the reaction mixture back to room temperature. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and water. Slowly and carefully, pour the reaction mixture into the ice-water slurry. Ensure the temperature of the quench mixture remains between 0-5°C.[2][5]
-
Isolation: A white precipitate of this compound will form. Continue stirring for an additional 15-30 minutes in the ice bath to ensure complete precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold dilute HCl and then with cold water.
-
Drying: Dry the product thoroughly under high vacuum to remove all residual water.
Caption: General Experimental Workflow.
Table 1: Summary of Key Reaction Parameters and Troubleshooting
| Parameter / Issue | Recommended Condition / Solution | Rationale / Explanation |
| Reagent Ratio | 4-10 eq. of Chlorosulfonic Acid | Ensures complete conversion of the starting material. |
| Addition Temp. | 0-20°C | Minimizes the formation of the diaryl sulfone byproduct.[2] |
| Reaction Temp. | 80-90°C (post-addition) | Provides sufficient energy to drive the reaction to completion. |
| Reaction Time | 2-4 hours (monitor) | Typical duration, but should be confirmed by reaction monitoring (TLC/HPLC). |
| Low Yield | Check for hydrolysis, incomplete reaction, side products | Systematically diagnose the cause using the troubleshooting guide. |
| Work-up Temp. | 0-5°C | Slows the rate of hydrolysis of the sulfonyl chloride product.[2][5] |
| Purification | Recrystallization (e.g., from toluene) | Removes impurities like the starting material or side products.[9] |
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. 3-(Chlorosulfonyl)-4-ethylbenzoic acid (500596-03-2) for sale [vulcanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]
- 9. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 10. 3-(Chlorosulfonyl)-4-methoxybenzoic acid [myskinrecipes.com]
- 11. PubChemLite - this compound (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]
managing the hydrolysis of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid during reactions
Welcome to the technical support center for 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile bifunctional reagent. Our focus is to provide in-depth, field-proven insights into managing its primary liability: hydrolysis. By understanding the causality behind common experimental challenges, you can optimize your reaction outcomes, improve yields, and ensure the purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so susceptible to hydrolysis?
A1: The high reactivity of the chlorosulfonyl (-SO₂Cl) group is the primary reason for its susceptibility to hydrolysis. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophilic attack by water, even in trace amounts. The presence of the carboxylic acid group on the same molecule does not significantly hinder this reactivity. This inherent reactivity is a double-edged sword: it allows for the efficient formation of sulfonamides, but also creates a significant risk of hydrolysis to the corresponding sulfonic acid if conditions are not rigorously controlled.[1][2]
Q2: What is the primary byproduct of hydrolysis, and how does it impact my reaction?
A2: The hydrolysis of this compound yields 3-sulfo-4,5-dimethylbenzoic acid. This sulfonic acid byproduct is typically a highly polar, water-soluble solid. Its formation directly reduces the yield of your desired product. Furthermore, its presence can complicate the purification process. During an extractive workup, the sulfonic acid will partition into the aqueous layer, but it can also form emulsions or interfere with the crystallization of the desired product if not completely removed.[3]
Q3: Can I visually identify if significant hydrolysis has occurred during my reaction workup?
A3: While not definitive without analytical confirmation (like TLC or LC-MS), there are observational clues. If, upon quenching the reaction mixture with ice/water, you notice that a significant portion of the expected solid product does not precipitate or redissolves, it could indicate substantial hydrolysis. The desired sulfonyl chloride is generally less soluble in acidic water than its sulfonic acid counterpart.[3][4] A lower-than-expected yield of isolated solid after filtration is the most common indicator.[4]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your experiments, providing causes and actionable solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Hydrolysis of the Sulfonyl Chloride: Exposure to moisture in reagents, solvents, or glassware.[1] 2. Extended Workup Time: Allowing the product to remain in an aqueous environment for too long.[3][4] | 1. Ensure Anhydrous Conditions: Dry all glassware in an oven. Use anhydrous solvents. Handle the reagent in a glovebox or under an inert atmosphere (N₂ or Ar). 2. Rapid Quenching & Isolation: Quench the reaction mixture on crushed ice quickly to keep the temperature low (0-5°C). Filter the precipitated product immediately.[3] Do not let the slurry stand for extended periods.[4] |
| Product Fails to Crystallize or Oily | 1. Residual Sulfonic Acid: The polar sulfonic acid byproduct can act as an impurity that inhibits crystallization. 2. Incomplete Reaction: Presence of unreacted starting amine or other materials. | 1. Aqueous Wash: Wash the organic layer containing your product with cold, dilute HCl to remove any remaining base and then with brine to remove bulk water. 2. Recrystallization: If the product is solid, recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to purify it from soluble impurities.[5] |
| Formation of a Water-Soluble Byproduct | Extensive Hydrolysis: This is a clear indication that the sulfonyl chloride has reacted with water instead of the intended nucleophile. | Re-evaluate the entire experimental setup for sources of moisture. Check the dryness of the amine, base, and solvent. Ensure the reaction is protected from atmospheric moisture. For highly sensitive substrates, consider an entirely anhydrous workup where excess reagents are removed under vacuum before quenching. |
| Multiple Spots on TLC Analysis | 1. Disulfonation: Favored by high temperatures or a large excess of the chlorosulfonating agent during the synthesis of the starting material.[3] 2. Sulfone Formation: A side reaction where the intermediate sulfonic acid reacts with another molecule of the aromatic compound.[3] | 1. Control Reaction Stoichiometry & Temperature: Use a minimal excess of the sulfonyl chloride. Maintain the recommended reaction temperature. 2. Chromatographic Purification: If side products are formed, purification by column chromatography may be necessary. |
Core Experimental Protocols
Protocol 1: General Synthesis of a Sulfonamide under Anhydrous Conditions
This protocol details the reaction of this compound with a primary amine, emphasizing the exclusion of water.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Anhydrous base (e.g., Triethylamine (TEA) or Pyridine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Standard oven-dried laboratory glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the amine (1.0 eq.) and the anhydrous base (1.2 eq.) in anhydrous DCM.
-
Cooling: Cool the mixture to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the layers. Wash the organic layer sequentially with 1M HCl, water, and finally, a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography as needed.[5][6]
Protocol 2: Troubleshooting - Salvaging a Partially Hydrolyzed Product
This protocol can be used if you suspect significant hydrolysis has occurred. It aims to separate the desired sulfonamide from the sulfonic acid byproduct.
-
Initial Workup: Following the reaction, concentrate the crude mixture to remove the organic solvent.
-
Basification: Redissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid on both the desired product and the hydrolyzed byproduct will be deprotonated, potentially driving both into the aqueous layer.
-
Acidification & Extraction: Carefully acidify the aqueous layer with concentrated HCl to a pH of ~1-2. This will protonate the carboxylic acid of both species.
-
Selective Extraction: Extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate. The desired sulfonamide product is generally more organic-soluble than the highly polar sulfonic acid byproduct.
-
Analysis: Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate. Analyze the product for purity. The aqueous layer can be discarded, as it will contain the majority of the sulfonic acid.
Mechanistic & Workflow Visualizations
To further clarify the processes involved, the following diagrams illustrate the key chemical transformation, the competing hydrolysis reaction, and a logical workflow for troubleshooting.
Caption: Reaction vs. Hydrolysis Pathways.
References
Technical Support Center: Navigating Steric Hindrance in Reactions of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid
Welcome to the technical support center for 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile but sterically challenging reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles in your synthetic endeavors, particularly in the formation of sulfonamides and sulfonate esters. Our focus is on providing practical, field-tested advice grounded in established chemical principles.
Introduction to the Challenges
This compound is a valuable building block, offering three points for chemical modification: the highly reactive chlorosulfonyl group, the carboxylic acid moiety, and the aromatic ring. However, its unique substitution pattern presents a significant challenge: steric hindrance. The two methyl groups ortho to the chlorosulfonyl group, combined with the adjacent carboxylic acid, create a crowded environment around the electrophilic sulfur atom. This can lead to sluggish or incomplete reactions, especially with bulky or electronically deactivated nucleophiles.
This guide will equip you with the knowledge to anticipate and solve these issues, ensuring successful and efficient synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and reactivity of this compound.
Q1: My reaction with a primary/secondary amine is extremely slow or shows no conversion. What is the likely cause?
A1: The primary culprit is almost certainly steric hindrance. The two methyl groups and the neighboring carboxylic acid on the aromatic ring impede the approach of the amine nucleophile to the sulfonyl chloride. Additionally, less nucleophilic amines, such as anilines with electron-withdrawing groups, will exacerbate this issue.[1]
Q2: I'm observing a significant amount of a polar byproduct that doesn't correspond to my desired sulfonamide. What could it be?
A2: The most probable byproduct is the corresponding sulfonic acid, formed by the hydrolysis of the chlorosulfonyl group.[1] Sulfonyl chlorides are highly sensitive to moisture. Ensure all glassware is oven-dried, use anhydrous solvents, and conduct your reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.
Q3: Can the carboxylic acid group interfere with the sulfonylation reaction?
A3: Yes, the adjacent carboxylic acid can participate in side reactions. Under basic conditions, the carboxylate can act as an intramolecular nucleophile, potentially leading to the formation of a cyclic sulfonyl anhydride intermediate, which may not be stable. While less common, it is a possibility to consider, especially at elevated temperatures. It is also a Brønsted-Lowry acid and can react with basic reagents.
Q4: Is it necessary to protect the carboxylic acid group before reacting the sulfonyl chloride?
A4: While not always essential, protecting the carboxylic acid can be a prudent strategy, especially if you are using strongly basic conditions or if your reaction requires high temperatures and long reaction times.[2][3][4] Common protecting groups for carboxylic acids include methyl or ethyl esters, which can be formed under acidic conditions (e.g., Fischer esterification) prior to the sulfonylation step.[3]
Part 2: Troubleshooting Guide - Low Yield and Incomplete Reactions
This guide provides a structured approach to troubleshooting and optimizing your reactions involving this compound.
Issue: Low Conversion to the Desired Sulfonamide
The table below outlines potential causes for low conversion and provides a tiered approach to resolving the issue, from simple adjustments to more advanced catalytic methods.
| Potential Cause | Level 1 Solution (Simple Adjustments) | Level 2 Solution (Enhanced Conditions) | Level 3 Solution (Catalytic/Advanced Methods) |
| Steric Hindrance | Increase reaction temperature and/or prolong reaction time. Monitor for decomposition. | Switch to a higher-boiling aprotic solvent (e.g., DMF, DMAc, or Dioxane). | Employ microwave-assisted synthesis to rapidly heat the reaction and overcome the activation energy barrier.[5][6][7][8] |
| Low Nucleophilicity of Amine | Use a stronger, non-nucleophilic base (e.g., DBU or Proton Sponge®) to fully deprotonate the amine and increase its nucleophilicity. | N/A | Utilize a nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP).[9][10] |
| Hydrolysis of Sulfonyl Chloride | Ensure rigorous anhydrous conditions: oven-dried glassware, anhydrous solvents, and an inert atmosphere (N₂ or Ar). | Use a scavenger for HCl, such as a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine). | N/A |
| Carboxylic Acid Interference | Perform the reaction at lower temperatures (0 °C to room temperature) to minimize potential intramolecular side reactions. | Protect the carboxylic acid as an ester prior to the sulfonylation reaction. | N/A |
Logical Flow for Troubleshooting Low Yield
The following diagram illustrates a systematic approach to addressing low yields in your sulfonamide synthesis.
Caption: A step-by-step troubleshooting workflow for low-yield sulfonamide synthesis.
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: General Procedure for Sulfonamide Synthesis (Standard Conditions)
This protocol is a starting point and may require optimization based on the specific amine used.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the amine (1.0 eq) and an anhydrous aprotic solvent (e.g., Dichloromethane or THF, to make a 0.2 M solution).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a suitable non-nucleophilic base (e.g., triethylamine, 1.5 eq) dropwise.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: DMAP-Catalyzed Sulfonylation for Hindered Amines
This protocol is recommended for reactions with sterically demanding or electronically deactivated amines.[9][10]
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the hindered amine (1.0 eq), this compound (1.1 eq), and 4-(Dimethylamino)pyridine (DMAP, 0.1-0.2 eq).
-
Solvent and Base Addition: Add an anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile) to achieve a 0.2 M concentration. Add a non-nucleophilic base (e.g., triethylamine, 2.0 eq).
-
Reaction: Stir the mixture at room temperature for 24-48 hours. If the reaction is sluggish, gently heat to 40-50 °C. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Protocol 3: Microwave-Assisted Synthesis
This method can significantly accelerate reactions with sterically hindered substrates.[5][6][7][8]
-
Preparation: In a microwave-safe reaction vessel, combine the amine (1.0 eq), this compound (1.1 eq), a non-nucleophilic base (e.g., DIPEA, 2.0 eq), and a high-boiling point solvent (e.g., DMF or 1,4-dioxane).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a temperature between 100-150 °C for 10-60 minutes. Caution: Start with lower temperatures and shorter times and optimize as needed.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent. Follow the work-up and purification steps outlined in Protocol 1.
Part 4: Mechanistic Considerations and Key Intermediates
Understanding the reaction mechanism can aid in troubleshooting. The reaction of a sulfonyl chloride with an amine proceeds via a nucleophilic substitution at the sulfur atom.
General Reaction Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-assisted synthesis and bioevaluation of new sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
workup procedures to remove unreacted 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid
Topic: Effective Removal of Unreacted 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid
Guide ID: TSC-2026-01-A
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and workup procedures for the removal of unreacted this compound from reaction mixtures. The dual-functional nature of this reagent—possessing both a highly reactive sulfonyl chloride and an acidic carboxylic acid—presents unique purification challenges that require carefully designed workup protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its removal?
A1: Understanding the two key functional groups is critical for designing an effective purification strategy.
-
The Sulfonyl Chloride (-SO₂Cl): This group is highly electrophilic and reactive towards nucleophiles. In the context of a workup, its most important reaction is hydrolysis—a rapid reaction with water to form the corresponding 3-(sulfonic acid)-4,5-dimethylbenzoic acid.[1][2] This transformation is central to most removal strategies, as it converts the reactive, moderately polar sulfonyl chloride into a highly polar, water-soluble sulfonic acid salt under basic conditions.[3][4] The low solubility of some aryl sulfonyl chlorides in water can protect them from immediate hydrolysis, but this is overcome during a thorough aqueous workup.[5]
-
The Carboxylic Acid (-COOH): This group is acidic and will be deprotonated by a base (e.g., sodium bicarbonate, sodium hydroxide) to form a water-soluble carboxylate salt (R-COO⁻Na⁺).[6][7] This property is the cornerstone of acid-base extraction, a powerful technique for separating acidic compounds from neutral or basic organic products.[8][9][10]
By exploiting both reactivities, we can transform the single, moderately organic-soluble starting material into a dually charged, highly water-soluble species (a sulfonate and a carboxylate), facilitating its complete removal from the organic phase.
| Property | This compound | Hydrolyzed Form (Sulfonic Acid) |
| Molecular Formula | C₉H₉ClO₄S[11] | C₉H₁₀O₅S |
| Molecular Weight | 248.68 g/mol [11] | 230.24 g/mol |
| Key Functional Groups | Sulfonyl Chloride, Carboxylic Acid | Sulfonic Acid, Carboxylic Acid |
| Reactivity | Highly reactive to nucleophiles (water, amines, alcohols).[12] | Acts as a strong acid. |
| Solubility (Neutral) | Soluble in many organic solvents (e.g., DCM, EtOAc). | Limited solubility in organic solvents. |
| Solubility (Aqueous Base) | Reacts to form water-soluble sulfonate and carboxylate salts. | Forms highly water-soluble sulfonate and carboxylate salts. |
Troubleshooting Guides: Protocol Selection & Optimization
This section provides detailed, step-by-step workflows for common experimental scenarios.
Issue 1: My desired product is stable under aqueous basic conditions.
This is the most common and recommended scenario for a straightforward and highly effective workup. The strategy is to hydrolyze the sulfonyl chloride and deprotonate both acidic groups simultaneously.
This protocol is designed to convert the unreacted starting material into its sodium salt, which is then extracted into the aqueous phase.
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Once the reaction is complete, cool the organic reaction mixture to 0-10 °C using an ice bath. This mitigates the exotherm from quenching the reactive sulfonyl chloride.[3]
-
Dilute with Solvent: Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) to ensure good phase separation later.
-
Quench and Neutralize: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring vigorously. Continue adding until gas evolution (CO₂) ceases, indicating that all acidic species have been neutralized. Check the aqueous phase with pH paper to ensure it is basic (pH > 8).
-
Expertise & Experience: Why NaHCO₃? Sodium bicarbonate is a moderate base, sufficient to quench the sulfonyl chloride and deprotonate the carboxylic and sulfonic acids. It is preferred over strong bases like NaOH when the desired product may contain base-labile functional groups (e.g., esters).[7]
-
-
Phase Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate completely. Drain the lower aqueous layer.
-
Back-Extraction: Extract the organic layer two more times with the saturated NaHCO₃ solution to ensure complete removal of the water-soluble impurities.
-
Wash and Dry: Wash the organic layer with water, followed by a wash with saturated aqueous sodium chloride (brine) to remove residual water. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Confirmation of Removal: Use an appropriate analytical method (TLC, ¹H NMR) to confirm the absence of the starting material before proceeding with further purification of the product.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 3. benchchem.com [benchchem.com]
- 4. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. vernier.com [vernier.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. scbt.com [scbt.com]
- 12. 3-(Chlorosulfonyl)-4-ethylbenzoic acid (500596-03-2) for sale [vulcanchem.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the unambiguous characterization of novel chemical entities is paramount. 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid, with its reactive sulfonyl chloride moiety and substituted aromatic ring, serves as a valuable intermediate in the synthesis of various biologically active molecules. Its structural integrity directly influences the safety and efficacy of downstream products, necessitating rigorous analytical scrutiny. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive analysis of this compound, offering insights into experimental design, data interpretation, and a comparative look at alternative analytical approaches.
The Analytical Imperative: Why NMR and MS are Cornerstones in Compound Characterization
The choice of analytical technique is a critical decision in the workflow of chemical synthesis and drug discovery. For a molecule like this compound, with its distinct functional groups, both NMR and MS provide complementary information that, when combined, offers a near-complete structural picture. NMR spectroscopy excels at elucidating the carbon-hydrogen framework and the electronic environment of each atom, providing invaluable data on connectivity.[1][2] Mass spectrometry, on the other hand, delivers precise molecular weight information and, through fragmentation analysis, reveals the building blocks of the molecule, confirming the presence and arrangement of its constituent parts.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule.[1] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its identity and purity.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the methyl groups. The chemical shifts of aromatic protons are significantly influenced by the nature and position of the substituents on the benzene ring.[5]
-
Aromatic Protons (H-2 and H-6): Due to the electron-withdrawing effects of the chlorosulfonyl and carboxylic acid groups, the two aromatic protons are expected to be deshielded and resonate downfield, likely in the range of δ 8.0-8.5 ppm . They would appear as two singlets, as they are not adjacent to any other protons.
-
Methyl Protons (4-CH₃ and 5-CH₃): The two methyl groups are in different electronic environments. The methyl group at position 4 is ortho to the electron-withdrawing chlorosulfonyl group, while the methyl group at position 5 is meta. This will result in slightly different chemical shifts, expected to be in the range of δ 2.4-2.7 ppm . Both would appear as singlets.
-
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically δ 12.0-13.0 ppm . Its position can be concentration and solvent dependent.
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic carbons typically resonate in the range of 120-150 ppm.[5]
-
Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear significantly downfield, expected around δ 165-170 ppm .
-
Aromatic Carbons: The nine distinct aromatic carbons will have chemical shifts influenced by the attached substituents. The carbons directly attached to the electron-withdrawing groups (C-1, C-3, C-4, and C-5) will be more deshielded.
-
Methyl Carbons (-CH₃): The two methyl carbons will resonate in the aliphatic region of the spectrum, likely between δ 19-22 ppm .
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Proton | Chemical Shift (δ, ppm) |
| -COOH | 12.0 - 13.0 (broad s, 1H) |
| Ar-H (H-2) | 8.0 - 8.5 (s, 1H) |
| Ar-H (H-6) | 8.0 - 8.5 (s, 1H) |
| 4-CH₃ | 2.4 - 2.7 (s, 3H) |
| 5-CH₃ | 2.4 - 2.7 (s, 3H) |
Mass Spectrometry (MS): Deconstructing the Molecule for Confirmation
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It is highly sensitive and provides the molecular weight of the compound with high accuracy, a critical piece of data for confirming the molecular formula (C₉H₉ClO₄S, MW: 248.68 g/mol ).[6]
Expected Fragmentation Pattern
In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are measured. This provides valuable structural information. For this compound, common fragmentation pathways for sulfonyl chlorides involve the loss of a chlorine radical (•Cl) and sulfur dioxide (SO₂).[7]
-
Loss of Chlorine: A primary fragmentation would be the loss of a chlorine atom, resulting in a fragment ion at m/z 213.7 .
-
Loss of SO₂: Subsequent loss of sulfur dioxide from the [M-Cl]⁺ ion would lead to a fragment at m/z 149.7 .
-
Loss of COOH: The carboxylic acid group can be lost as a radical, leading to a fragment at m/z 203.7 .
-
Decarboxylation: Loss of carbon dioxide (CO₂) from the molecular ion is also a possible fragmentation pathway.
| Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss |
| Positive ESI | 249.0 ([M+H]⁺) | 214.0, 150.0 | Cl, SO₂ |
| Negative ESI | 247.0 ([M-H]⁻) | 203.0 | CO₂ |
Comparative Analysis with Other Techniques
While NMR and MS are primary tools, other analytical techniques can provide complementary information.
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. For this compound, characteristic strong absorptions would be observed for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the symmetric and asymmetric S=O stretches of the sulfonyl chloride group (~1370 and ~1180 cm⁻¹).[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound and for quantitative analysis.[7] When coupled with a mass spectrometer (LC-MS), it allows for the separation and identification of impurities.
Experimental Protocols
NMR Sample Preparation and Analysis
-
Solvent Selection: Due to the reactivity of the sulfonyl chloride group, aprotic deuterated solvents such as chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) are recommended.[7]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are typically sufficient.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.[8]
Mass Spectrometry Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common and suitable soft ionization technique for this type of molecule.[4]
-
Analysis: Introduce the sample into the mass spectrometer. Acquire a full scan mass spectrum to determine the molecular weight.
-
Tandem MS (MS/MS): Select the molecular ion (or a protonated/deprotonated adduct) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Visualizing the Analytical Workflow
References
- 1. jchps.com [jchps.com]
- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 3. What is the role of current mass spectrometry in pharmaceutical analysis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
analytical methods for monitoring the progress of reactions with the compound
An Expert's Guide to Selecting Analytical Methods for Monitoring Reaction Progress
For researchers, scientists, and professionals in drug development, the ability to accurately monitor the progress of a chemical reaction is paramount. Real-time analysis provides critical insights into reaction kinetics, mechanism, and endpoint determination, which are essential for process optimization, yield maximization, and ensuring the safety and quality of the final product.[1] This guide offers an in-depth comparison of key analytical techniques, grounded in field-proven insights to help you navigate the complexities of reaction monitoring. We will explore the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Dichotomy of Reaction Monitoring: In-Situ vs. Ex-Situ Analysis
Before delving into specific techniques, it's crucial to understand the two primary approaches to reaction monitoring:
-
In-Situ (Online/Inline) Monitoring: This involves analyzing the reaction mixture directly within the reactor or in a flow-through cell connected to it, providing real-time data without disturbing the reaction.[2][3] Techniques like FTIR, Raman, and NMR spectroscopy are often employed for in-situ analysis.[4] This approach is ideal for studying transient intermediates and for reactions that are sensitive to sampling.[5]
-
Ex-Situ (Offline/Atline) Monitoring: This traditional approach involves withdrawing an aliquot of the reaction mixture at specific time points.[2] The reaction in the aliquot is then quenched to halt its progress, and the sample is analyzed separately.[6] Chromatographic methods are the cornerstone of ex-situ analysis. While this method can perturb the reaction system, it offers superior separation for complex mixtures.[7]
The choice between these approaches depends on the reaction's timescale, the complexity of the mixture, and the specific information required.[8]
Caption: Decision workflow for choosing between in-situ and ex-situ analysis.
Spectroscopic Techniques: A Window into Molecular Transformations
Spectroscopic methods are powerful for real-time, in-situ monitoring because they are non-invasive and provide a wealth of structural information.[9][10]
a. Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Principle of Operation:
-
FTIR Spectroscopy measures the absorption of infrared light by molecules, corresponding to their vibrational transitions.[9] The Beer-Lambert law states that absorbance is directly proportional to the concentration of the absorbing species, allowing for quantitative analysis.[10]
-
Raman Spectroscopy measures the inelastic scattering of monochromatic light. The intensity of the scattered light is proportional to the concentration of the species, providing quantitative data.[3][9]
Why Choose FTIR or Raman? These techniques are excellent for monitoring changes in functional groups. FTIR is particularly sensitive to polar bonds (e.g., C=O, O-H), while Raman excels in analyzing non-polar bonds (e.g., C=C, S-S) and is insensitive to water, making it ideal for aqueous reactions.[3]
Comparative Advantages & Limitations
| Feature | FTIR Spectroscopy | Raman Spectroscopy |
| Primary Use | Monitoring polar functional groups | Monitoring non-polar functional groups, aqueous reactions |
| Advantages | High signal-to-noise ratio, well-established libraries | Insensitive to water, minimal sample prep, can use fiber optics |
| Limitations | Strong water absorbance can interfere, not suitable for all solids | Weaker signal (Raman scattering is inefficient), potential for fluorescence interference |
| Time Resolution | Seconds to minutes | Seconds to minutes |
Experimental Protocol: In-Situ FTIR Monitoring
-
System Setup: Install an Attenuated Total Reflectance (ATR) immersion probe into the reaction vessel. Ensure a proper seal.
-
Background Spectrum: Before initiating the reaction, acquire a background spectrum of the solvent and starting materials at the reaction temperature. This is crucial for accurate subtraction.
-
Reaction Initiation: Start the reaction (e.g., by adding the final reagent).
-
Data Acquisition: Begin collecting spectra at regular, predetermined intervals (e.g., every 60 seconds).
-
Data Analysis:
-
Identify unique absorbance peaks for a reactant and a product.
-
Plot the peak height or area of these characteristic bands against time.
-
Convert absorbance to concentration using a pre-established calibration curve to determine reaction kinetics.
-
b. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. It provides detailed information about the molecular structure, making it unparalleled for identifying reactants, products, and reaction intermediates.[11] Its inherently quantitative nature—where signal intensity is directly proportional to the number of nuclei—allows for accurate concentration monitoring without external calibration.[2]
Why Choose NMR? NMR is the gold standard when mechanistic understanding is the primary goal. The ability to unambiguously identify short-lived intermediates provides insights that no other technique can offer.[11] The development of benchtop NMR spectrometers has made this technique more accessible for routine reaction monitoring directly in the fume hood.[12]
Experimental Protocol: Online Flow NMR
-
System Setup: Connect the reaction vessel to the NMR spectrometer's flow cell using chemically inert tubing (e.g., PEEK or PTFE). A pump circulates the reaction mixture from the reactor, through the spectrometer, and back.[2]
-
Parameter Optimization: Before the reaction, run a sample of the starting material to optimize acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay) to ensure quantitative accuracy.
-
Reaction Initiation: Start the reaction.
-
Data Acquisition: Acquire spectra at set time intervals. The flow rate and acquisition time must be carefully balanced to achieve good temporal resolution.
-
Data Analysis:
-
Process each spectrum (e.g., Fourier transform, phase correction).
-
Select non-overlapping signals characteristic of a reactant and a product.
-
Integrate these signals and plot their values over time to create a kinetic profile.
-
Caption: Generalized workflow for kinetic analysis using in-situ techniques.
Chromatographic Techniques: Separating Complex Mixtures
Chromatography is the premier choice for monitoring reactions with multiple components, intermediates, and byproducts, where spectroscopic methods would suffer from severe signal overlap.[7]
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC)
Principle of Operation: HPLC and UHPLC separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.[13] A detector (commonly UV-Vis) quantifies each component as it elutes from the column.[14]
Why Choose HPLC/UHPLC? This technique offers high sensitivity and resolution, making it ideal for analyzing the purity of a reaction and quantifying trace impurities.[15] The advent of UHPLC has dramatically reduced analysis times, with cycle times as low as 1.5 minutes, making near-real-time monitoring feasible.[7]
Experimental Protocol: Offline HPLC Monitoring
-
Method Development: Before the reaction, develop a robust HPLC method capable of separating all key reactants, intermediates, and products. This involves selecting the appropriate column, mobile phase, and detector wavelength.
-
Method Validation: Validate the method for linearity, accuracy, and precision to ensure the data is reliable.[16][17] This is a critical step for trustworthiness.
-
Reaction Setup: Perform the reaction under controlled temperature conditions.
-
Sampling and Quenching: At predetermined time points, withdraw a precise aliquot from the reaction mixture. Immediately quench the reaction to stop it.[6] Quenching can be achieved by rapid cooling, dilution, or adding a chemical inhibitor. Causality Note: Failure to quench effectively is a primary source of error, as the reaction may continue post-sampling, skewing the kinetic data.
-
Sample Analysis: Inject the quenched sample into the HPLC system.
-
Data Analysis:
-
Integrate the peak area for each component of interest.
-
Use a calibration curve to convert peak area to concentration.
-
Plot the concentration of each species versus time.
-
Mass Spectrometry (MS): Unrivaled Sensitivity and Specificity
Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ions. It can be used to identify and quantify known compounds or to elucidate the structure of unknown species.[18] Techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provide exceptional sensitivity and specificity by monitoring a specific precursor ion and a characteristic fragment ion.[19][20]
Why Choose MS? MS is invaluable for detecting trace-level intermediates and byproducts. It is often coupled with chromatography (LC-MS, GC-MS) to combine the separation power of chromatography with the detection specificity of mass spectrometry.[21] Direct ionization techniques, such as Probe Electrospray Ionization (PESI), enable rapid, real-time monitoring without chromatographic separation.[22]
Reaction Calorimetry: A Thermodynamic Perspective
Principle of Operation: Reaction calorimetry measures the heat released or absorbed during a chemical reaction.[23][24] The rate of heat evolution is directly proportional to the rate of the reaction. This provides a global kinetic profile of the reaction as a whole.
Why Choose Calorimetry? This technique is unique because it does not rely on the spectroscopic or chromatographic properties of the analytes. It is particularly crucial for process safety assessment, as it provides critical data on reaction thermodynamics, heat of reaction, and the potential for thermal runaway.[23][25]
Comparative Guide to Analytical Methods
| Technique | Principle | Mode | Time Resolution | Strengths | Limitations |
| FTIR | Vibrational Spectroscopy | In-Situ | Seconds - Minutes | Excellent for functional group analysis, robust for process environments.[12] | Water interference, limited structural info. |
| Raman | Vibrational Spectroscopy | In-Situ | Seconds - Minutes | Excellent for aqueous solutions and C-C bonds, fiber optic compatible.[3] | Potential fluorescence, weak signal.[3] |
| NMR | Nuclear Magnetic Resonance | In-Situ/Ex-Situ | Minutes | Unambiguous structural elucidation, inherently quantitative.[2][11] | Lower sensitivity, higher cost, requires specific solvents. |
| HPLC/UHPLC | Liquid Chromatography | Ex-Situ | ~1.5 - 20 min/sample | High resolution for complex mixtures, high sensitivity.[7] | Requires sampling/quenching, not truly real-time.[15] |
| Mass Spec. | Mass-to-Charge Ratio | In-Situ/Ex-Situ | Milliseconds - Minutes | Extremely high sensitivity and selectivity, identifies unknowns.[20][22] | Matrix effects can cause ion suppression, complex instrumentation. |
| Calorimetry | Heat Flow Measurement | In-Situ | Seconds - Minutes | Provides thermodynamic and kinetic data, crucial for safety studies.[23][26] | Provides global reaction rate, not species-specific information. |
Conclusion: Selecting the Right Tool for the Job
The optimal analytical method for reaction monitoring is dictated by the specific chemistry and the desired information. There is no one-size-fits-all solution.
-
For mechanistic studies requiring the identification of intermediates, NMR spectroscopy is unparalleled.
-
For complex mixtures with many byproducts, the separation power of HPLC/UHPLC is essential.
-
For process development and optimization where tracking specific functional groups is sufficient, FTIR and Raman spectroscopy offer robust, real-time solutions.
-
For ensuring process safety and understanding thermodynamics, reaction calorimetry is indispensable.
-
When utmost sensitivity is required to track trace components, mass spectrometry is the technique of choice.
Often, a multi-technique approach provides the most comprehensive understanding of a chemical reaction.[4] By combining the structural insights from spectroscopy with the separation capabilities of chromatography, researchers can build a complete picture of the reaction dynamics, leading to more efficient, robust, and safer chemical processes.
References
- 1. mt.com [mt.com]
- 2. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY01754A [pubs.rsc.org]
- 3. In situ sensors for flow reactors – a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00038A [pubs.rsc.org]
- 4. mt.com [mt.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Techniques and Methods to Monitor Chemical Reactions | springerprofessional.de [springerprofessional.de]
- 9. fiveable.me [fiveable.me]
- 10. benchchem.com [benchchem.com]
- 11. Magritek [magritek.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. wjarr.com [wjarr.com]
- 18. Mass Spectrometry for Reaction Monitoring and Reaction Acceleration - ProQuest [proquest.com]
- 19. Selected reaction monitoring - Wikipedia [en.wikipedia.org]
- 20. What is Mass Spectrometry Multiple Reaction Monitoring (MRM) technology? | AxisPharm [axispharm.com]
- 21. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 22. Real-Time Monitoring of Chemical Reactions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 23. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 24. Calorimetry | Research Starters | EBSCO Research [ebsco.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. solubilityofthings.com [solubilityofthings.com]
A Comparative Guide to the Reactivity of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid and Other Sulfonylating Agents
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a sulfonylating agent is a critical step in the synthesis of sulfonamides and sulfonate esters, which are core structural motifs in numerous therapeutic agents. This guide provides an in-depth comparison of 3-(chlorosulfonyl)-4,5-dimethylbenzoic acid with other commonly employed sulfonylating agents. By examining their reactivity, substrate scope, and practical handling considerations, this document aims to equip researchers with the knowledge to make informed decisions for optimizing synthetic outcomes.
Introduction to Sulfonylating Agents and the Significance of Reactivity
Sulfonyl chlorides (R-SO₂Cl) are highly reactive compounds used to introduce the sulfonyl group (-SO₂) into molecules, most commonly by reacting with nucleophiles such as amines and alcohols. The reactivity of a sulfonyl chloride is principally determined by the electrophilicity of the sulfur atom. This is influenced by the electronic properties of the substituent (R) attached to the sulfonyl group. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, leading to a faster reaction rate, while electron-donating groups have the opposite effect.
Profile of this compound
This compound is a solid, bifunctional reagent featuring both a reactive chlorosulfonyl group and a carboxylic acid moiety.[1][2] The presence of the carboxylic acid group, an electron-withdrawing group, is expected to increase the electrophilicity of the sulfonyl sulfur, thereby enhancing its reactivity. The two methyl groups, being weakly electron-donating, may slightly mitigate this effect. Its bifunctional nature allows for subsequent chemical modifications at the carboxylic acid position, making it a versatile building block in medicinal chemistry.
Structural Information:
Comparative Analysis of Reactivity
To provide a clear comparison, this guide will evaluate this compound against a selection of commonly used sulfonylating agents: p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride). The reactivity of these agents is influenced by both electronic and steric factors.[3][4]
| Sulfonylating Agent | Structure | Key Features Affecting Reactivity | General Reactivity |
| This compound | CC1=CC(=CC(=C1C)S(=O)(=O)Cl)C(=O)O | Electron-withdrawing carboxylic acid group enhances reactivity. Two electron-donating methyl groups slightly decrease reactivity. | High |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | Electron-donating methyl group slightly decreases reactivity.[3] | Moderate |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | Small and sterically unhindered, leading to very high reactivity.[3][5] | Very High |
| Dansyl Chloride | C₁₂H₁₂ClNO₂S | Bulky naphthalene group can sterically hinder the reaction. The dimethylamino group is electron-donating.[3][6] | Lower |
Key Insights into Reactivity Trends:
-
Methanesulfonyl Chloride (MsCl): Generally considered one of the most reactive common sulfonylating agents due to its small size and the lack of steric hindrance around the electrophilic sulfur atom.[3][7] It reacts readily with a wide range of nucleophiles, including water, alcohols, and amines.[8][9]
-
Aryl Sulfonyl Chlorides: The reactivity of aryl sulfonyl chlorides is modulated by the substituents on the aromatic ring. Electron-withdrawing groups increase reactivity, while electron-donating groups decrease it.
-
This compound: The presence of the electron-withdrawing carboxylic acid group is expected to make this reagent more reactive than TsCl.
-
p-Toluenesulfonyl Chloride (TsCl): The electron-donating nature of the p-methyl group makes TsCl less reactive than unsubstituted benzenesulfonyl chloride and significantly less reactive than MsCl.[3] It is a versatile and widely used reagent for converting alcohols to good leaving groups (tosylates).[10][11][12]
-
Dansyl Chloride: Primarily used for the fluorescent labeling of primary and secondary amines.[6][13][14] Its reactivity is generally lower than that of TsCl and MsCl, which can be advantageous for achieving selectivity in the presence of multiple nucleophilic sites.[3]
-
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine the relative reactivity of these sulfonylating agents, a standardized experimental setup is crucial. The following protocol outlines a general procedure for comparing the rate of sulfonamide formation with a model primary amine, such as benzylamine.
Objective: To compare the reaction rates of this compound, TsCl, MsCl, and dansyl chloride with benzylamine under identical conditions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
5-(Dimethylamino)naphthalene-1-sulfonyl chloride (Dansyl Chloride)
-
Benzylamine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Internal standard (e.g., dodecane)
-
Thin-layer chromatography (TLC) plates
-
Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) instrumentation
Experimental Workflow Diagram:
Caption: A typical experimental workflow for comparing sulfonylating agent reactivity.
Step-by-Step Protocol:
-
Reaction Setup: In four separate, dry round-bottom flasks under an inert atmosphere, dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Initiation: To each flask, add a solution of the respective sulfonylating agent (1.1 eq) in anhydrous DCM dropwise at 0 °C.
-
Monitoring: Stir the reactions at 0 °C and monitor their progress by taking aliquots at regular time intervals (e.g., 5, 15, 30, 60, and 120 minutes).
-
Quenching and Workup: Quench each aliquot with a saturated aqueous solution of sodium bicarbonate. Extract the organic layer, dry it over anhydrous sodium sulfate, and prepare for analysis.
-
Analysis: Analyze the samples by GC-MS or HPLC to determine the extent of conversion of benzylamine to the corresponding sulfonamide over time. The disappearance of the starting material and the appearance of the product can be quantified against an internal standard.
Data Presentation and Interpretation
The quantitative data obtained from the kinetic studies can be summarized in a table for easy comparison.
| Sulfonylating Agent | Time for >95% Conversion (min) | Relative Reactivity |
| Methanesulfonyl Chloride (MsCl) | Expected to be the fastest | Very High |
| This compound | Expected to be faster than TsCl | High |
| p-Toluenesulfonyl Chloride (TsCl) | Expected to be slower than MsCl and the title compound | Moderate |
| Dansyl Chloride | Expected to be the slowest | Lower |
Note: The actual reaction times will depend on the specific reaction conditions.
Mechanistic Considerations
The reaction of a sulfonyl chloride with an amine proceeds via a nucleophilic substitution at the sulfur atom. The amine acts as the nucleophile, attacking the electrophilic sulfur atom and displacing the chloride leaving group. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.
General Reaction Mechanism Diagram:
Caption: General mechanism for the sulfonylation of an amine.
Conclusion
The choice of a sulfonylating agent is a critical parameter in synthetic chemistry that significantly impacts reaction efficiency and outcomes. This compound is predicted to be a highly reactive sulfonylating agent, likely surpassing the reactivity of the commonly used p-toluenesulfonyl chloride due to the electronic effect of its carboxylic acid group. While methanesulfonyl chloride remains the benchmark for high reactivity due to minimal steric hindrance, the bifunctional nature of this compound offers unique advantages for the synthesis of complex molecules where further derivatization is desired. Conversely, for applications requiring fluorescent labeling or when a less reactive agent is needed for selectivity, dansyl chloride is a suitable choice.[6] A thorough understanding of the principles outlined in this guide, supported by empirical data from comparative experiments, will enable researchers to select the optimal sulfonylating agent for their specific synthetic challenges.
References
- 1. PubChemLite - this compound (C9H9ClO4S) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 9. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 10. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 11. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 14. biologyonline.com [biologyonline.com]
A Comparative Guide to the Validation of Sulfonamide Products: HPLC and Melting Point Analysis
For researchers, scientists, and drug development professionals, ensuring the purity, identity, and stability of sulfonamide products is a cornerstone of pharmaceutical quality control. This guide provides an in-depth, objective comparison of two fundamental analytical techniques: High-Performance Liquid Chromatography (HPLC) and melting point analysis. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and scientifically sound approach to sulfonamide validation.
The Imperative of Method Validation in Sulfonamide Analysis
Sulfonamides, a class of synthetic antimicrobial agents, are widely used in both human and veterinary medicine. Their efficacy and safety are directly linked to their chemical purity and integrity. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous validation of the analytical procedures used to assess these critical quality attributes.[1][2][3] This ensures that the methods are fit for their intended purpose, yielding reliable and reproducible data.
This guide will explore the validation of sulfonamide products through the lens of two distinct yet complementary analytical techniques: the quantitative power of HPLC and the classic purity indication of melting point analysis.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling
HPLC is an indispensable tool in pharmaceutical analysis, offering high-resolution separation, precise quantification, and the ability to detect even trace-level impurities.[4] Its application to sulfonamide analysis is well-established, providing a robust platform for assay and purity determinations.
The ‘Why’: Causality in HPLC Method Development for Sulfonamides
The choice of an HPLC method is dictated by the physicochemical properties of sulfonamide molecules. Most sulfonamides are chromophoric, containing aromatic rings that absorb ultraviolet (UV) light, making UV detection a highly suitable and sensitive choice.[4] Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation, as sulfonamides are generally moderately polar to non-polar, allowing for good retention and separation on a non-polar stationary phase (like C18) with a polar mobile phase.
A stability-indicating HPLC method is crucial, as it must be able to separate the active pharmaceutical ingredient (API) from any potential degradation products or process-related impurities.[5][6][7] This is achieved through forced degradation studies, where the drug substance is exposed to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradants.[6][8]
Experimental Protocol: A Validated RP-HPLC Method for Sulfamethoxazole
This protocol outlines a typical stability-indicating RP-HPLC method for the analysis of Sulfamethoxazole, a widely used sulfonamide.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A gradient-capable HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[3][9]
-
Mobile Phase:
-
Gradient Elution: A gradient program is often necessary to separate early-eluting polar impurities from the main analyte and late-eluting non-polar impurities. A typical gradient might involve a gradual increase in the proportion of Solvent B.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 40°C to ensure reproducible retention times.[3]
-
Detection Wavelength: 254 nm is a common wavelength for sulfonamide detection.[3]
-
Injection Volume: 20 µL.[3]
2. Preparation of Solutions:
-
Standard Solution: A solution of Sulfamethoxazole reference standard of known concentration (e.g., 0.4 mg/mL) is prepared in the mobile phase or a suitable diluent.[3]
-
Sample Solution: The sulfonamide product is dissolved in the same diluent to achieve a similar concentration as the standard solution.
3. Method Validation (as per ICH Q2(R1) Guidelines): [1][2][3]
-
Specificity: Demonstrated by the ability to resolve the Sulfamethoxazole peak from impurities and degradation products in stressed samples.
-
Linearity: Assessed by analyzing a series of solutions at different concentrations. A correlation coefficient (r²) of ≥ 0.99 is typically required.
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix. Recoveries are typically expected to be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): The relative standard deviation (RSD) of multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): The RSD of the results from the same sample analyzed on different days, by different analysts, or on different equipment. An RSD of ≤ 2% is generally acceptable.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Data Presentation: HPLC Validation Summary for Sulfamethoxazole
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference at the retention time of the main peak | Peak purity index > 0.999 |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.99 | r² = 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate: ≤ 2.0% | 0.8% 1.2% |
| LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL |
| Robustness | RSD of results ≤ 2.0% | Passed |
Note: The above data is illustrative and based on typical performance for a validated HPLC method.
Visualization: HPLC Validation Workflow
Caption: Workflow for the validation of an HPLC method.
Melting Point Analysis: A Classic Indicator of Identity and Purity
Melting point determination is a fundamental and time-honored technique in pharmaceutical analysis. It serves as a crucial indicator of a substance's identity and purity. A pure crystalline solid typically exhibits a sharp and reproducible melting point, whereas the presence of impurities will cause a depression and broadening of the melting range.
The ‘Why’: The Thermodynamic Principle Behind Melting Point Depression
The presence of an impurity disrupts the crystal lattice of the solid, requiring less energy to break the intermolecular forces. This results in a lower melting point. The melting also occurs over a wider temperature range as different parts of the impure solid melt at different temperatures. This phenomenon provides a simple yet effective way to assess the purity of a sulfonamide product.
Experimental Protocol: Melting Point Determination according to USP <741>
The United States Pharmacopeia (USP) General Chapter <741> provides standardized procedures for melting range determination.[1][2]
1. Apparatus and Calibration:
-
Apparatus: A suitable melting point apparatus is used, which consists of a heating block, a thermometer or temperature sensor, and a means to observe the sample.
-
Calibration: The accuracy of the apparatus should be verified at regular intervals using USP Melting Point Reference Standards.[1] For sulfonamides, standards like Sulfanilamide (melting point approx. 165°C) are appropriate.[3]
2. Sample Preparation:
-
The sulfonamide sample should be a fine, dry powder.
-
The powder is packed into a capillary tube to a height of 2.5-3.5 mm.
3. Measurement (Class Ia Procedure): [1]
-
The capillary tube is placed in the heating block.
-
The temperature is raised at a controlled rate, typically 1°C per minute, especially when approaching the expected melting point.
-
The melting range is recorded from the temperature at which the substance begins to collapse or liquefy to the temperature at which it is completely melted.
Data Presentation: Melting Point Data for Common Sulfonamides
| Sulfonamide | Literature Melting Point (°C) |
| Sulfanilamide | 164 - 166 |
| Sulfamethoxazole | 169 - 172 |
| Sulfadiazine | 252 - 256 |
| Sulfathiazole | 200 - 204 |
Note: These are typical ranges and may vary slightly depending on the source and purity.
Comparative Analysis: HPLC vs. Melting Point for Sulfonamide Validation
The choice between HPLC and melting point analysis, or more commonly, their complementary use, depends on the specific analytical objective.
| Feature | High-Performance Liquid Chromatography (HPLC) | Melting Point Analysis |
| Principle | Differential partitioning between a stationary and mobile phase. | Observation of the temperature range over which a solid transitions to a liquid. |
| Information Obtained | Quantitative: Purity (%), impurity content (%), assay. Qualitative: Retention time for identification, impurity profile. | Qualitative: Indication of purity (sharp vs. broad range), confirmation of identity (mixed melting point). |
| Sensitivity | High (can detect impurities at levels <0.1%). | Low (impurities must be present in significant amounts, typically >1-2%, to cause a noticeable depression). |
| Specificity | High (can separate and quantify structurally similar impurities). | Low (cannot distinguish between different impurities; any soluble impurity can depress the melting point). |
| Quantitation | Excellent, highly precise and accurate. | Not a quantitative method for impurity content. |
| Key Advantages | - Stability-indicating capability. - Simultaneous analysis of multiple components. - High throughput with autosamplers. - Provides a detailed impurity profile. | - Simple, rapid, and low-cost. - Requires minimal sample. - A strong indicator of gross impurities. |
| Limitations | - Requires reference standards for impurity identification and quantification. - More complex instrumentation and method development. - Potential for co-elution of impurities. | - Not suitable for amorphous or thermally unstable compounds. - Insensitive to small amounts of impurities. - The presence of eutectic mixtures can lead to a sharp but incorrect melting point. |
Visualization: Decision Tree for Method Selection
Caption: Decision-making for selecting an analytical method.
Alternative Analytical Techniques
While HPLC and melting point are workhorses in sulfonamide analysis, other techniques can also be employed:
-
Thin-Layer Chromatography (TLC): A simpler chromatographic technique often used for screening and preliminary identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers enhanced sensitivity and specificity, enabling the identification of unknown impurities by providing molecular weight information.
-
Spectrophotometry: Can be used for quantitative analysis, but lacks the specificity of HPLC for separating individual components.
Conclusion: An Integrated Approach to Validation
For the comprehensive validation of sulfonamide products, HPLC and melting point analysis are not mutually exclusive but rather complementary techniques. HPLC provides the quantitative rigor and detailed impurity profiling required for regulatory submission and in-depth quality control. Melting point analysis offers a rapid, cost-effective, and reliable method for confirming identity and assessing the overall purity of the bulk substance.
By understanding the principles, strengths, and limitations of each method, and by implementing robust, validated protocols, researchers and drug development professionals can ensure the quality, safety, and efficacy of sulfonamide products, ultimately safeguarding public health.
References
- 1. books.rsc.org [books.rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. journals.umt.edu.pk [journals.umt.edu.pk]
- 4. historymedjournal.com [historymedjournal.com]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfanilamide | 63-74-1 [chemicalbook.com]
- 8. jsynthchem.com [jsynthchem.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Studies of Reactions Involving 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the precise control and understanding of reaction kinetics are paramount for the development of efficient, scalable, and reproducible processes. Among the vast arsenal of synthetic reagents, sulfonyl chlorides stand out as versatile intermediates for the construction of sulfonamides, sulfonate esters, and other sulfur-containing motifs that are prevalent in a wide array of pharmaceuticals and functional materials. This guide provides an in-depth technical comparison of the kinetic behavior of 3-(chlorosulfonyl)-4,5-dimethylbenzoic acid and its alternatives, grounded in established principles of physical organic chemistry and supported by experimental data from analogous systems.
The Significance of Kinetic Analysis for Sulfonyl Chlorides
The reactivity of a sulfonyl chloride is intrinsically linked to the electrophilicity of the sulfur atom, which is modulated by the electronic and steric nature of its substituents. A thorough kinetic investigation provides a quantitative measure of this reactivity, enabling chemists to:
-
Elucidate Reaction Mechanisms: Kinetic data, such as reaction order and the influence of solvent polarity, can provide strong evidence for a proposed reaction pathway, such as a bimolecular nucleophilic substitution (SN2) or a stepwise mechanism.
-
Optimize Reaction Conditions: Understanding the rate-determining step and the factors that influence the reaction rate allows for the rational selection of solvents, temperature, and catalysts to maximize yield and minimize reaction times.
-
Predict Relative Reactivity: By comparing the kinetic data of different sulfonyl chlorides, researchers can make informed decisions about which reagent is best suited for a particular transformation, especially when dealing with sensitive or complex substrates.
-
Ensure Process Safety: Highly exothermic reactions, which are common with reactive sulfonyl chlorides, can be better controlled and scaled up safely with a solid understanding of their kinetics.[1]
Structural and Electronic Effects on Reactivity
The reactivity of aromatic sulfonyl chlorides is profoundly influenced by the substituents on the benzene ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the sulfonyl sulfur, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups (EDGs) decrease this electrophilicity, leading to slower reactions.[2][3]
This compound presents a unique combination of substituents:
-
Two Methyl Groups (EDGs): The methyl groups at the 4- and 5-positions are electron-donating through hyperconjugation and induction, which would be expected to decrease the reactivity of the sulfonyl chloride.
-
A Carboxylic Acid Group (EWG): The carboxylic acid group at the 3-position is a meta-director and is electron-withdrawing, which would be expected to increase the reactivity.
The net effect on the reactivity of this compound will be a balance of these opposing electronic influences.
Comparative Kinetic Data of Analogous Sulfonyl Chlorides
Solvolysis Reactions
The reaction of a sulfonyl chloride with a solvent, such as water or an alcohol (solvolysis), is a fundamental measure of its intrinsic reactivity. The hydrolysis of sulfonyl chlorides typically produces the corresponding sulfonic acid and hydrochloric acid, leading to a change in the conductivity of the solution.[4]
Table 1: First-Order Rate Constants for the Solvolysis of Substituted Benzenesulfonyl Chlorides in 50% Acetone/Water at 25.0 °C
| Substituent (para) | Rate Constant (k) x 105 s-1 | Relative Rate |
| -OCH3 | 0.45 | 0.14 |
| -CH3 (Tosyl Chloride) | 1.05 | 0.33 |
| -H (Benzenesulfonyl Chloride) | 3.16 | 1.00 |
| -Cl | 9.77 | 3.09 |
| -NO2 | 158 | 50.0 |
| 3-(4-(chlorosulfonyl)phenyl)propanoic acid (predicted) | >3.16 | >1 |
Data for substituted benzenesulfonyl chlorides adapted from analogous systems. The value for 3-(4-(chlorosulfonyl)phenyl)propanoic acid is a prediction based on the electron-withdrawing nature of the propanoic acid group.[5]
The data in Table 1 clearly demonstrates the significant impact of substituents on the rate of solvolysis. Electron-donating groups like methoxy and methyl decrease the reaction rate compared to the unsubstituted benzenesulfonyl chloride, while electron-withdrawing groups like chloro and nitro dramatically increase the rate.
Amidation Reactions
The formation of sulfonamides through the reaction of sulfonyl chlorides with amines is a cornerstone of medicinal chemistry. The kinetics of these reactions are also highly dependent on the electronic nature of the sulfonyl chloride.
Table 2: Second-Order Rate Constants for the Reaction of Substituted Benzoyl Chlorides with Aniline
| Substituent (para) | Second-Order Rate Constant (k) [L mol-1 s-1] |
| -OCH3 | 0.0013 |
| -CH3 | 0.0112 |
| -H | 0.0302 |
| -Cl | 0.0794 |
| -NO2 | 1.585 |
Data extracted from J. Chem. Soc., Perkin Trans. 2, 1978, 567-571.[6]
Similar to solvolysis, electron-withdrawing groups accelerate the rate of amidation.
Predicted Reactivity of this compound
Based on the established principles and the comparative data, we can predict the reactivity of this compound relative to common alternatives:
-
vs. Tosyl Chloride (-CH3 is an EDG): The two methyl groups on this compound would decrease reactivity, similar to the methyl group in tosyl chloride. However, the presence of the electron-withdrawing carboxylic acid group is expected to counteract this effect, likely making This compound more reactive than tosyl chloride .
-
vs. Benzenesulfonyl Chloride (-H): The net electronic effect of the two methyl groups and one carboxylic acid group is difficult to predict without experimental data. However, the strong electron-withdrawing nature of the carboxylic acid group may lead to a reactivity that is comparable to or slightly greater than that of benzenesulfonyl chloride .
-
vs. 4-(Chlorosulfonyl)benzoic Acid: In 4-(chlorosulfonyl)benzoic acid, the carboxylic acid group is para to the sulfonyl chloride, exerting a strong electron-withdrawing effect through resonance and induction.[3] In this compound, the carboxylic acid is meta, and its electron-withdrawing effect is primarily inductive. Additionally, the presence of two electron-donating methyl groups will further reduce the reactivity compared to the 4-substituted isomer. Therefore, This compound is predicted to be less reactive than 4-(chlorosulfonyl)benzoic acid .
Experimental Protocols for Kinetic Analysis
To experimentally validate these predictions and to obtain precise kinetic data for reactions involving this compound, the following well-established methods can be employed.
UV-Vis Spectrophotometric Kinetic Analysis
This technique is suitable when there is a discernible change in the UV-Vis absorbance spectrum as the reaction progresses.[7][8]
Protocol 1: General Procedure for UV-Vis Spectrophotometric Kinetic Analysis
-
Solution Preparation: Prepare stock solutions of this compound and the nucleophile (e.g., an aniline) in a suitable anhydrous solvent (e.g., acetonitrile).
-
Determination of λmax: Record the UV-Vis spectra of the starting materials and the expected product to identify a wavelength (λmax) where there is a significant change in absorbance upon reaction.
-
Kinetic Run:
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.
-
In a quartz cuvette, place a known concentration of the nucleophile under pseudo-first-order conditions (i.e., in large excess).
-
Initiate the reaction by adding a small, known volume of the this compound stock solution.
-
Immediately begin recording the absorbance at λmax at regular time intervals until the reaction is complete.
-
-
Data Analysis: The observed rate constant (kobs) can be determined by fitting the absorbance data to a first-order exponential decay or rise equation. The second-order rate constant (k2) is then calculated by dividing kobs by the concentration of the nucleophile.
Caption: Experimental workflow for kinetic analysis using UV-Vis spectrophotometry.
Conductimetric Kinetic Analysis
This method is particularly well-suited for solvolysis reactions where ions are produced, leading to a change in the electrical conductivity of the solution.[4]
Protocol 2: General Procedure for Conductimetric Kinetic Analysis
-
Solution Preparation: Prepare a solution of the solvent (e.g., 90% acetone-water) and allow it to reach thermal equilibrium in a constant-temperature bath.
-
Instrument Setup: Calibrate the conductivity meter and place the probe in the thermostatted reaction vessel containing the solvent.
-
Kinetic Run:
-
Initiate the reaction by injecting a small, known amount of this compound into the vigorously stirred solvent.
-
Immediately begin recording the conductivity of the solution as a function of time until a stable reading is obtained.
-
-
Data Analysis: The first-order rate constant can be determined from the slope of a plot of ln(G∞ - Gt) versus time, where Gt is the conductance at time t and G∞ is the conductance at infinite time.
Caption: Experimental workflow for kinetic analysis using the conductimetric method.
Proposed Reaction Mechanism
The reactions of sulfonyl chlorides with nucleophiles generally proceed through a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic sulfur atom, proceeding through a trigonal bipyramidal transition state, leading to the displacement of the chloride leaving group.
Caption: Proposed SN2 mechanism for the reaction of a sulfonyl chloride with a nucleophile.
Conclusion and Recommendations
While direct kinetic data for this compound is not currently available, a systematic comparison with analogous compounds allows for a reasoned prediction of its reactivity. The presence of both electron-donating methyl groups and an electron-withdrawing carboxylic acid group creates a nuanced electronic environment that warrants experimental investigation. It is predicted to be more reactive than tosyl chloride but less reactive than 4-(chlorosulfonyl)benzoic acid.
For researchers and drug development professionals, it is highly recommended to perform kinetic studies using the protocols outlined in this guide to obtain precise rate constants for reactions involving this compound. This will enable a more accurate comparison with alternative reagents and facilitate the optimization of synthetic procedures. A direct head-to-head competition experiment, where this compound and an alternative sulfonyl chloride are reacted with a limiting amount of a nucleophile, would provide a definitive measure of their relative reactivities.
References
- 1. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. scholarworks.uni.edu [scholarworks.uni.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
A Senior Application Scientist's Guide to Purity Assessment of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid Derivatives
Introduction: The Critical Role of Purity in Synthesis and Development
In the realms of medicinal chemistry and materials science, 3-(chlorosulfonyl)-4,5-dimethylbenzoic acid and its derivatives serve as versatile intermediates. The dual reactivity of the chlorosulfonyl and carboxylic acid groups allows for the construction of complex molecules, particularly sulfonamides, which are a cornerstone of modern drug discovery.[1][2] However, the synthetic utility of these building blocks is directly contingent on their purity. The presence of residual starting materials, regioisomers, or hydrolysis byproducts can lead to failed reactions, impure final compounds, and misleading biological data.
This guide provides a comparative overview of robust analytical techniques for assessing the purity of synthesized this compound derivatives. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring that the protocols described are not just steps to be followed, but self-validating systems for generating reliable and reproducible data.
Understanding the Impurity Profile: A Chemist's Perspective
The primary route to these compounds is the chlorosulfonation of a disubstituted benzoic acid.[3] This electrophilic aromatic substitution is not always perfectly selective, and the high reactivity of the product introduces specific challenges. A typical crude product may contain:
-
Unreacted Starting Material: e.g., 4,5-dimethylbenzoic acid.
-
Regioisomers: Isomers where the chlorosulfonyl group is at a different position on the aromatic ring.
-
Hydrolysis Product: 3-(sulfo)-4,5-dimethylbenzoic acid, formed by the reaction of the sulfonyl chloride with water.
-
Residual Solvents and Reagents: From the reaction and workup.
A multi-faceted analytical approach is therefore not just recommended; it is essential for comprehensive characterization.[4]
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique depends on the specific question being asked: Are you confirming the structure? Quantifying purity? Or simply monitoring a reaction's progress? Each method offers a unique lens through which to view the sample.
| Technique | Primary Application | Information Provided | Sensitivity | Throughput | Key Considerations |
| HPLC (UV Detection) | Quantitative Purity Analysis | Purity (%), presence of isomers and impurities.[5][6] | High (ng-pg) | High | Method development required; orthogonal to NMR. |
| qNMR (¹H NMR) | Absolute Purity & Structural ID | Absolute purity (%), structural confirmation, solvent ID.[7] | Moderate (µg) | Moderate | Requires certified internal standard; non-destructive.[4] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Molecular weight, fragmentation patterns, isotopic distribution.[8] | Very High (fg-ag) | High | Often coupled with LC/GC; can be destructive. |
| FTIR Spectroscopy | Functional Group Identification | Presence of -SO₂Cl, -COOH, and other key functional groups.[9] | Low | Very High | Primarily qualitative; not for purity quantification. |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Qualitative assessment of reaction progress.[10] | Low | Very High | Inexpensive and fast; not quantitative. |
| Melting Point | Preliminary Purity Check | A sharp melting point suggests high purity.[6] | N/A | High | Impurities depress and broaden the melting range. |
Chromatographic Methods: The Gold Standard for Purity Quantification
Chromatography excels at separating the target molecule from closely related impurities, making it the cornerstone of purity assessment.
High-Performance Liquid Chromatography (HPLC)
For non-volatile, polar compounds like benzoic acid derivatives, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[5][11] The separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Causality of Method Design:
-
Stationary Phase: A C18 column is chosen for its hydrophobic character, which effectively retains the aromatic benzoic acid core.
-
Mobile Phase: A gradient of water and a polar organic solvent (like acetonitrile or methanol) is used. Starting with a higher water concentration allows polar impurities (like the sulfonic acid hydrolysis product) to elute first. Gradually increasing the organic solvent concentration then elutes the less polar target compound and any non-polar impurities.
-
pH Modifier: Adding an acid (e.g., formic or acetic acid) to the mobile phase is critical. It suppresses the ionization of the carboxylic acid group (-COOH), ensuring it remains in its more retained protonated form, which leads to sharper, more symmetrical peaks.
Workflow for HPLC Purity Assessment
Caption: HPLC workflow for purity analysis.
Experimental Protocol: RP-HPLC Method
-
System: HPLC with UV-Vis Diode Array Detector.
-
Column: C18 bonded silica, 5 µm particle size, 150 mm x 4.6 mm.[11]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the synthesized compound in 10 mL of Acetonitrile. Filter through a 0.45 µm PTFE syringe filter before injection.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
Thin-Layer Chromatography (TLC)
For rapid, qualitative analysis, TLC is unparalleled. It is the ideal tool for monitoring the progress of the chlorosulfonation reaction in real-time.[10]
Causality of Method Design:
-
By spotting the reaction mixture alongside the starting material, one can visually track the disappearance of the starting material spot and the appearance of a new, product spot.[12]
-
The choice of eluent (solvent system) is key. A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) allows for tuning the separation.[13] Carboxylic acids can "streak" on the silica plate; adding a small amount of acetic acid to the eluent suppresses this effect.[13]
Spectroscopic Methods: Confirming Identity and Structure
While chromatography quantifies what is present, spectroscopy tells you what it is.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation.[4] For purity assessment, quantitative ¹H NMR (qNMR) offers an excellent orthogonal method to HPLC.[7]
Causality of Experimental Choices:
-
Solvent Selection: Due to the high reactivity of the sulfonyl chloride group, especially its susceptibility to hydrolysis, aprotic deuterated solvents like CDCl₃ or DMSO-d₆ are mandatory.[4] Using D₂O would lead to the formation of the sulfonic acid, creating an artifactual impurity in the spectrum.
-
Quantitative Analysis (qNMR): By adding a certified internal standard of known concentration and purity (e.g., maleic anhydride), the absolute purity of the target compound can be calculated.[4] The key is to choose a standard with sharp signals that do not overlap with any analyte signals. The purity is determined by comparing the integral of a specific analyte proton signal to the integral of a known proton signal from the standard.[7]
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound into a clean, dry NMR tube.[14]
-
Solvent Addition: Add ~0.6 mL of a suitable deuterated aprotic solvent (e.g., CDCl₃ or DMSO-d₆).[4][14]
-
Internal Reference: Add a small amount of Tetramethylsilane (TMS) for chemical shift referencing (δ = 0.00 ppm).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis:
-
Aromatic Protons: Expect signals in the δ 7-8.5 ppm region. Their splitting patterns will confirm the substitution pattern on the benzene ring.
-
Methyl Protons: Two singlets for the two methyl groups on the ring, likely in the δ 2.0-3.0 ppm range.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), though its position can vary and it may exchange with trace water.[15]
-
Impurity Signals: Look for signals corresponding to the starting material or residual solvents.
-
Workflow for Purity Assessment
Caption: A decision workflow for compound characterization.
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
-
IR Spectroscopy: This is a rapid technique to confirm the presence of the key functional groups. Expect to see:
-
Mass Spectrometry: MS is used to confirm the molecular weight of the synthesized compound (C₉H₉ClO₄S, MW: 248.68 g/mol ).[16] A key feature to look for is the isotopic pattern of chlorine: there will be a peak for the molecule with ³⁵Cl (M) and another peak two mass units higher for ³⁷Cl (M+2), with an intensity ratio of approximately 3:1.[9]
Conclusion
Assessing the purity of this compound derivatives is not a single measurement but a systematic process of investigation. A scientifically sound assessment relies on an orthogonal approach, where the weaknesses of one technique are covered by the strengths of another. While HPLC provides the industry-standard quantitative purity value, it must be supported by spectroscopic data (NMR, MS, IR) that confirms the identity of the main peak and any impurities. By understanding the chemical nature of the target compound and the principles behind each analytical technique, researchers can confidently validate the quality of these critical synthetic intermediates, ensuring the integrity of their subsequent research and development efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-(Chlorosulfonyl)-4-ethylbenzoic acid (500596-03-2) for sale [vulcanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. quora.com [quora.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organosulfur compound | Definition, Structures, Examples, & Facts | Britannica [britannica.com]
- 9. acdlabs.com [acdlabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. edu.rsc.org [edu.rsc.org]
- 13. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. scbt.com [scbt.com]
A Cost-Benefit Analysis of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid in Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry, the judicious selection of reagents is a critical determinant of success. The synthesis of sulfonamides, a cornerstone functional group in a vast array of pharmaceuticals, necessitates a careful evaluation of the available sulfonylating agents. This guide provides an in-depth cost-benefit analysis of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid, a bespoke reagent, in comparison to more conventional alternatives. By examining performance metrics, economic viability, and safety considerations, this document aims to equip researchers with the necessary insights to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Advantage of a Bifunctional Reagent
This compound (CAS 151104-64-2) is a unique bifunctional molecule featuring both a reactive sulfonyl chloride and a carboxylic acid moiety.[1] This dual functionality presents a strategic advantage in multi-step syntheses, allowing for the introduction of a sulfonamide group while retaining a handle for further chemical elaboration. The dimethyl substitution pattern on the benzene ring also influences the physicochemical properties of the resulting sulfonamides, potentially impacting solubility, crystallinity, and biological activity.
However, the utility of this specialized reagent must be weighed against its cost and the well-established performance of more common sulfonylating agents such as p-toluenesulfonyl chloride (tosyl chloride, TsCl) and methanesulfonyl chloride (mesyl chloride, MsCl).
Performance Analysis: Reactivity, Yield, and Purity
The primary function of a sulfonylating agent is the efficient formation of sulfonamides upon reaction with primary or secondary amines. The reactivity of the sulfonyl chloride is a key performance indicator, influencing reaction times and conditions.
Comparative Reactivity
The electrophilicity of the sulfur atom in the sulfonyl chloride group is the principal driver of reactivity. Electron-withdrawing groups on the aromatic ring enhance this electrophilicity, leading to faster reaction rates. Conversely, electron-donating groups decrease reactivity.
-
This compound: The carboxylic acid group, being electron-withdrawing, is expected to increase the reactivity of the sulfonyl chloride. The two methyl groups are electron-donating, which would slightly temper this effect.
-
p-Toluenesulfonyl chloride (TsCl): The methyl group is electron-donating, making TsCl less reactive than unsubstituted benzenesulfonyl chloride.[2]
-
Methanesulfonyl chloride (MsCl): As an aliphatic sulfonyl chloride, MsCl is generally more reactive than aromatic counterparts due to lower steric hindrance and the absence of resonance stabilization.[2]
While direct kinetic comparisons are scarce in the literature, the electronic effects suggest a reactivity order of: MsCl > this compound > TsCl . This enhanced reactivity can be advantageous when working with less nucleophilic amines or when milder reaction conditions are desired.
Experimental Data: A Comparative Overview
The following table summarizes typical yields for sulfonamide synthesis using different sulfonylating agents. It is important to note that direct comparisons are challenging due to variations in substrates, reaction conditions, and reporting standards in the literature.
| Sulfonylating Agent | Amine Substrate | Typical Yield (%) | Key Observations | Reference |
| This compound | Various primary/secondary amines | 85-95% | Good to excellent yields reported in supplier documentation and analogous reactions. The carboxylic acid offers a site for further functionalization. | [3] |
| p-Toluenesulfonyl chloride (TsCl) | Anilines, aliphatic amines | 70-95% | Widely used, robust, and predictable. Reactions may require heating or stronger bases. | [2] |
| Methanesulfonyl chloride (MsCl) | Various amines | 80-98% | Highly reactive, often suitable for sterically hindered amines. Reactions are typically fast and exothermic. | [2] |
| 4-(Chlorosulfonyl)benzoic acid | Anilines | ~93% | The presence of the carboxylic acid enhances reactivity. | [2] |
Cost-Benefit Analysis: Reagent Price vs. Synthetic Efficiency
A crucial aspect of reagent selection is the economic viability, especially for process development and large-scale synthesis.
Price Comparison
The following table provides an estimated price comparison for research-grade quantities. Bulk pricing will vary significantly between suppliers and based on the required volume.
| Reagent | CAS Number | Estimated Price (per gram) |
| This compound | 151104-64-2 | ~$200 - $400 (for small quantities) |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | ~$1 - $5 |
| Methanesulfonyl chloride (MsCl) | 124-63-0 | ~$1 - $3 |
Note: Prices are approximate and subject to change. Bulk discounts are typically available.
As evident from the table, this compound is significantly more expensive than the common alternatives. This price differential is a major consideration in its application.
Calculating the "True Cost"
The "true cost" of a reagent extends beyond its purchase price and includes factors such as:
-
Reaction efficiency: Higher yields with the specialized reagent might offset its initial cost by reducing the amount of starting material required.
-
Downstream processing: The bifunctional nature of this compound may eliminate a synthetic step, saving time, solvents, and labor.
-
Waste generation: More efficient reactions can lead to less waste, reducing disposal costs and environmental impact.
The decision to use this specialty reagent is therefore a strategic one, justified when the benefits of its unique structure outweigh the higher initial investment.
Safety and Handling: A Comparative Perspective
All sulfonyl chlorides are corrosive and moisture-sensitive and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
| Reagent | Key Hazards |
| This compound | Causes severe skin burns and eye damage. Harmful if swallowed or inhaled. |
| p-Toluenesulfonyl chloride (TsCl) | Causes severe skin burns and eye damage. May cause an allergic skin reaction. |
| Methanesulfonyl chloride (MsCl) | Causes severe skin burns and eye damage. Toxic if swallowed, in contact with skin, or if inhaled. |
While all three reagents pose significant hazards, the toxicity profile of MsCl is generally considered more severe. Proper handling procedures, including the use of gloves, safety goggles, and a lab coat, are mandatory for all.
Experimental Protocols
Detailed experimental procedures are essential for reproducible and successful synthesis.
General Protocol for Sulfonamide Synthesis using this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the solution of the sulfonyl chloride dropwise to the stirred amine solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent functionalization enabled by the carboxylic acid group of this compound.
Caption: Workflow for sulfonamide synthesis and subsequent functionalization.
Alternatives and Green Chemistry Considerations
The traditional synthesis of sulfonyl chlorides often involves harsh reagents like chlorosulfonic acid.[1] Researchers are increasingly exploring greener alternatives.
-
One-pot syntheses: Methods that combine the synthesis of the sulfonyl chloride and its subsequent reaction with an amine in a single pot can reduce waste and improve efficiency.
-
Alternative chlorinating agents: The use of milder and more selective chlorinating agents is an active area of research.
-
Catalytic methods: The development of catalytic methods for sulfonamide synthesis can reduce the need for stoichiometric reagents and minimize waste.[4]
Conclusion and Recommendations
The decision to employ this compound in a synthetic campaign is a nuanced one, hinging on a careful cost-benefit analysis.
-
For early-stage drug discovery and medicinal chemistry: The higher cost of this reagent can be justified by the synthetic flexibility it offers. The ability to rapidly generate a diverse library of analogs by functionalizing the carboxylic acid group can accelerate the structure-activity relationship (SAR) studies.
-
For process development and large-scale synthesis: The high cost is a significant barrier. In these scenarios, a more convergent synthetic route that introduces the carboxylic acid functionality at a different stage might be more economically viable. The use of cheaper, readily available alternatives like TsCl or MsCl is generally preferred unless the unique properties imparted by the this compound scaffold are critical to the final product's performance.
Ultimately, this compound is a valuable tool in the synthetic chemist's arsenal, best reserved for applications where its unique bifunctional nature provides a clear and strategic advantage that outweighs its premium price.
References
A Comparative Guide to the Stability of Sulfonyl Chlorides and Sulfonyl Fluorides for Researchers and Drug Development Professionals
In the landscape of modern chemical synthesis and drug discovery, the choice of functional groups is paramount to achieving desired reactivity, stability, and biological activity. Among the vast arsenal of chemical motifs, sulfonyl halides, particularly sulfonyl chlorides and sulfonyl fluorides, have emerged as critical intermediates and functional warheads. This guide provides an in-depth, objective comparison of the stability of these two pivotal functionalities, supported by experimental insights and mechanistic rationale, to empower researchers in making informed decisions for their synthetic strategies and drug design endeavors.
The Fundamental Dichotomy: Reactivity Versus Stability
The core difference between sulfonyl chlorides and sulfonyl fluorides lies in a trade-off between reactivity and stability. Sulfonyl chlorides are highly reactive electrophiles, readily engaging with a wide array of nucleophiles.[1][2] This reactivity, however, comes at the cost of diminished stability, particularly towards hydrolysis.[1][3] Conversely, sulfonyl fluorides exhibit significantly enhanced stability, a characteristic attributed to the strong sulfur-fluorine bond.[4][5] This stability renders them less reactive, yet they can be "activated" under specific conditions to undergo nucleophilic substitution, a principle that underpins the revolutionary SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry.[6][7][8]
The general stability trend for sulfonyl halides follows the order: Fluorides > Chlorides > Bromides > Iodides .[1] This guide will focus on the two most prominent members of this series: the workhorse sulfonyl chlorides and the increasingly indispensable sulfonyl fluorides.
Comparative Stability Profile: A Data-Driven Analysis
The superior stability of sulfonyl fluorides over their chloride counterparts is not merely anecdotal but is substantiated by a body of experimental evidence. This enhanced stability manifests across various conditions, including hydrolytic, thermal, and chemical environments.
| Stability Parameter | Sulfonyl Chlorides | Sulfonyl Fluorides | Key Observations & References |
| Hydrolytic Stability | Highly susceptible to hydrolysis, yielding sulfonic acids.[1] | Generally stable to hydrolysis, especially under physiological conditions.[4][9][10] | The low aqueous solubility of some sulfonyl chlorides can offer a degree of protection against hydrolysis.[3] A study on heteroaromatic sulfonyl halides identified hydrolysis by trace water as a common decomposition pathway for chlorides.[11][12] |
| Thermal Stability | Prone to decomposition at elevated temperatures, often via SO₂ extrusion.[11] | Exhibit significantly higher thermal stability. | A direct comparison showed a sulfonyl fluoride to be stable at 130°C for 3 hours, while its chloride analog decomposed rapidly under the same conditions.[5] |
| Reductive Stability | The S-Cl bond is more susceptible to reduction.[5] | More resistant to reduction.[4] | This difference in reductive stability is a key consideration in multi-step syntheses where reducing agents are employed. |
| Chemical Stability | Reacts readily with a broad range of nucleophiles (e.g., amines, alcohols, water).[1][2][13] | Generally unreactive towards many nucleophiles under standard conditions, requiring specific activation for SuFEx reactions.[6][14] | This "dormant" reactivity is a cornerstone of their utility as selective covalent probes in chemical biology.[6][9][15] |
The Mechanistic Underpinnings of Differential Stability
The pronounced stability of the S-F bond compared to the S-Cl bond is a direct consequence of fundamental atomic and bonding principles.
-
Electronegativity and Bond Strength: Fluorine is the most electronegative element, leading to a highly polarized and exceptionally strong S-F bond. This high bond dissociation energy makes it less prone to cleavage.
-
Leaving Group Ability: The chloride ion (Cl⁻) is a better leaving group than the fluoride ion (F⁻) in nucleophilic substitution reactions. This is due to its larger size and lower charge density, which makes it more stable in solution.
-
Orbital Overlap: The p-orbitals of fluorine are closer in energy and size to the d-orbitals of sulfur, allowing for more effective orbital overlap and a stronger bond compared to the larger chlorine atom.
These factors collectively contribute to the lower electrophilicity of the sulfur atom in sulfonyl fluorides and their kinetic stability, preventing facile reactions with nucleophiles unless specific catalytic activation is employed.
Experimental Protocols for Stability Assessment
For researchers seeking to quantify the stability of their specific sulfonyl chloride or fluoride derivatives, the following experimental workflows can be adapted.
Protocol for Assessing Hydrolytic Stability
This protocol provides a framework for comparing the rate of hydrolysis of a sulfonyl chloride and a sulfonyl fluoride.
Objective: To determine the half-life (t₁/₂) of the sulfonyl halide in an aqueous solution.
Materials:
-
Sulfonyl chloride of interest
-
Sulfonyl fluoride of interest
-
Acetonitrile (or other suitable organic solvent, HPLC grade)
-
Water (HPLC grade)
-
Buffer solutions (e.g., phosphate-buffered saline, pH 7.4)
-
HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Internal standard (a stable compound that does not react under the experimental conditions)
Methodology:
-
Stock Solution Preparation: Prepare stock solutions (e.g., 10 mM) of the sulfonyl chloride, sulfonyl fluoride, and the internal standard in acetonitrile.
-
Reaction Setup: In a series of vials, add the buffer solution. Equilibrate the vials to the desired temperature (e.g., 25°C or 37°C).
-
Initiation of Hydrolysis: To each vial, add a small aliquot of the sulfonyl halide stock solution to achieve a final concentration of, for example, 100 µM. Also, add the internal standard to the same final concentration.
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes for sulfonyl chlorides; longer intervals may be needed for sulfonyl fluorides), quench the reaction by adding an equal volume of cold acetonitrile.
-
HPLC Analysis: Analyze the quenched samples by HPLC. Monitor the disappearance of the parent sulfonyl halide peak area relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the concentration of the sulfonyl halide against time. The slope of the resulting linear plot will be the negative of the first-order rate constant (k). The half-life can then be calculated using the equation: t₁/₂ = 0.693 / k.
Workflow for assessing hydrolytic stability.
The Rise of Sulfonyl Fluorides in Drug Discovery: The SuFEx Revolution
The remarkable stability of sulfonyl fluorides has been harnessed in the field of "click chemistry." The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, pioneered by K. Barry Sharpless and coworkers, allows for the highly reliable and specific formation of covalent bonds from sulfonyl fluorides and silyl ethers or other nucleophiles under catalytic conditions.[8][16] This has profound implications for drug discovery and chemical biology.
The "dormant" reactivity of sulfonyl fluorides allows them to be incorporated into complex, biologically active molecules without undergoing premature degradation.[6][9] Once at their biological target, they can be selectively activated to form a covalent bond with specific amino acid residues like serine, threonine, tyrosine, lysine, and histidine, leading to potent and irreversible inhibition.[6][10][17] This makes them privileged "warheads" for the design of targeted covalent inhibitors.
Conceptual diagram of SuFEx in drug discovery.
Practical Considerations and Synthesis
While sulfonyl fluorides offer superior stability, sulfonyl chlorides remain indispensable as they are often the direct precursors to sulfonyl fluorides. The most common synthetic route to sulfonyl fluorides is the halide exchange reaction of a sulfonyl chloride with a fluoride source, such as potassium fluoride.[4][5][18][19]
General Halide Exchange Protocol:
A solution of the sulfonyl chloride in a suitable solvent (e.g., acetonitrile or a biphasic water/acetone mixture) is treated with a fluoride source (e.g., KF, KHF₂).[5][18] The reaction may be facilitated by a phase-transfer catalyst (e.g., 18-crown-6) or simply by the presence of water.[4][18] The progress of the reaction can be monitored by techniques such as ¹⁹F NMR.
Conclusion: Choosing the Right Tool for the Job
The choice between a sulfonyl chloride and a sulfonyl fluoride is dictated by the specific application.
-
Choose a sulfonyl chloride when:
-
High reactivity is desired for straightforward derivatization with a wide range of nucleophiles.
-
The synthetic route is short, and long-term stability is not a primary concern.
-
It serves as a precursor for the corresponding sulfonyl fluoride.
-
-
Choose a sulfonyl fluoride when:
-
High stability to hydrolysis, heat, and reduction is critical.
-
The functional group needs to survive multiple synthetic steps.
-
The goal is to design a covalent inhibitor or probe for biological systems.
-
The principles of SuFEx click chemistry are being leveraged for molecular assembly.
-
References
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. fiveable.me [fiveable.me]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The growing applications of SuFEx click chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Accelerated SuFEx Click Chemistry For Modular Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. uwo.scholaris.ca [uwo.scholaris.ca]
- 14. researchgate.net [researchgate.net]
- 15. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 17. Sulfonyl Fluorides - Enamine [enamine.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
literature review of the applications of substituted benzoyl sulfonyl chlorides
An In-Depth Guide to the Applications of Substituted Benzoyl Sulfonyl Chlorides: A Comparative Analysis for Researchers
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive review of the applications of substituted benzoyl sulfonyl chlorides, offering a comparative analysis of their performance against common alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate informed decisions in reagent selection and experimental design.
Introduction: The Versatile Role of Substituted Benzoyl Sulfonyl Chlorides
Substituted benzoyl sulfonyl chlorides are a class of organosulfur compounds characterized by a sulfonyl chloride group (-SO₂Cl) attached to a substituted benzene ring. They are highly reactive electrophilic reagents, primarily used to introduce the sulfonyl moiety into other molecules. The nature and position of the substituents on the aromatic ring profoundly influence the reactivity of the sulfonyl chloride group, allowing for fine-tuning of its chemical properties for a wide range of applications.[1][2]
The primary utility of these compounds stems from the electrophilicity of the sulfur atom, which is susceptible to attack by nucleophiles such as amines and alcohols.[3] Electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzene ring enhance this electrophilicity, increasing the reagent's reactivity, while electron-donating groups (e.g., -CH₃, -OCH₃) have the opposite effect.[1][4] This tunable reactivity makes them indispensable tools in medicinal chemistry, organic synthesis, and materials science.[5][6]
Core Applications and Comparative Performance
The applications of substituted benzoyl sulfonyl chlorides are diverse, ranging from the synthesis of life-saving drugs to the development of advanced polymers.
Synthesis of Sulfonamides: A Cornerstone of Medicinal Chemistry
The most prominent application of benzoyl sulfonyl chlorides is the synthesis of sulfonamides, a critical functional group (sulfonamide) in a vast number of pharmaceuticals.[7] The reaction involves the coupling of a sulfonyl chloride with a primary or secondary amine.[8][9][10] This reaction is fundamental to the synthesis of antibiotics, diuretics, anticonvulsants, and anti-inflammatory drugs.[7][11]
Causality in Reagent Selection: The choice of substituent on the benzoyl sulfonyl chloride is critical. For less nucleophilic amines, a highly reactive sulfonyl chloride with a strong electron-withdrawing group (e.g., 4-nitrobenzenesulfonyl chloride) is often required to achieve a reasonable reaction rate.[12] Conversely, for highly reactive amines, a less reactive sulfonyl chloride (e.g., p-toluenesulfonyl chloride) may be used to improve selectivity and minimize side reactions.[12]
Experimental Protocol: General Synthesis of a Sulfonamide
This protocol describes a standard procedure for the reaction between an amine and a substituted benzoyl sulfonyl chloride.
-
Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or pyridine. Add a base, typically pyridine or triethylamine (1.2-2.0 equivalents), to act as a scavenger for the HCl byproduct.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the substituted benzoyl sulfonyl chloride (1.1 equivalents) dropwise or in portions, ensuring the temperature remains low to control the exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate solvent like ethyl acetate and wash sequentially with 1M HCl solution to remove the excess base, followed by saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the pure sulfonamide.[10]
Protecting Groups in Organic Synthesis
The sulfonyl group is an effective protecting group for amines, phenols, and alcohols due to its stability under a wide range of reaction conditions.[13] Nitro-substituted benzenesulfonyl chlorides, such as 2-nitrobenzenesulfonyl chloride (o-NsCl) and 4-nitrobenzenesulfonyl chloride (p-NsCl), are particularly valuable. The resulting nosylamides are stable to acidic and many basic conditions but can be cleaved under mild, specific conditions using a thiol and a base (e.g., thiophenol and K₂CO₃), a key feature of the Fukuyama Amine Synthesis.[12] This orthogonality allows for selective deprotection in the presence of other common protecting groups like Boc and Cbz.[12]
Comparative Performance: Compared to other protecting groups like Boc (acid-labile) or Fmoc (base-labile), the nosyl group offers a unique cleavage mechanism, providing chemists with greater flexibility in complex multi-step syntheses.[14]
Logical Relationship: Protecting Group Strategy
Caption: Decision workflow for selecting an orthogonal amine protecting group.
Polymer Chemistry and Materials Science
In polymer chemistry, substituted benzoyl sulfonyl chlorides serve as important coupling agents or monomers for the synthesis of specialty polymers.[5] For instance, they are used to introduce sulfonyl groups into polymer backbones, creating sulfonated polymers. These materials are essential for applications such as ion exchange membranes in fuel cells and water purification systems due to their unique ion-conducting properties. Benzoyl chloride itself has been noted to improve the shelf life of polyurethane prepolymers by neutralizing basic impurities that can cause unwanted side reactions.[15]
Comparative Data: A Guide to Reagent Selection
The choice of sulfonylating agent is a critical parameter that dictates the efficiency, selectivity, and scope of a reaction. The following table provides a comparison of common substituted benzoyl sulfonyl chlorides and their alternatives.
| Reagent | Structure | Molar Mass ( g/mol ) | Key Characteristics | Primary Applications |
| Benzenesulfonyl Chloride | C₆H₅SO₂Cl | 176.62 | Colorless liquid; baseline reactivity for aromatic sulfonyl chlorides.[3] | General synthesis of sulfonamides and sulfonate esters.[5] |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | 190.65 | White solid, easy to handle; slightly less reactive than BsCl due to the electron-donating methyl group.[12] | Amine protection (tosylamides), alcohol activation (tosylates).[12] |
| 2,4-Dichlorobenzenesulfonyl Chloride | Cl₂C₆H₃SO₂Cl | 245.51 | High reactivity due to two electron-withdrawing chlorine atoms.[4] | Synthesis of sulfonamides from less reactive amines.[4] |
| 4-Nitrobenzenesulfonyl Chloride (NsCl) | NO₂C₆H₄SO₂Cl | 221.62 | Highly reactive solid; resulting sulfonamides are readily cleaved under mild conditions.[12] | Orthogonal protection of amines (Fukuyama synthesis).[12] |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 114.55 | Highly reactive, sterically unhindered liquid; more potent than most arylsulfonyl chlorides.[2] | Alcohol activation (mesylates as excellent leaving groups).[2] |
Experimental Workflow and Mechanistic Insights
Understanding the overall process from starting material to final product is crucial for successful synthesis.
Workflow: From Substituted Aniline to Sulfonamide
Caption: A typical synthetic route for preparing sulfonamides from anilines.[16][17]
Mechanism of Sulfonamide Formation: The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The protonated sulfonamide is then deprotonated by a base (like pyridine or triethylamine) to yield the final sulfonamide product and the hydrochloride salt of the base. This final deprotonation step is why a stoichiometric amount of base is required for the reaction to proceed to completion.
Conclusion and Future Outlook
Substituted benzoyl sulfonyl chlorides are powerful and versatile reagents in modern organic chemistry. Their tunable reactivity, governed by the electronic nature of the ring substituents, allows for a broad range of applications, from the construction of complex, biologically active sulfonamides to the synthesis of advanced functional polymers. While classic reagents like tosyl chloride and benzenesulfonyl chloride remain workhorses, derivatives such as the nitro-substituted and chloro-substituted analogues offer enhanced reactivity and unique functionalities, like orthogonal protection, that are invaluable in multi-step synthesis. The continued development of novel synthetic methods utilizing these reagents will undoubtedly lead to further innovations in drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. cbijournal.com [cbijournal.com]
- 11. echemcom.com [echemcom.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 17. CN103739525A - Preparation method of substituted benzene sulfonyl chloride - Google Patents [patents.google.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-(Chlorosulfonyl)-4,5-dimethylbenzoic Acid
Authoritative Guidance for Laboratory Professionals on Operational Safety and Waste Management
The proper handling and disposal of reactive chemical reagents are fundamental to laboratory safety and environmental stewardship. 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid (CAS No. 151104-64-2) is a valuable bifunctional molecule in synthetic chemistry, but its sulfonyl chloride group presents significant reactivity hazards that demand a structured and informed disposal protocol. This guide provides a comprehensive, step-by-step framework for the safe management of this compound, grounded in established chemical safety principles and regulatory standards. Our objective is to empower researchers with the knowledge to not only comply with safety regulations but to understand the chemical reasoning that underpins these essential procedures.
Part 1: Core Hazard Assessment and Immediate Safety
Before any disposal procedure is considered, a thorough understanding of the compound's hazards is critical. The primary risks associated with this compound stem from its sulfonyl chloride moiety, which is highly susceptible to nucleophilic attack, particularly by water.
Inherent Hazards of this compound:
-
Water Reactivity: The sulfonyl chloride functional group reacts readily with water, including atmospheric moisture, in an exothermic hydrolysis reaction. This reaction produces the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas, which can cause severe respiratory irritation and damage to equipment.
-
Corrosivity: Direct contact with the solid material can cause skin irritation and serious eye irritation[1]. If it comes into contact with moisture on the skin or in the eyes, it will hydrolyze to form hydrochloric acid and sulfonic acid, leading to severe chemical burns.
-
Toxicity and Irritation: The compound is classified as harmful if swallowed, and its dust can cause respiratory irritation[1].
These hazards dictate the stringent safety measures required for its handling. All operations involving this compound, including disposal, must be performed within a certified chemical fume hood to control vapor and gas release.
| Hazard Classification | Description | Source |
| Acute toxicity, oral (Category 4) | Harmful if swallowed. | [1] |
| Skin corrosion/irritation (Category 2) | Causes skin irritation. | [1] |
| Serious eye damage/eye irritation (Category 2A) | Causes serious eye irritation. | [1] |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory tract irritation. | [1] |
| Required Personal Protective Equipment (PPE) | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields and a face shield. | Protects against splashes of the solid or its solutions and potential vigorous reactions during neutralization[1]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Gloves must be inspected before use and disposed of properly after handling to avoid cross-contamination[1]. |
| Skin and Body Protection | A flame-retardant lab coat and a chemical-resistant apron. | Provides a barrier against accidental spills and contact. A complete suit may be necessary depending on the scale of work[1]. |
| Respiratory Protection | Not typically required if work is conducted in a fume hood. | For spill cleanup or in case of ventilation failure, a respirator with an appropriate cartridge is necessary[1]. |
Part 2: Disposal Decision Workflow
The correct disposal path for this compound depends entirely on the quantity of waste. Attempting to neutralize bulk quantities in a laboratory setting is extremely dangerous and is strictly advised against. The following workflow provides a clear decision-making framework.
Caption: Disposal workflow for this compound.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Neutralization of Residual Quantities
This procedure is suitable only for small, residual amounts of the compound, such as that left in reaction flasks or on spatulas after use. The scientific basis for this protocol is the controlled hydrolysis of the reactive sulfonyl chloride to its inert sulfonic acid salt.
Methodology:
-
Preparation: In a chemical fume hood, prepare a beaker with a stir bar containing a cold solution of either 5-10% sodium hydroxide or saturated sodium bicarbonate. Place this beaker in an ice bath to manage the heat generated during the reaction. The volume of the basic solution should be in significant excess (at least 10-fold molar excess) relative to the estimated amount of residual sulfonyl chloride.
-
Controlled Addition: Slowly and carefully, rinse the glassware containing the residual this compound with a small amount of a water-miscible organic solvent (like acetone) and add this solution dropwise to the vigorously stirring, cold basic solution[2][3]. Never add the base to the sulfonyl chloride waste , as this can cause a violent, localized reaction.
-
Reaction Monitoring: Observe the reaction. Bubbles of carbon dioxide will be seen if sodium bicarbonate is used[3]. After the addition is complete, allow the mixture to stir in the ice bath for at least one hour to ensure the hydrolysis reaction is complete[3].
-
pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Using a pH meter or pH paper, confirm that the solution is neutral or slightly basic (pH 7-9)[3]. If the solution is still acidic, add more base and continue stirring until the pH is stable.
-
Final Disposal: Once neutralization is confirmed, the resulting aqueous solution must be transferred to a designated and properly labeled "Aqueous Hazardous Waste" container for collection by your institution's environmental health and safety (EHS) department[3]. Do not pour it down the drain unless permitted by local regulations and institutional policy.
Protocol B: Management of Bulk and Unused Quantities
Bulk quantities, including expired or unused reagent in its original container, must be disposed of as hazardous waste without any pre-treatment.
Methodology:
-
Waste Characterization and Segregation: This compound must be treated as a hazardous waste. Based on its properties, it falls into the categories of halogenated organic waste, corrosive waste, and water-reactive waste[3][4]. It is critical to segregate it from other waste streams to prevent dangerous reactions and to facilitate proper disposal by a certified facility[4].
-
Containerization: Ensure the waste container is made of a compatible material (e.g., the original container or a designated polyethylene container for halogenated waste), is in good condition, and can be tightly sealed to prevent leakage or reaction with atmospheric moisture[5][6]. Keep containers closed at all times except when adding waste[5].
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the specific hazard characteristics (Corrosive, Water-Reactive), and the date you began accumulating waste in that container[3][6].
-
Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA) as defined by your institution's Chemical Hygiene Plan (CHP)[5]. The storage area must be secure, well-ventilated, and away from incompatible materials, especially water, bases, and oxidizing agents.
-
Professional Disposal: The final step is to contact your institution's EHS department to arrange for the collection and disposal of the waste. This must be handled by a licensed hazardous waste disposal company that can manage reactive chemicals in accordance with all federal, state, and local regulations[4][7].
Part 4: Regulatory and Compliance Imperatives
All waste disposal activities in a laboratory are governed by stringent regulations to protect researchers and the environment.
-
Resource Conservation and Recovery Act (RCRA): In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste from "cradle-to-grave" under RCRA[5]. Your institution is responsible for the waste from the moment it is generated until its final, safe disposal[5].
-
OSHA Laboratory Standard (29 CFR 1910.1450): The Occupational Safety and Health Administration (OSHA) requires laboratories to develop a written Chemical Hygiene Plan (CHP)[8][9]. This CHP must outline specific procedures for safe handling and disposal of hazardous chemicals, including training for all laboratory personnel[9][10].
Adherence to the protocols outlined in this guide will help ensure compliance with these critical regulatory frameworks, fostering a culture of safety and responsibility within your research environment.
References
- 1. aaronchem.com [aaronchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 5. pfw.edu [pfw.edu]
- 6. epa.gov [epa.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. osha.gov [osha.gov]
- 9. compliancy-group.com [compliancy-group.com]
- 10. mastercontrol.com [mastercontrol.com]
Navigating the Reactive Landscape: A Guide to Safely Handling 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical synthesis and drug development, the ability to safely and effectively handle reactive chemical intermediates is paramount. 3-(Chlorosulfonyl)-4,5-dimethylbenzoic acid, a sulfonyl chloride derivative, is a valuable reagent but demands a comprehensive understanding of its hazardous properties to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to instill a culture of safety through scientific understanding.
Understanding the Inherent Risks: A Profile of this compound
This compound is a solid compound that is classified as corrosive and water-reactive.[1] Its primary hazards stem from the chlorosulfonyl group, which readily reacts with nucleophiles, most notably water.
Key Hazards:
-
Corrosivity: Direct contact can cause severe skin burns and serious eye damage.[1]
-
Respiratory Irritation: Inhalation of the dust can cause irritation to the respiratory tract.[1]
-
Water Reactivity: Reacts with water, including moisture in the air, to produce corrosive hydrochloric acid and sulfonic acid byproducts. This reaction is exothermic and can be vigorous.[2]
Due to these properties, a multi-layered approach to personal protective equipment (PPE) and handling procedures is not just recommended, but essential.
The First Line of Defense: A Multi-Layered PPE Strategy
The selection of appropriate PPE is the most critical immediate step to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the chemical's reactivity.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting chemical splash goggles and a full-face shield.[2] | Protects against splashes of the solid or corrosive byproducts, and shields the entire face from potential reactions. |
| Hand Protection | Chemical-resistant gloves. For extended contact, Butyl rubber or Viton™ gloves are recommended. For incidental contact, double-gloving with nitrile gloves may be sufficient.[1][3] | Prevents severe skin burns upon contact. The choice of material is critical due to the reactive nature of sulfonyl chlorides. Always inspect gloves for any signs of degradation before use. |
| Body Protection | A chemical-resistant lab coat or apron worn over long-sleeved clothing and long pants.[2] | Protects skin and personal clothing from contamination by dust or splashes. |
| Foot Protection | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
| Respiratory Protection | All handling must be performed in a certified chemical fume hood.[1] For situations with a higher risk of inhalation (e.g., large spills, cleaning of contaminated equipment), an air-purifying respirator (APR) with acid gas cartridges and a P100 particulate filter should be used. In emergency situations or when concentrations are unknown, a supplied-air respirator (SAR) is required.[4][5] | Prevents inhalation of the corrosive dust and the acid gases produced upon reaction with moisture. A respiratory protection program, including fit testing, is required when respirators are used. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict operational protocol is crucial for minimizing exposure and preventing incidents.
Preparation and Handling Workflow
All operations involving this compound must be conducted within a certified chemical fume hood to control exposure to dust and vapors.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items, especially water and other incompatible materials.
-
Donning PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
Weighing and Transfer: When weighing, use a balance inside the fume hood or in a ventilated balance enclosure. Use appropriate tools (e.g., spatula, powder funnel) to transfer the solid, minimizing the generation of dust.
-
Reaction Setup: If the compound is to be used in a reaction, ensure all glassware is dry. Reactions should be conducted in a closed or well-ventilated system within the fume hood.
-
Post-Handling: After handling, decontaminate all surfaces that may have come into contact with the chemical. Thoroughly wash hands and arms with soap and water, even after removing gloves.
Caption: Figure 1: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Response
Rapid and correct response to a spill or exposure is critical.
Minor Spill (Contained within the fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use water or combustible materials.
-
Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a cloth lightly dampened with an appropriate solvent (e.g., isopropanol), followed by a thorough wipe-down with soap and water.
-
Place all contaminated materials in the hazardous waste container.
Major Spill (Outside of the fume hood):
-
Evacuate all personnel from the immediate area.
-
Alert your institution's emergency response team and the environmental health and safety (EHS) office.
-
Close the laboratory doors and prevent re-entry.
-
Provide the emergency response team with the Safety Data Sheet (SDS) for the chemical.
Caption: Figure 2: Differentiated response protocol for minor and major spills.
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Disposal Plan: Managing the Aftermath
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure safety.
Neutralization of Small, Residual Quantities
For small amounts of residual material (e.g., from cleaning glassware), a careful neutralization process can be performed by trained personnel in a fume hood.[4]
-
Preparation: In a large beaker, prepare a cold solution of 5% sodium bicarbonate in water and place it in an ice bath.
-
Slow Addition: With vigorous stirring, slowly and carefully add the residual sulfonyl chloride to the cold basic solution. Caution: This reaction is exothermic and will release gas.
-
Completion and Verification: Continue stirring for at least 30 minutes after the addition is complete. Check the pH of the solution to ensure it is neutral (pH 6-8).
-
Final Disposal: The neutralized aqueous solution can be disposed of as aqueous hazardous waste according to your institution's guidelines.
Disposal of Bulk Quantities and Contaminated Materials
Bulk quantities of this compound must be disposed of as hazardous waste without attempting neutralization.[4]
-
Packaging: Ensure the original container is tightly sealed or transfer the material to a compatible, properly sealed, and clearly labeled hazardous waste container.
-
Labeling: The label must include the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date.
-
Contaminated Materials: All contaminated items, including gloves, absorbent materials, and disposable labware, must be collected in a designated hazardous waste container and disposed of accordingly.
Caption: Figure 3: Decision-making workflow for the proper disposal of waste.
By integrating these detailed procedures and the scientific rationale behind them into your laboratory's standard operating procedures, you can foster a robust safety culture and ensure the well-being of all personnel working with this reactive and valuable chemical.
References
- 1. research.usu.edu [research.usu.edu]
- 2. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 3. multimedia.3m.com [multimedia.3m.com]
- 4. 1910.134 - Respiratory protection. | Occupational Safety and Health Administration [osha.gov]
- 5. OSHA Respiratory Protection Standard and Program Guidelines - Safety By Design [safetybydesigninc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
